Technical Documentation Center

N-(4-Piperidin-1-ylbenzyl)propan-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(4-Piperidin-1-ylbenzyl)propan-2-amine
  • CAS: 852180-57-5

Core Science & Biosynthesis

Foundational

"synthesis and characterization of N-(4-Piperidin-1-ylbenzyl)propan-2-amine"

Technical Whitepaper: Modular Synthesis and Structural Validation of N-(4-Piperidin-1-ylbenzyl)propan-2-amine Executive Summary This technical guide details the synthesis and characterization of N-(4-Piperidin-1-ylbenzyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Modular Synthesis and Structural Validation of N-(4-Piperidin-1-ylbenzyl)propan-2-amine

Executive Summary

This technical guide details the synthesis and characterization of N-(4-Piperidin-1-ylbenzyl)propan-2-amine , a pharmacophore frequently utilized in the development of Histamine H3 receptor antagonists and Sigma-1 receptor ligands. Unlike generic protocols, this guide prioritizes process safety, yield optimization, and impurity control .

The synthesis is designed as a convergent, two-phase protocol:

  • Nucleophilic Aromatic Substitution (SNAr): Construction of the biaryl-amine core using 4-fluorobenzaldehyde.

  • Reductive Amination: A chemoselective coupling using Sodium Triacetoxyborohydride (STAB) to prevent over-alkylation.

Retrosynthetic Analysis & Strategy

To ensure high fidelity, we disconnect the molecule at the benzylic amine bond. This reveals two commercially available precursors: 4-fluorobenzaldehyde and piperidine for the core, and isopropylamine for the pendant chain.

Strategic Rationale:

  • Why 4-Fluorobenzaldehyde? While 4-chlorobenzaldehyde is cheaper, the fluoride substituent is significantly more electronegative, lowering the LUMO energy at the ipso-carbon and accelerating the SNAr reaction rate with piperidine.

  • Why STAB? Sodium Triacetoxyborohydride is chosen over Sodium Cyanoborohydride (toxic) or Sodium Borohydride (too reactive).[1] STAB selectively reduces the intermediate iminium species without reducing the aldehyde starting material, minimizing side products.

Retrosynthesis Target Target Molecule N-(4-Piperidin-1-ylbenzyl)propan-2-amine Inter Intermediate 4-(Piperidin-1-yl)benzaldehyde Target->Inter Reductive Amination SM3 Reagent Isopropylamine Target->SM3 Coupling SM1 Starting Material 1 4-Fluorobenzaldehyde Inter->SM1 S_NAr SM2 Starting Material 2 Piperidine Inter->SM2 Base/Heat

Figure 1: Retrosynthetic disconnection showing the convergent assembly strategy.

Phase 1: Synthesis of 4-(Piperidin-1-yl)benzaldehyde

This step exploits the electron-withdrawing nature of the aldehyde group to facilitate nucleophilic attack by piperidine.

Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]Role
4-Fluorobenzaldehyde1.0Electrophile
Piperidine1.2Nucleophile
Potassium Carbonate (K₂CO₃)2.0Base (Acid Scavenger)
Dimethylformamide (DMF)SolventPolar Aprotic Medium
Experimental Protocol
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (10.0 mmol) in anhydrous DMF (20 mL).

  • Addition: Add K₂CO₃ (20.0 mmol) followed by piperidine (12.0 mmol).

  • Reaction: Fit the flask with a reflux condenser and heat to 100°C for 12 hours under an inert atmosphere (N₂ or Ar).

    • Process Note: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.[8]6) should disappear, replaced by a highly fluorescent yellow spot (Rf ~0.4).

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into ice-cold water (100 mL) to precipitate the organic product and dissolve inorganic salts.

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash the combined organic layers with brine (2 x 20 mL) to remove residual DMF.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: If the solid is yellow/orange, recrystallize from Ethanol/Water.

    • Target Yield: >85%[8][9][10][11]

    • Validation:1H NMR should show a diagnostic aldehyde proton singlet at ~9.7 ppm.

Phase 2: Reductive Amination (The Coupling)

This step couples the aldehyde from Phase 1 with isopropylamine. We utilize a "one-pot" procedure where the imine is formed and reduced in situ.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7]Role
4-(Piperidin-1-yl)benzaldehyde1.0Substrate
Isopropylamine1.2Amine Source
Sodium Triacetoxyborohydride (STAB)1.5Selective Reductant
Acetic Acid (AcOH)1.0Catalyst (Activates Imine)
1,2-Dichloroethane (DCE)SolventSolvent
Experimental Protocol
  • Imine Formation: In a dry flask, dissolve the aldehyde (5.0 mmol) and isopropylamine (6.0 mmol) in DCE (25 mL). Add Acetic Acid (5.0 mmol).

    • Critical Step: Stir at room temperature for 30-60 minutes before adding the reducing agent. This ensures the equilibrium shifts toward the imine (Schiff base).

  • Reduction: Cool the solution to 0°C. Add STAB (7.5 mmol) portion-wise over 10 minutes.

    • Safety: Gas evolution (H₂) may occur; ensure proper venting.

  • Completion: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (slowly) to neutralize the acid.

    • Extract with Dichloromethane (DCM) (3 x 20 mL).

    • Crucial Step: The product is a base. Ensure the aqueous layer is pH > 9 during extraction to keep the amine in the organic phase.

  • Purification: The crude oil is often pure enough. For high purity, convert to the Dihydrochloride salt by adding 2M HCl in ether, filtering the resulting precipitate.

Characterization & Structural Validation

The following data represents the expected spectral signature for the free base.

Predicted 1H NMR Data (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Fragment
7.20 Doublet (J=8.5 Hz)2HAr-H (meta to N)Phenyl Ring
6.90 Doublet (J=8.5 Hz)2HAr-H (ortho to N)Phenyl Ring
3.72 Singlet2HAr-CH₂ -NHBenzylic Methylene
3.15 Multiplet4HN-CH₂ (ring)Piperidine (α-protons)
2.85 Septet (J=6.2 Hz)1HCH-(CH₃)₂Isopropyl Methine
1.70 Multiplet4HRing CH₂Piperidine (β-protons)
1.58 Multiplet2HRing CH₂Piperidine (γ-proton)
1.09 Doublet (J=6.2 Hz)6HCH-(CH₃ )₂Isopropyl Methyls
1.20 Broad Singlet1HNH Secondary Amine
Mass Spectrometry (ESI-MS)
  • Calculated M.W.: 232.37 g/mol

  • Observed [M+H]⁺: 233.4 m/z

Workflow Visualization

The following diagram illustrates the critical decision points during the workup to ensure maximum recovery of the amine product.

WorkupLogic Start Crude Reaction Mixture (DCE, Product, Borate salts) Quench Add Sat. NaHCO3 (pH ~8-9) Start->Quench Sep Phase Separation Quench->Sep AqLayer Aqueous Layer (Borate salts) Sep->AqLayer Discard OrgLayer Organic Layer (Product + Impurities) Sep->OrgLayer Keep Dry Dry (Na2SO4) & Evaporate OrgLayer->Dry Salt Salt Formation (Add HCl/Ether) Dry->Salt Optional for Stability Final Pure Product (HCl Salt Precipitate) Salt->Final

Figure 2: Purification logic flow ensuring isolation of the basic amine product.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 7060593, N-[(4-piperidin-1-ylphenyl)methyl]propan-2-amine." PubChem.

  • Organic Chemistry Portal. "Sodium Triacetoxyborohydride (STAB) in Organic Synthesis."

  • WuXi Biology. "Highly Regioselective SNAr of Polyhalogenated Benzaldehydes."

Sources

Exploratory

Technical Monograph: Physicochemical Profiling of N-(4-Piperidin-1-ylbenzyl)propan-2-amine

Topic: Physicochemical Profiling & Synthetic Utility of N-(4-Piperidin-1-ylbenzyl)propan-2-amine Content Type: Technical Monograph Audience: Medicinal Chemists, Process Development Scientists, and Formulation Engineers.[...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Profiling & Synthetic Utility of N-(4-Piperidin-1-ylbenzyl)propan-2-amine Content Type: Technical Monograph Audience: Medicinal Chemists, Process Development Scientists, and Formulation Engineers.[1][2][3][4]

[1][2][3][4]

Executive Summary

N-(4-Piperidin-1-ylbenzyl)propan-2-amine represents a specialized pharmacophore bridging the structural gap between lipophilic aryl-piperidines and secondary aliphatic amines.[1][2][3][4] Often encountered as a "privileged scaffold" in the design of H3 receptor antagonists, sigma receptor ligands, and monoamine transporter modulators, its utility lies in its dual-basic nature and tunable lipophilicity.[1][3][4][5][6]

This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and handling protocols.[1][3][4][5][6] It is designed to move beyond basic data sheets, offering the causal insights required for effective lead optimization and salt selection.[1][3][4][5][6]

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The molecule comprises a central phenyl ring substituted para with a piperidine moiety (tertiary aniline character) and an isopropylaminomethyl group (secondary aliphatic amine character).[1][3][4][5][6]

ParameterDetail
IUPAC Name N-[(4-Piperidin-1-ylphenyl)methyl]propan-2-amine
Molecular Formula

Molecular Weight 232.37 g/mol
SMILES CC(C)NCC1=CC=C(N2CCCCC2)C=C1
Key Functional Groups 1.[1][2][3][4][7][8][9] Tertiary Aniline: Piperidine nitrogen attached to phenyl ring (

-hybridized conjugation).2.[1][3][4][5][6] Secondary Amine: Isopropyl group on benzylic nitrogen (High basicity).[1][3][4][5][6]
CAS (Precursor) 10338-57-5 (4-Piperidin-1-ylbenzaldehyde)

Physicochemical Profile

Understanding the ionization behavior of this molecule is critical for predicting blood-brain barrier (BBB) penetration and solubility.[1][3][4][5][6]

Ionization Constants (pKa)

The molecule exhibits two distinct ionization centers.[1][3][4][5][6] The interplay between these centers dictates its behavior in physiological media.[1][3][4][5][6]

  • pKa₁ (Aniline Nitrogen): ~4.5 – 5.5 [1][3][5]

    • Mechanism:[3][4][5] The lone pair on the piperidine nitrogen is partially delocalized into the phenyl ring, significantly reducing its basicity compared to aliphatic amines.[1][3][4][5][6] It remains largely unprotonated at physiological pH (7.4).[1][3][4][6]

  • pKa₂ (Benzylic Amine): ~9.8 – 10.2 [1][3][5]

    • Mechanism:[3][4][5] The secondary amine is aliphatic and sterically accessible.[1][3][4][5][6] It exists predominantly as a cation (

      
      ) at physiological pH.[1][3][4][5]
      
Lipophilicity & Solubility[1][2][4][5][6]
  • LogP (Neutral): Estimated at 3.2 – 3.6 .[1][3][4][6] The piperidine ring and isopropyl group contribute significant hydrophobicity.[1][3][4][5][6]

  • LogD (pH 7.4): Estimated at 1.5 – 2.0 .[1][3][4][6]

    • Implication: While the neutral molecule is highly lipophilic, the ionization of the secondary amine at pH 7.4 lowers the effective distribution coefficient.[1][3][4][5][6] This range is optimal for CNS penetration, balancing solubility with membrane permeability.[1][3][4][5][6]

Speciation Logic

The following diagram illustrates the protonation state transitions across the pH scale, essential for formulation buffers.

Speciation Dication Species A: Dication (pH < 4) (Both N protonated) High Solubility Monocation Species B: Monocation (pH 6-9) (Benzylic N protonated) Physiological State Dication->Monocation pKa1 ~5.0 (Aniline deprotonates) Neutral Species C: Neutral (pH > 11) (Both N deprotonated) Lipophilic / Precipitates Monocation->Neutral pKa2 ~10.0 (Amine deprotonates)

Figure 1: pH-dependent speciation flow.[1][3][5] At physiological pH, the molecule exists primarily as a monocation.[2][3][4][5][6]

Synthetic Workflow: Reductive Amination

The most robust route to N-(4-Piperidin-1-ylbenzyl)propan-2-amine is the reductive amination of 4-(piperidin-1-yl)benzaldehyde with isopropylamine.[1][2][3][4] This "one-pot" protocol minimizes impurity formation compared to direct alkylation.[1][3][4][5][6]

Reaction Scheme

Synthesis Aldehyde Precursor 1: 4-(Piperidin-1-yl)benzaldehyde (CAS: 10338-57-5) Imine Intermediate: Imine Species (Transient) Aldehyde->Imine DCM, AcOH (cat) Dehydration Amine Precursor 2: Isopropylamine Amine->Imine DCM, AcOH (cat) Dehydration Product Target: N-(4-Piperidin-1-ylbenzyl)propan-2-amine Imine->Product NaBH(OAc)3 Reduction

Figure 2: Reductive amination pathway utilizing Sodium Triacetoxyborohydride.

Detailed Protocol

Reagents:

  • 4-(Piperidin-1-yl)benzaldehyde (1.0 eq)[1][2][3][4][8][10]

  • Isopropylamine (1.2 eq)[1][3][5]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1][3][5]

  • Acetic Acid (1.0 eq)[1][3][5]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1][2][3][5]

Step-by-Step Methodology:

  • Imine Formation: Charge the reaction vessel with the aldehyde and DCE. Add Isopropylamine followed by Acetic Acid.[1][3][4][5][6] Stir at room temperature for 30–60 minutes to establish the imine equilibrium. Note: Isopropylamine is volatile; ensure the system is sealed.[2][3][5]

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes. The mild nature of STAB prevents the reduction of the aldehyde to the benzyl alcohol side-product.[1][3][4][5][6]

  • Quench: Allow to warm to room temperature and stir for 12 hours. Quench with saturated aqueous

    
     (pH > 8).
    
  • Extraction: Extract the organic layer with DCM (3x).[1][3][4][5][6] The product will reside in the organic phase as the free base.[1][3][4][5][6]

  • Purification: If necessary, purify via flash chromatography.[1][3][4][5][6]

    • Stationary Phase: Silica Gel.[1][3][4][5][6]

    • Mobile Phase: DCM:MeOH:NH4OH (90:9:1).[1][3][4][5][6] The ammonia is crucial to prevent tailing of the secondary amine on the silica.[1][3][4][5][6]

Analytical Characterization & Handling

HPLC Method Development

Due to the basic nitrogen, standard C18 columns often show peak tailing.[1][3][4][5][6]

  • Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Phenomenex Gemini).[1][3][4][5][6]

  • Mobile Phase: High pH stability is required.[1][3][4][5][6]

    • Buffer: 10 mM Ammonium Bicarbonate (pH 10.0).[1][3][4][5][6]

    • Organic: Acetonitrile.[1][3][4][6][11]

  • Rationale: Running at pH 10 ensures the secondary amine is deprotonated (neutral), improving peak shape and retention.[1][3][4][5][6] Alternatively, use a low pH (0.1% TFA) method where the molecule is fully protonated, but beware of dewetting if the chain is too lipophilic.[1][3][4][6]

Stability
  • Oxidation: Secondary amines are susceptible to N-oxidation over time.[1][3][4][5][6] Store under Nitrogen/Argon at -20°C.

  • Carbamate Formation: The secondary amine readily reacts with atmospheric

    
     to form carbamates.[1][3][4][5][6] Store in tightly sealed vials.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7060593, N-(4-Piperidin-1-ylbenzyl)-N-Propylamine (Analogous Structure).[1][2][3][4] Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][6] Journal of Organic Chemistry.[1][3][4][5][6] (Standard protocol reference for the described synthesis).

  • Charifson, P. S., et al. Effect of Lipophilicity and Ionization on CNS Penetration.[1][3][4][5][6] Journal of Medicinal Chemistry.[1][3][4][5][6] (Grounding for LogD/pKa analysis).

Sources

Foundational

N-Benzylpiperidine Scaffolds: A Technical Review of Medicinal Chemistry and Pharmacology

The following technical guide provides an in-depth review of N-benzylpiperidine compounds, focusing on their role as acetylcholinesterase (AChE) inhibitors and Sigma-1 receptor ligands. Executive Summary The N-benzylpipe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of N-benzylpiperidine compounds, focusing on their role as acetylcholinesterase (AChE) inhibitors and Sigma-1 receptor ligands.

Executive Summary

The N-benzylpiperidine moiety represents a privileged scaffold in medicinal chemistry, most notably serving as the pharmacophore backbone for Donepezil (Aricept), the gold-standard therapeutic for Alzheimer’s Disease (AD). Its structural versatility allows it to bridge the catalytic and peripheral anionic sites of acetylcholinesterase (AChE), creating high-affinity, dual-site inhibitors. Beyond cholinergic modulation, this scaffold exhibits significant pleiotropy, showing activity at Sigma-1 receptors (


R) , making it a candidate for multi-target directed ligand (MTDL) design in neurodegenerative and neuropsychiatric drug development.

This guide analyzes the Structure-Activity Relationship (SAR), synthetic pathways, and validation protocols for N-benzylpiperidine derivatives.

Chemical Architecture & SAR Analysis

The N-benzylpiperidine scaffold functions as a "molecular anchor." In the context of AChE inhibition, its efficacy is derived from its ability to span the enzyme's active site gorge.[1]

The Pharmacophore Model
  • The Anchor (N-Benzyl moiety): The benzyl ring engages in

    
     stacking interactions with aromatic residues (specifically Trp86 ) in the Catalytic Anionic Site (CAS)  deep within the enzyme gorge.
    
  • The Linker: A spacer (typically 2-4 carbons or a rigid amide/heterocycle) connects the piperidine nitrogen to the distal "warhead."

  • The Warhead (Distal moiety): In Donepezil, this is a dimethoxy-indanone ring that binds to the Peripheral Anionic Site (PAS) near the gorge entrance (interacting with Trp279 ).

Comparative SAR Data

The following table illustrates how structural modifications to the N-benzylpiperidine core affect AChE inhibitory potency (


).
Compound StructureModificationAChE

(nM)
Selectivity (AChE/BuChE)Ref
Donepezil (E2020) Indanone-benzylpiperidine5.7 1250[1]
Compound 1 Benzoylamino-ethyl linker57.0>1700[1]
Compound 5 Isoindoline rigid linker23.0>4000[1]
Simple N-BP Unsubstituted N-benzylpiperidine>10,000Low[2]
Compound 21 Sulfonyl-benzoyl substitution0.5618,000[3]

Technical Insight: The dramatic potency increase from "Simple N-BP" to Donepezil highlights the necessity of the Dual Binding Mode . The N-benzylpiperidine alone binds the CAS but lacks the PAS anchor, resulting in weak inhibition.

Pharmacological Mechanism: The Dual Binding Hypothesis

The clinical success of N-benzylpiperidines stems from their unique binding kinetics. Unlike Tacrine (which binds only the CAS), N-benzylpiperidines like Donepezil occupy the entire active site gorge.

Mechanism Visualization

The following diagram illustrates the dual interaction mechanism that defines high-potency N-benzylpiperidines.

AChE_Binding_Mechanism cluster_sites Binding Domains Donepezil N-Benzylpiperidine Ligand (e.g., Donepezil) AChE_Gorge AChE Active Site Gorge (20 Angstrom Depth) Donepezil->AChE_Gorge Enters Gorge CAS Catalytic Anionic Site (CAS) Residue: Trp86 Donepezil->CAS Benzyl Moiety (Pi-Pi Stacking) PAS Peripheral Anionic Site (PAS) Residue: Trp279 Donepezil->PAS Indanone/Distal Moiety (Pi-Pi Stacking) CAS->AChE_Gorge Bottom of Gorge Interaction_Result Blockade of Acetylcholine Hydrolysis + Prevention of A-Beta Aggregation CAS->Interaction_Result PAS->AChE_Gorge Entrance of Gorge PAS->Interaction_Result

Caption: Schematic of the Dual Binding Mode where the scaffold spans from the CAS (Trp86) to the PAS (Trp279).

Synthetic Protocols

Two primary routes are employed for synthesizing N-benzylpiperidine derivatives. Route A (Reductive Amination) is preferred in industrial settings due to higher yields and the avoidance of potential quaternary ammonium salt byproducts common in alkylation.

Route A: Reductive Amination (Preferred)

This method couples a piperidine derivative with a benzaldehyde derivative.

Reagents:

  • Amine: 4-substituted piperidine (1.0 eq)[2][3]

  • Aldehyde: Substituted benzaldehyde (1.0 eq)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or

    
     (1.5 eq)
    
  • Solvent: Dichloroethane (DCE) or Methanol (MeOH)

  • Catalyst: Acetic acid (catalytic amount)

Protocol:

  • Dissolve the benzaldehyde and piperidine in DCE under

    
     atmosphere.
    
  • Add catalytic acetic acid and stir for 30 minutes to form the iminium ion intermediate.

  • Cool to 0°C and add STAB portion-wise.

  • Stir at room temperature for 12–24 hours.

  • Quench: Add saturated

    
    .
    
  • Extraction: Extract with DCM (

    
    ). Wash organic layer with brine.[4]
    
  • Purification: Silica gel column chromatography (MeOH:DCM gradient).

Route B: Nucleophilic Substitution ( )

Used when the benzyl halide is more accessible than the aldehyde.

Reagents:

  • Nucleophile: Piperidine derivative[5][6][7]

  • Electrophile: Benzyl bromide/chloride

  • Base:

    
     or 
    
    
    
  • Solvent: Acetonitrile (

    
    ) or DMF
    

Synthesis_Workflow Piperidine Piperidine Core ReductiveAmination Reductive Amination (NaBH(OAc)3 / DCE) Piperidine->ReductiveAmination SN2 Nucleophilic Substitution (K2CO3 / MeCN) Piperidine->SN2 Benzaldehyde Benzaldehyde Deriv. (Route A) Benzaldehyde->ReductiveAmination BenzylHalide Benzyl Halide (Route B) BenzylHalide->SN2 Iminium Iminium Ion Intermediate ReductiveAmination->Iminium Transient Product N-Benzylpiperidine Derivative SN2->Product Iminium->Product

Caption: Comparison of Reductive Amination (Route A) and SN2 Alkylation (Route B) synthetic pathways.

Validation: The Modified Ellman’s Assay

To validate the biological activity of synthesized N-benzylpiperidines, the Ellman’s Assay is the industry standard. It measures the rate of production of thiocholine as acetylthiocholine is hydrolyzed by AChE.

Reagent Preparation
  • Buffer A: 0.1 M Phosphate buffer, pH 8.0.

  • DTNB (Ellman's Reagent): 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Buffer A.

  • Substrate (ATCh): 15 mM Acetylthiocholine iodide in water.

  • Enzyme: AChE (from Electrophorus electricus or recombinant human), 5 U/mL stock.

Step-by-Step Protocol
  • Plating: In a 96-well plate, add:

    • 140 µL Buffer A

    • 20 µL Test Compound (dissolved in DMSO, final DMSO <1%)

    • 20 µL AChE Enzyme solution[8]

  • Incubation: Incubate at 25°C for 10–15 minutes to allow inhibitor binding.

  • Initiation: Add 10 µL DTNB followed immediately by 10 µL ATCh substrate.

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculation: Determine the velocity (

    
    ) of the reaction (slope of Abs vs. Time). Calculate % Inhibition:
    
    
    
    
    [8]
  • IC50 Determination: Plot % Inhibition vs. log[Concentration] using non-linear regression (Sigmoidal dose-response).

Safety & Toxicology Profile

While N-benzylpiperidines are effective, their lipophilicity and basicity can lead to off-target effects.

  • Sigma-1 Receptor (

    
    R) Affinity:  Many N-benzylpiperidines show high affinity for 
    
    
    
    R. While this is sometimes exploited for neuroprotective effects, uncontrolled
    
    
    R agonism can lead to psychotomimetic side effects.
  • Cardiotoxicity (hERG): The N-benzylpiperidine motif, particularly with certain lipophilic linkers, can block hERG potassium channels, leading to QT prolongation. This is a critical ADMET screen during lead optimization [4].

  • Blood-Brain Barrier (BBB): These compounds generally exhibit excellent BBB permeability due to their tertiary amine (pKa ~8-9), allowing them to exist in equilibrium between cationic and neutral forms.

References

  • Sugimoto, H., et al. (1995). "Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds." Journal of Medicinal Chemistry.

  • BenchChem. (2025).[3][9] "A Comparative Analysis of N-Benzylpiperidines as Acetylcholinesterase Inhibitors." BenchChem Technical Guides.

  • Ogura, H., et al. (2000). "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives." Chemical & Pharmaceutical Bulletin.

  • Więcek, M., et al. (2024). "N-Benzyl piperidine Fragment in Drug Discovery." ChemMedChem.

  • BroadPharm. (2022).[10] "Ellman's Assay Protocol for AChE Inhibition." BroadPharm Protocols.

Sources

Exploratory

Technical Whitepaper: Preclinical Investigation of Piperidine-Based Anxiolytics

Executive Summary The piperidine scaffold represents a "privileged structure" in neuropsychopharmacology, serving as the core pharmacophore for diverse anxiolytics ranging from GABA uptake inhibitors (e.g., Tiagabine) to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold represents a "privileged structure" in neuropsychopharmacology, serving as the core pharmacophore for diverse anxiolytics ranging from GABA uptake inhibitors (e.g., Tiagabine) to 5-HT1A partial agonists (e.g., Buspirone analogs). Its conformational flexibility allows it to span the biological space between distinct receptor subtypes, making it an ideal candidate for multi-target drug design.

This technical guide provides a rigorous, self-validating framework for investigating novel piperidine analogs. Unlike generic reviews, this document focuses on the operational execution of a discovery campaign, detailing the causal link between structural modification, in vitro affinity, and behavioral phenotypic outcomes.

Rational Design & Structure-Activity Relationship (SAR)

Effective investigation begins with rational derivatization. Random screening of piperidines is inefficient; modifications must be targeted to modulate lipophilicity (LogP) and receptor subtype selectivity.

The Pharmacophore Strategy

For anxiolytic activity, two primary domains on the piperidine ring require optimization:

  • The N1-Position: Modulates bioavailability and Blood-Brain Barrier (BBB) penetration. Bulky lipophilic groups (e.g., benzyl, diphenylmethyl) here often enhance GAT-1 (GABA Transporter 1) affinity.

  • The C4-Position: Critical for receptor specificity. Aromatic substitutions (e.g., 4-phenyl) shift activity toward serotonergic (5-HT) modulation, whereas carboxylic acid derivatives mimic the GABA pharmacophore.

SAR Visualization

The following diagram illustrates the decision matrix for derivatizing the piperidine core based on the desired mechanism of action.

SAR_Strategy Core Piperidine Scaffold N1 N1-Substitution (Bioavailability/GAT-1) Core->N1 Lipophilic Anchor C4 C4-Substitution (Receptor Specificity) Core->C4 Pharmacophoric Head GABA_Path GABA-mimetic (e.g., Nipecotic acid derivs) N1->GABA_Path Diarylalkenyl groups Serotonin_Path 5-HT Modulation (e.g., 4-phenylpiperidines) N1->Serotonin_Path Long chain spacers C4->GABA_Path -COOH / Isosteres C4->Serotonin_Path Aryl / Heteroaryl Outcome1 Target: GAT-1 Inhibition (Tiagabine-like) GABA_Path->Outcome1 Outcome2 Target: 5-HT1A Agonism (Buspirone-like) Serotonin_Path->Outcome2

Figure 1: Strategic derivatization pathways for piperidine scaffolds targeting GABAergic vs. Serotonergic systems.

Synthetic Validation: Modular Access

Standard: Do not rely on linear synthesis for library generation. Use a modular convergent strategy to rapidly diversify the N1 and C4 positions.

Recommended Protocol: Reductive Amination (N1-Diversification) This reaction is preferred over direct alkylation due to the suppression of over-alkylation (quaternary ammonium salt formation).

  • Reactants: 4-substituted piperidine (1.0 eq) + Aryl-aldehyde (1.1 eq).

  • Solvent: Dichloroethane (DCE) or Methanol (MeOH).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq). Note: STAB is milder than NaBH4 and tolerates acid-sensitive functional groups.

  • Procedure: Stir amine and aldehyde for 30 min to form the imine intermediate (monitor by TLC). Add STAB. Stir at RT for 4-12h.

  • Purification: Acid-base extraction followed by flash chromatography.

In Vitro Profiling: Mechanism of Action

Before behavioral testing, the compound's affinity must be quantified. For anxiolytics, we prioritize the [³H]-GABA Uptake Assay (for GAT-1 inhibitors) and Radioligand Binding (for 5-HT receptors).

Protocol: Synaptosomal [³H]-GABA Uptake Inhibition

This assay validates if the piperidine analog functions by blocking the reuptake of GABA, thereby increasing synaptic GABA concentrations (anxiolytic effect).

  • Tissue Preparation: Rat cortical synaptosomes (P2 fraction).

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

  • Ligand: [³H]-GABA (Specific Activity ~80 Ci/mmol).

  • Steps:

    • Incubate synaptosomes with the test compound (0.1 nM – 10 µM) for 10 min at 37°C.

    • Initiate uptake by adding [³H]-GABA (final conc. 10 nM).

    • Incubate for 5 min.

    • Termination: Rapid filtration through GF/B filters using a cell harvester.

    • Quantification: Liquid scintillation counting.

  • Control: Tiagabine (Positive Control). Non-specific uptake determined by incubation at 4°C.

Comparative Data Presentation

Summarize potency (IC50) and Affinity (Ki) in a standardized table.

Compound IDCore StructureTargetIC50 (nM)Ki (nM)Selectivity Ratio
Ref-1 (Tiagabine) Nipecotic AcidGAT-14822>50x vs GAT-3
Ref-2 (Buspirone) Azapirone5-HT1A-15Partial Agonist
PIP-Analog-A 4-Phenylpiperidine5-HT1A-120 Moderate
PIP-Analog-B N-Diaryl-nipecoticGAT-165 38 High

In Vivo Behavioral Phenotyping[1]

Compounds with Ki < 100 nM proceed to in vivo testing. The Elevated Plus Maze (EPM) is the gold standard for anxiolytic screening due to its high predictive validity for GABAergic and Serotonergic agents.

The Self-Validating EPM Protocol

Causality: Rodents have an innate conflict between the drive to explore novel environments and the fear of open/elevated spaces.[1][2][3] Anxiolytics increase open arm exploration.[2][4][5]

Workflow:

  • Subjects: Male C57BL/6J mice (8-10 weeks). Note: Females require estrous cycle monitoring to avoid hormonal variance.

  • Acclimatization: Animals must be handled for 3 days prior to testing to reduce handling-stress artifacts.

  • Dosing: Intraperitoneal (i.p.) injection 30 min prior to testing.

    • Vehicle Group: Saline/Tween80.

    • Positive Control: Diazepam (1 mg/kg).

    • Test Group: Piperidine Analog (3 doses: e.g., 1, 3, 10 mg/kg).

  • Testing: Place mouse in the center zone facing an open arm. Record for 5 minutes.

  • Metrics:

    • % Time in Open Arms (Anxiety Index).

    • Total Arm Entries (Locomotor Activity Control - Critical to rule out sedation).

Behavioral Workflow Diagram

EPM_Workflow Start Subject Selection (C57BL/6J Male) Handling Habituation (3 Days Handling) Start->Handling Dosing Drug Administration (i.p., T-30 min) Handling->Dosing Test EPM Test Session (5 min, Video Tracking) Dosing->Test Analysis Data Analysis Test->Analysis Decision Interpretation Analysis->Decision Anxiolytic Anxiolytic Decision->Anxiolytic ↑ Open Arm Time Normal Locomotion Sedative Sedative Decision->Sedative ↓ Total Entries Ineffective Ineffective Decision->Ineffective No Change

Figure 2: Operational workflow for the Elevated Plus Maze (EPM) assay.

Safety & Pharmacokinetics (ADMET)

A potent inhibitor is useless if it cannot cross the Blood-Brain Barrier (BBB).

  • PAMPA-BBB Assay: Use Parallel Artificial Membrane Permeability Assay (PAMPA) with porcine brain lipid extract to predict passive diffusion.

  • Cytotoxicity: Screen against HEK293 or NIH/3T3 cells to ensure the observed behavioral effects are not due to systemic toxicity.

References

  • Andersen, K. E., et al. (1993). Elucidation of the structure-activity studies leading to the choice of Tiagabine as an anticonvulsant drug candidate.[6] Journal of Medicinal Chemistry.

  • BenchChem. (2025).[7] Comparative Guide to the Structure-Activity Relationship of (4-Benzyl-piperidin-1-yl)-acetic Acid Analogues as GABA Uptake Inhibitors.

  • Walia, V., et al. (2023). Elevated plus maze protocol for assessing anxiety-like behavior in rodents. Protocols.io.[3]

  • Iravani, M., et al. (2022).[8] The selective 5-HT1A receptor agonist NLX-112 displays anxiolytic-like activity in mice.[5] Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Mokrosz, J. L., et al. (1999). 5-HT1A Receptor Blockers as Potential Drug Candidates for the Treatment of Anxiety Disorders.[9] Drugs of the Future.

  • Scripps Research. (2024).[10] New modular strategy reduces piperidine synthesis steps for pharmaceuticals.[10] News-Medical.

Sources

Foundational

"preliminary in-vitro screening of N-(4-Piperidin-1-ylbenzyl)propan-2-amine"

Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Lead Discovery Biologists, DMPK Scientists Subject: N-Isopropyl-4-(piperidin-1-yl)benzylamine (CAS: 852180-57-5...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Lead Discovery Biologists, DMPK Scientists Subject: N-Isopropyl-4-(piperidin-1-yl)benzylamine (CAS: 852180-57-5)[1][2]

Executive Summary & Compound Identity

N-(4-Piperidin-1-ylbenzyl)propan-2-amine (herein referred to as NP-PBA ) represents a "privileged scaffold" in CNS drug discovery.[2] Its structure—a lipophilic piperidinyl-phenyl tail coupled to a basic isopropyl-benzylamine head—is characteristic of ligands targeting Sigma Receptors (


R) , Histamine H3 Receptors , and Monoamine Transporters .[2]

This guide outlines a rigorous, self-validating preliminary screening cascade.[2] The objective is not merely to detect activity, but to de-risk the compound early regarding solubility, phospholipidosis, and off-target cardiotoxicity (hERG), which are common liabilities for Cationic Amphiphilic Drugs (CADs) of this class.[2]

Physicochemical Profile (In-Silico Consensus)

Before wet-lab work, we must establish the boundary conditions for the assay buffers.[2]

PropertyValue (Predicted)Implication for Screening
Molecular Weight 232.37 g/mol Fragment-like; high ligand efficiency potential.[2]
cLogP ~3.2 - 3.5Highly lipophilic.[2] Risk: Non-specific binding to plasticware.[2]
pKa (Basic Amine) ~9.5 - 10.0>99% Ionized (cationic) at pH 7.[2]4. Risk: Lysosomal trapping.[2]
TPSA ~15-20 ŲExcellent BBB permeability predicted.[2]

Phase I: Pre-Assay Validation (The "Go/No-Go" Gate)

Rationale: Lipophilic bases like NP-PBA often precipitate in aqueous buffers or bind to polystyrene plates, yielding false negatives (due to low free concentration) or false positives (aggregates).[2]

Protocol 1: Kinetic Solubility & DMSO Tolerance

Objective: Determine the maximum soluble concentration in Assay Buffer (HBSS + 0.1% BSA).

  • Stock Prep: Dissolve NP-PBA to 10 mM in 100% DMSO. Vortex for 60s.

  • Step-Down Dilution: Prepare a range (100

    
    M to 0.1 
    
    
    
    M) in HBSS (pH 7.4).
  • Incubation: Shake at 37°C for 2 hours.

  • Detection: Centrifuge (3000 x g, 10 min) to pellet aggregates. Analyze supernatant via HPLC-UV (254 nm).

  • Criteria: If soluble fraction < 80% of nominal at 10

    
    M, STOP . Reformulate with cyclodextrin or lower screening concentration.
    

Phase II: Safety & Toxicology Profiling

Rationale: As a CAD, NP-PBA carries a high risk of inducing Phospholipidosis (accumulation of lipids in lysosomes) and hERG inhibition (QT prolongation).[2] These must be assessed before efficacy to define the therapeutic window.[2]

Protocol 2: High-Content Cytotoxicity & Phospholipidosis Screen

System: HepG2 (Liver) and SH-SY5Y (Neuronal) cell lines.[2] Readout: Multiplexed Fluorescence Imaging.

Workflow:

  • Seeding: 5,000 cells/well in 384-well plates (Black/Clear bottom).

  • Dosing: Treat with NP-PBA (0.1 - 100

    
    M) for 24 hours.
    
  • Staining Cocktail:

    • Hoechst 33342: Nuclear count (Viability).

    • LysoTracker Red: Lysosomal accumulation (Phospholipidosis marker).[2]

    • MitoTracker Deep Red: Mitochondrial health.[2]

  • Imaging: Automated Confocal Microscopy (20x objective).

Data Interpretation:

  • AC50 (Viability): Concentration reducing cell count by 50%.[2]

  • PLD Positive: >2-fold increase in LysoTracker intensity without cytotoxicity.[2]

Protocol 3: hERG Predictor Assay (Fluorescence Polarization)

Rationale: Patch-clamp is too slow for preliminary screens.[2] We use a competitive binding assay for the hERG channel pore.[2]

  • Tracer: Red-shifted fluorescent hERG ligand (e.g., E-4031 analog).[2]

  • Method: Incubate membrane fractions containing hERG with Tracer + NP-PBA.

  • Readout: Decrease in Polarization (mP) indicates displacement of tracer.[2]

  • Threshold: IC50 < 1

    
    M flags a "High Cardiac Risk."[2]
    

Phase III: Pharmacological Interrogation (Target Engagement)

Based on the pharmacophore, we screen for Sigma-1 Receptor (


1R)  affinity.[2] 

1R ligands modulate Ca2+ signaling and ER stress, relevant for neurodegeneration.[2]
Protocol 4: Competitive Radioligand Binding ( 1R)

Standard: Ganapathy et al.[2] protocol.[2][3][4]

  • Source: Guinea pig brain membrane homogenates or HEK293 overexpressing h

    
    1R.[2]
    
  • Radioligand: [3H]-(+)-Pentazocine (2 nM).[2]

  • Non-Specific Control: Haloperidol (10

    
    M).[2]
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Reaction:

    • Mix 100

      
      L Membrane + 50 
      
      
      
      L [3H]-Ligand + 50
      
      
      L NP-PBA (various conc).
    • Incubate 120 min at 37°C.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% PEI to reduce binding to filter).

  • Counting: Liquid Scintillation Spectroscopy.

Calculation:


[2]
  • Valid K_i: Calculated using Cheng-Prusoff equation.

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for NP-PBA, ensuring resources are not wasted on a "dead" compound.

ScreeningFunnel Start Compound: NP-PBA (In-Silico: LogP 3.2, pKa 9.8) Solubility Step 1: Solubility Check (HBSS pH 7.4) Start->Solubility Fail_Sol Precipitation? STOP & Reformulate Solubility->Fail_Sol < 10µM Soluble ToxScreen Step 2: Safety Profiling (HepG2 Viability + hERG Binding) Solubility->ToxScreen Soluble Fail_Tox IC50 < 10µM or hERG < 1µM? STOP (Tox Risk) ToxScreen->Fail_Tox Toxic TargetBind Step 3: Target Binding (Sigma-1 / Histamine H3) ToxScreen->TargetBind Safe Window Hit_ID Hit Identification (Ki < 100 nM) TargetBind->Hit_ID High Affinity ADME Step 4: Microsomal Stability (Human Liver Microsomes) Hit_ID->ADME Lead Qualified Lead Ready for In-Vivo ADME->Lead T1/2 > 30 min

Caption: Critical Path Decision Tree for N-(4-Piperidin-1-ylbenzyl)propan-2-amine screening. Green paths indicate progression; Red paths indicate attrition.[2]

Mechanistic Context: The Sigma-1 Translocation Pathway

If NP-PBA acts as a Sigma-1 agonist, it will likely trigger the chaperone pathway.[2] Understanding this mechanism is vital for designing downstream functional assays (e.g., IP3 receptor gating).[2]

SigmaPathway Ligand NP-PBA (Ligand) Sig1_MAM Sigma-1 R (at MAM) Ligand->Sig1_MAM Binds Dissoc Dissociation Ligand->Dissoc Triggers BiP BiP/GRP78 (Inhibitor) Sig1_MAM->BiP Normally Bound (Inactive) IP3R IP3 Receptor Stabilization Sig1_MAM->IP3R Chaperones BiP->Dissoc Releases Dissoc->Sig1_MAM Activated Chaperone Ca_Flow Ca2+ Flux (ER -> Mito) IP3R->Ca_Flow Enhances ATP Increased ATP (Neuroprotection) Ca_Flow->ATP Boosts Bioenergetics

Caption: Putative Mechanism of Action. NP-PBA binding dissociates Sigma-1 from BiP, allowing it to stabilize IP3R and enhance mitochondrial Ca2+ signaling.[2]

Data Reporting & Criteria

All results must be tabulated against a Reference Compound (e.g., Haloperidol for Sigma, Amitriptyline for CAD tox).[2]

ParameterAssay TypeAcceptance Criteria (Hit)Flag (Risk)
Solubility Kinetic (Nephelometry)> 50

M
< 10

M
Cytotoxicity ATP / ResazurinIC50 > 50

M
IC50 < 10

M
hERG Binding FP DisplacementIC50 > 10

M
IC50 < 1

M
Sigma-1 Affinity Radioligand (

)
< 100 nM> 1

M
Metabolic Stability HLM Intrinsic Clearance


L/min/mg

References

  • Ganapathy, M. E., et al. (1999).[2] "Sigma-1 receptor-mediated intracellular calcium mobilization in human neuroblastoma cells." Journal of Pharmacology and Experimental Therapeutics. Link

  • Chu, U. B., & Ruoho, A. E. (2016).[2] "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology. Link

  • Waring, M. J., et al. (2015).[2] "An analysis of the attrition of drug candidates from four major pharmaceutical companies." Nature Reviews Drug Discovery.[2] Link

  • PubChem Compound Summary. (2024). "N-(4-Piperidin-1-ylbenzyl)propan-2-amine (CID 7060593)."[2] National Center for Biotechnology Information.[2] Link[2]

  • Kramer, S. D., et al. (2007).[2] "Cationic amphiphilic drugs induce accumulation of lysosomal lipids in cultured cells."[2] Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Exploratory

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of N-Benzylpiperidine Derivatives

An In-Depth Technical Guide Topic: Structure-Activity Relationship (SAR) of N-Benzylpiperidine Derivatives Audience: Researchers, scientists, and drug development professionals. Abstract The N-benzylpiperidine (N-BP) mot...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Topic: Structure-Activity Relationship (SAR) of N-Benzylpiperidine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract The N-benzylpiperidine (N-BP) motif is a cornerstone in modern medicinal chemistry, recognized for its structural flexibility, three-dimensional character, and versatile pharmacophoric features.[1] This privileged scaffold is present in numerous approved drugs and clinical candidates, demonstrating its wide-ranging therapeutic applicability.[2] Its core structure allows for crucial cation-π interactions with biological targets, while providing a robust platform for fine-tuning physicochemical properties and stereochemical aspects to optimize potency and reduce toxicity.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-BP derivatives across key therapeutic areas, with a primary focus on cholinesterase inhibition for Alzheimer's disease. We will deconstruct the SAR of seminal compounds like Donepezil, explore the expansion of the N-BP scaffold to other targets such as opioid receptors and viral proteins, and detail the experimental and computational methodologies that drive the optimization of these potent molecules.

Part 1: The N-Benzylpiperidine Scaffold: A Privileged Motif in Drug Discovery

Introduction to the N-BP Core Structure

The N-benzylpiperidine scaffold consists of a piperidine ring directly linked to a benzyl group via the piperidine nitrogen. This arrangement imparts a unique combination of rigidity and flexibility. The piperidine ring can adopt various chair and boat conformations, while the benzyl group can rotate, allowing the molecule to adapt its shape to fit diverse biological targets.[1] This structural versatility is a key reason for its frequent use by medicinal chemists as a tool to modulate efficacy and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2]

Key Pharmacophoric Features

The therapeutic success of the N-BP scaffold can be attributed to three primary pharmacophoric features:

  • The Basic Piperidine Nitrogen: At physiological pH, this nitrogen is typically protonated, forming a cation. This positive charge is crucial for forming ionic bonds or hydrogen bonds with anionic residues (e.g., Asp, Glu) in the active sites of target proteins. Its basicity is a critical parameter for activity.[3][4]

  • The Aromatic Benzyl Group: This group serves as a key recognition element, primarily through hydrophobic and cation-π interactions. The delocalized π-electron system of the benzene ring can interact favorably with the cationic piperidine nitrogen or with aromatic residues (e.g., Trp, Tyr, Phe) in the target's binding pocket.[1][2]

  • Points of Diversification: The scaffold offers synthetically accessible points for modification on both the benzyl ring and the piperidine ring (typically at the 4-position). This allows for systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.

Caption: Core N-BP scaffold with key pharmacophoric features.

Part 2: SAR Deep Dive: Targeting Cholinesterases for Alzheimer's Disease

The most prominent application of the N-BP scaffold is in the development of acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease (AD).[5] The multi-target nature of AD has also driven the design of N-BP derivatives that inhibit both AChE and butyrylcholinesterase (BuChE), or possess additional functionalities like anti-amyloid aggregation properties.[6][7]

The Donepezil Archetype

Donepezil (Aricept®) is a highly successful AChE inhibitor that perfectly exemplifies the N-BP SAR.[8] It binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, acting as a dual-binding site inhibitor.

  • The protonated piperidine nitrogen interacts with the anionic subsite of the CAS.

  • The N-benzyl group orients towards the entrance of the active site gorge.

  • The indanone moiety , connected by a methylene linker to the piperidine C4 position, interacts with key aromatic residues in the PAS, including Trp279.[9]

Systematic SAR Exploration

The benzyl group's substitutions significantly modulate potency. In Donepezil analogues, introducing 5,6-dimethoxy groups on the indanone ring (not the benzyl ring itself) was found to be optimal.[8] For other series, substitutions on the benzyl ring itself are critical.

  • Steric Effects: While bulky substituents at the para position of the benzyl ring can sometimes increase activity, they can also rapidly diminish potency, suggesting a tight fit within the receptor and potential steric clashes.[3][10]

  • Electronic Effects: The introduction of electron-donating or withdrawing groups alters the electronics of the aromatic ring and its ability to engage in π-stacking or cation-π interactions.

The integrity and basicity of the piperidine nitrogen are paramount for AChE inhibition. Replacing it with a non-basic N-benzoyl group, for instance, leads to a near-total loss of activity.[3]

  • Linker Modification: The linker between the piperidine C4 and the terminal moiety is a key area for optimization. Replacing the ester linker in early leads with a more metabolically stable amide linker has been a successful strategy.[11]

  • Terminal Moiety: The terminal group that interacts with the PAS is highly variable. Successful examples include the indanone in Donepezil, phthalimide moieties, and various other aromatic and heterocyclic systems.[6][8] Rigidifying the linker and terminal moiety, for example by using an isoindoline group, can lead to more potent activity compared to more flexible analogues.[8]

cluster_CAS Catalytic Active Site (CAS) cluster_PAS Peripheral Anionic Site (PAS) cluster_Drug N-BP Inhibitor (e.g., Donepezil) AChE Acetylcholinesterase (AChE) Gorge AnionicSite Anionic Subsite (e.g., Trp84) PAS_Residue Aromatic Residues (e.g., Trp279, Tyr334) Piperidine Protonated Piperidine Piperidine->AnionicSite Ionic Interaction Linker Linker Benzyl N-Benzyl Group Benzyl->AChE Orientation Terminal Terminal Moiety (e.g., Indanone) Terminal->PAS_Residue π-π Stacking

Caption: Binding of an N-BP derivative within the AChE active site gorge.

Quantitative SAR Data for AChE Inhibitors

The following table summarizes the impact of structural modifications on AChE inhibitory activity for representative N-BP derivatives.

Compound IDN-Benzyl SubstitutionLinker/Terminal Group at C4AChE IC₅₀ (nM)BuChE IC₅₀ (nM)Reference
Donepezil Unsubstituted-CH₂-(5,6-dimethoxy-1-indanone)5.77,125[8]
Compound 21 Unsubstituted-CH₂CH₂-N(Me)-CO-(4-SO₂Bn-Ph)0.56>10,000[3]
Compound 23 3-Chloro-(CH₂)₈-N-Phthalimide>10,000720[6]
Compound 20 Unsubstituted-CO-NH-(1-Me-3-oxo-2-Ph-pyrazole)5,940-[11]
Compound 4a Unsubstituted-CO-NH-(5-Cl-Thiophene)2,0807,410[7]

This table is illustrative, compiling data from multiple sources to show representative SAR trends.

Part 3: Expanding the Target Space: SAR Beyond Cholinesterase Inhibition

The versatility of the N-BP scaffold has led to its exploration against a wide array of biological targets.

Opioid and Sigma Receptor Modulation for Analgesia

Dual-acting ligands that target both the μ-opioid receptor (MOR) and the sigma-1 receptor (σ₁R) are being investigated as a strategy to develop potent analgesics with a reduced side-effect profile compared to traditional opioids.[12]

  • Rationale: σ₁R antagonists can modulate opioid receptor activity, potentially enhancing analgesia while mitigating tolerance and other adverse effects.[13]

  • Key SAR Findings: In a series of 30 benzylpiperidine derivatives, specific substitutions on the benzyl ring and modifications to a side chain attached to the piperidine nitrogen were explored. Compound 52 from this series, with a 4-fluorobenzyl group and a specific amide side chain, showed high affinity for both MOR (Ki = 56.4 nM) and σ₁R (Ki = 11.0 nM) and produced potent antinociceptive effects in multiple pain models.[12]

Antiviral Applications (Anti-Influenza)

N-BP derivatives have been identified as potent inhibitors of the influenza virus.[14]

  • Mechanism: Time-of-addition experiments suggest these compounds act at the early stages of the viral replication cycle, possibly interfering with viral entry.[14][15]

  • Key SAR Findings: SAR studies revealed that an ether linkage between a terminal quinoline ring and the piperidine core was critical for inhibitory activity. The optimized compound, 11e , demonstrated excellent inhibitory activity against multiple influenza strains with EC₅₀ values as low as 0.05 μM and a very high selectivity index.[14]

Part 4: The Medicinal Chemist's Toolkit: Methodologies for SAR Elucidation

A combination of chemical synthesis, biological evaluation, and computational modeling is required to fully elucidate the SAR of N-BP derivatives.

Synthetic Strategies

A common and versatile approach to N-BP derivatives involves the synthesis of an N-benzyl-4-piperidone precursor, which can then be further functionalized.

Protocol: Synthesis of N-Benzyl-4-Piperidone

  • Step 1: Dissolution: Dissolve 4-piperidone hydrochloride monohydrate in a suitable solvent such as methanol or ethanol.

  • Step 2: Basification: Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), to neutralize the hydrochloride and free the piperidone base. Stir for 30-60 minutes at room temperature.

  • Step 3: Alkylation: Add benzyl bromide or benzyl chloride to the mixture. The reaction is typically heated to reflux for several hours (4-12 h) to facilitate the N-alkylation.

  • Step 4: Work-up: After cooling, the inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure.

  • Step 5: Extraction & Purification: The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification is typically achieved via column chromatography on silica gel.

Start 4-Piperidone Hydrochloride Step1 Basification (e.g., K₂CO₃, TEA) Start->Step1 Step2 N-Alkylation (Benzyl Bromide, Reflux) Step1->Step2 Step3 Work-up & Purification (Filtration, Extraction, Chromatography) Step2->Step3 End N-Benzyl-4-Piperidone Step3->End

Caption: General synthetic workflow for an N-BP precursor.

In Vitro Evaluation

Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the standard for measuring AChE activity.

  • Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.

  • Reagents: Phosphate buffer (pH 8.0), DTNB solution, AChE enzyme solution, ATCh substrate solution, and test compound (N-BP derivative) solutions at various concentrations.

  • Procedure: a. In a 96-well plate, add buffer, DTNB solution, and the test compound solution. b. Add the AChE enzyme solution to each well and pre-incubate for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme. c. Initiate the reaction by adding the ATCh substrate solution. d. Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Computational Chemistry in SAR

Computational methods are indispensable for rationalizing observed SAR and guiding the design of new, more potent analogues.[16]

Workflow: Integrated Computational SAR Study

  • QSAR Model Development: For a series of known N-BP derivatives, Quantitative Structure-Activity Relationship (QSAR) models are built.[10][17] These models correlate structural descriptors (e.g., electronic, steric, hydrophobic properties) with biological activity (e.g., IC₅₀) to predict the activity of novel compounds.

  • Molecular Docking: Proposed new molecules are docked into the 3D crystal structure or homology model of the target protein (e.g., AChE). This predicts the binding pose and key interactions (hydrogen bonds, π-stacking), providing a structural hypothesis for the observed activity.[7]

  • Molecular Dynamics (MD) Simulation: The stability of the predicted protein-ligand complex from docking is validated using MD simulations. This technique simulates the movement of atoms over time, confirming that the key binding interactions are maintained in a dynamic, solvated environment.[4][7]

Data Experimental Data (Known Compounds & Activity) QSAR 1. Build QSAR Model Data->QSAR Design 2. Design New Analogues QSAR->Design Docking 3. Molecular Docking (Predict Binding Pose) Design->Docking MD 4. MD Simulation (Validate Stability) Docking->MD Synthesis 5. Synthesize & Test Promising Candidates MD->Synthesis Synthesis->Data Feedback Loop

Caption: A typical computational SAR workflow.

Part 5: Conclusion and Future Perspectives

The N-benzylpiperidine scaffold remains a highly valuable and versatile core in drug discovery. Its SAR is well-established for cholinesterase inhibition, with clear principles guiding the optimization of the benzyl, piperidine, and C4-substituent moieties. The true power of this scaffold, however, lies in its adaptability.

Future research will likely focus on:

  • Multi-Target-Directed Ligands (MTDLs): For complex diseases like AD, designing N-BP derivatives that hit multiple targets simultaneously (e.g., AChE, BACE-1, and Aβ aggregation) is a promising strategy.[18][19]

  • Bioisosteric Replacement: Systematically replacing key functional groups with bioisosteres can fine-tune properties like metabolic stability, solubility, and toxicity while maintaining or improving potency.[20][21]

  • Exploring New Therapeutic Frontiers: The demonstrated success of the N-BP core in antiviral and CNS applications will undoubtedly spur its investigation against new and emerging biological targets.

By integrating rational design, robust synthetic chemistry, and a suite of advanced biological and computational tools, the full potential of N-benzylpiperidine derivatives can continue to be unlocked, paving the way for the next generation of innovative therapeutics.

References

  • N-Benzyl piperidine Fragment in Drug Discovery. (2024). ChemMedChem, 19(20). [Link]

  • N‐Benzyl piperidine Fragment in Drug Discovery | Request PDF. (n.d.). ResearchGate. [Link]

  • Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. (2015). Bioorganic & Medicinal Chemistry, 23(9), 2095-2106. [Link]

  • Biological properties and multifunctional applications of benzylpiperidine derivatives (review article). (2025). ResearchGate. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1993). Journal of Medicinal Chemistry, 36(17), 2441-2447. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (1993). Journal of Medicinal Chemistry, 36(18), 2589-2598. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2014). Organic & Biomolecular Chemistry, 12(40), 8048-8060. [Link]

  • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). European Journal of Medicinal Chemistry, 179, 680-693. [Link]

  • N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. (2001). Il Farmaco, 56(5-7), 499-505. [Link]

  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2024). Molecules, 29(12), 2901. [Link]

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. (2014). Organic & Biomolecular Chemistry, 12(40), 8048-8060. [Link]

  • Structure of N-benzylpiperidine derivatives. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). Bioorganic & Medicinal Chemistry, 80, 117178. [Link]

  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. (2023). Journal of Cellular Biochemistry, 124(11), 1734-1748. [Link]

  • The design of novel N‐benzylpiperidine derivatives of 5‐arylisoxazole‐3‐carboxamides. (n.d.). ResearchGate. [Link]

  • Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease. (2019). European Journal of Medicinal Chemistry, 167, 510-524. [Link]

  • Design and synthesis of N-benzylpiperidine-purine derivatives as new dual inhibitors of acetyl- and butyrylcholinesterase. (2005). Bioorganic & Medicinal Chemistry, 13(24), 6795-6802. [Link]

  • Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. (2024). Bioorganic Chemistry, 153, 107921. [Link]

  • Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. (2021). SAR and QSAR in Environmental Research, 32(6), 433-462. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (2020). Scientific Reports, 10(1), 12151. [Link]

  • Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. [Link]

  • Design of a series of 3-O-acetyl-N-benzylpiperidine derivatives (3)... (n.d.). ResearchGate. [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]

  • QSAR analyses of the substituted indanone and benzylpiperidine rings of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase. (1995). Journal of Computer-Aided Molecular Design, 9(4), 325-334. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. (1994). Journal of Medicinal Chemistry, 37(14), 2292-2299. [Link]

  • Structure−Activity Relationship Studies of 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine Derivatives and Their N-Analogues. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2024). Molecules, 29(15), 3481. [Link]

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. (2021). Molecules, 26(21), 6430. [Link]

  • Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects | Request PDF. (2024). ResearchGate. [Link]

  • Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. (2025). Molecules, 30(12), 2540. [Link]

  • Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. (2020). European Journal of Medicinal Chemistry, 198, 112353. [Link]

  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.).
  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (n.d.). International Journal of ChemTech Research. [Link]

  • Bioisosterism. (n.d.). Drug Design Org. [Link]

  • New opioid receptor modulators and agonists. (2018). Current Opinion in Pharmacology, 42, 67-73. [Link]

  • Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. (2009). Bioorganic & Medicinal Chemistry Letters, 19(15), 4153-4156. [Link]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][2][22]triazino[2,3-c]quinazolines. (2021). Molecules, 26(16), 4991. [Link]

  • Bioisosteric Replacements. (n.d.). Chemspace. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive Structural Elucidation of N-(4-Piperidin-1-ylbenzyl)propan-2-amine using NMR and Mass Spectrometry

Abstract This application note provides a detailed guide to the structural analysis of N-(4-Piperidin-1-ylbenzyl)propan-2-amine, a molecule featuring the N-benzyl piperidine motif commonly found in drug discovery.[1] We...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the structural analysis of N-(4-Piperidin-1-ylbenzyl)propan-2-amine, a molecule featuring the N-benzyl piperidine motif commonly found in drug discovery.[1] We present optimized protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two powerful analytical techniques for unambiguous molecular characterization. This guide emphasizes the rationale behind experimental parameter selection and offers a systematic approach to data interpretation, ensuring scientific rigor and data integrity in accordance with Good Laboratory Practice (GLP) principles.[2][3][4]

Introduction

N-(4-Piperidin-1-ylbenzyl)propan-2-amine contains several key structural features, including a substituted aromatic ring, a piperidine heterocycle, and a secondary amine, which are prevalent in many pharmacologically active compounds. The N-benzyl piperidine scaffold, in particular, is a versatile motif in medicinal chemistry, valued for its structural flexibility and its ability to engage in crucial cation-π interactions with biological targets.[1] Accurate structural confirmation of such molecules is a critical step in the drug development pipeline, ensuring compound identity and purity. This document outlines the application of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry (HRMS) for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for elucidating the precise connectivity and spatial arrangement of atoms within a molecule.[5][6] For N-(4-Piperidin-1-ylbenzyl)propan-2-amine, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY and HSQC) provides a complete structural picture.

Rationale for Experimental Design

The choice of NMR experiments is dictated by the need to unambiguously assign every proton and carbon signal and to confirm the connectivity between different parts of the molecule.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

  • ¹³C{¹H} NMR: Reveals the number of unique carbon atoms in the molecule. Proton decoupling is employed to simplify the spectrum and enhance signal-to-noise.[7]

  • COSY (Correlation Spectroscopy): A 2D experiment that identifies protons that are coupled to each other, helping to piece together spin systems within the molecule.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded proton and carbon atoms, providing definitive C-H assignments.[8][9]

Predicted NMR Data

Based on the structure of N-(4-Piperidin-1-ylbenzyl)propan-2-amine, the following table summarizes the expected ¹H and ¹³C NMR chemical shifts.

Atom Number ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) ¹H Multiplicity Notes
1~1.1~22.0DoubletMethyl protons of the isopropyl group.
2~2.8~49.0SeptetMethine proton of the isopropyl group.
3~3.7~53.0SingletMethylene protons of the benzyl group.
4, 4'~7.2~130.0DoubletAromatic protons ortho to the piperidine group.
5, 5'~6.9~116.0DoubletAromatic protons meta to the piperidine group.
6N/A~150.0N/AQuaternary aromatic carbon attached to piperidine.
7N/A~130.0N/AQuaternary aromatic carbon attached to the benzyl group.
8, 8'~3.1~50.0TripletPiperidine protons adjacent to the nitrogen.
9, 9'~1.7~26.0MultipletPiperidine protons.
10~1.6~24.0MultipletPiperidine proton.
NHVariableN/ABroad SingletAmine proton, may exchange with solvent.[10][11]

Table 1: Predicted ¹H and ¹³C NMR chemical shifts for N-(4-Piperidin-1-ylbenzyl)propan-2-amine.

Experimental Protocols

Causality: Proper sample preparation is paramount for acquiring high-quality NMR data. The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.[12] Chloroform-d (CDCl₃) is a common choice for many organic molecules, but for amines, DMSO-d₆ can be advantageous as it reduces the rate of proton exchange, resulting in sharper N-H signals.[11] The concentration must be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

  • Weigh approximately 5-10 mg of N-(4-Piperidin-1-ylbenzyl)propan-2-amine directly into a clean, dry, high-quality 5 mm NMR tube.

  • Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Cap the NMR tube and gently invert several times to ensure complete dissolution. If necessary, use a vortex mixer.

  • Visually inspect the sample to ensure it is free of any particulate matter.

  • Carefully place the NMR tube into a spinner turbine, ensuring the correct depth using a depth gauge.[13]

The following workflow outlines the steps for acquiring a comprehensive set of NMR data. This process should be performed by trained personnel following instrument-specific standard operating procedures (SOPs).[14]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Prepare Sample (5-10 mg in 0.6 mL CDCl3) Insert Insert Sample & Lock Prep->Insert Shim Shim Magnet Insert->Shim Tune Tune & Match Probe Shim->Tune H1 Acquire ¹H Spectrum Tune->H1 Set parameters (sw, ns) C13 Acquire ¹³C{¹H} Spectrum H1->C13 COSY Acquire COSY Spectrum C13->COSY HSQC Acquire HSQC Spectrum COSY->HSQC Process Process Spectra (FT, Phasing, Baseline Correction) HSQC->Process Analyze Analyze & Assign Spectra Process->Analyze

Caption: NMR Data Acquisition and Processing Workflow.

Detailed Steps:

  • Insert Sample and Lock: Insert the sample into the magnet and lock onto the deuterium signal of the solvent.

  • Shimming: Optimize the magnetic field homogeneity by shimming the magnet to obtain sharp, symmetrical peaks.[15]

  • Tuning and Matching: Tune and match the probe for the ¹H and ¹³C frequencies to ensure efficient power transfer.[16]

  • ¹H NMR Acquisition:

    • Set the spectral width (sw) to cover the expected range of proton signals (e.g., -1 to 10 ppm).

    • Set the number of scans (ns) to achieve an adequate signal-to-noise ratio (typically 8 or 16 scans).[13]

  • ¹³C{¹H} NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 160 ppm).

    • Use a sufficient number of scans (e.g., 1024) due to the low natural abundance of ¹³C.

  • 2D NMR (COSY & HSQC) Acquisition:

    • Use standard instrument pulse programs for COSY and HSQC experiments.

    • Optimize acquisition parameters according to instrument guidelines.

  • Data Processing: Perform Fourier transformation, phase correction, and baseline correction on all acquired spectra.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for its structure. High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the elemental composition of the molecule and its fragments with high accuracy.[17][18]

Rationale for Experimental Design
  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar molecules like amines, typically producing a protonated molecular ion [M+H]⁺ with minimal fragmentation.[19] This allows for the unambiguous determination of the molecular weight.

  • Quadrupole Time-of-Flight (Q-TOF) Analyzer: This hybrid mass analyzer combines a quadrupole for ion selection with a time-of-flight analyzer for high-resolution mass measurement.[20][21][22][23] This enables accurate mass measurements for molecular formula confirmation.[18]

  • Tandem MS (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. The fragmentation pattern provides valuable structural information.[24]

Predicted Mass Spectrometry Data
  • Molecular Formula: C₁₅H₂₄N₂

  • Monoisotopic Mass: 232.1939 u

  • Expected [M+H]⁺ ion (HRMS): 233.2012 m/z

Predicted Fragmentation: The fragmentation of N-(4-Piperidin-1-ylbenzyl)propan-2-amine is expected to be dominated by cleavages at the bonds alpha to the nitrogen atoms and benzylic cleavage.

MS_Fragmentation Parent [M+H]⁺ m/z 233.2012 Frag1 Tropylium Ion m/z 91.0542 Parent->Frag1 - C₁₀H₁₄N₂ Frag2 Piperidinobenzyl Cation m/z 174.1277 Parent->Frag2 - C₃H₈N Frag4 Isopropylaminomethyl Cation m/z 72.0808 Parent->Frag4 - C₈H₈N Frag3 Iminium Ion m/z 160.1121 Frag2->Frag3 - CH₂

Caption: Predicted ESI-MS/MS Fragmentation Pathway.

Key Predicted Fragments:

m/z (calculated) Formula Proposed Structure
174.1277C₁₂H₁₆NPiperidinobenzyl cation (loss of the propan-2-amine moiety).
91.0542C₇H₇Tropylium ion, a common fragment for benzyl-containing compounds.
72.0808C₄H₁₀NIsopropylaminomethyl cation.

Table 2: Key predicted fragment ions for N-(4-Piperidin-1-ylbenzyl)propan-2-amine in ESI-MS/MS.

Experimental Protocols

Causality: The sample must be diluted to a low concentration in a suitable solvent to ensure efficient ionization and to avoid detector saturation. A mixture of acetonitrile and water with a small amount of acid (e.g., formic acid) is commonly used for ESI in positive ion mode, as the acid promotes protonation of the analyte.

  • Prepare a stock solution of N-(4-Piperidin-1-ylbenzyl)propan-2-amine in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the MS system.

Causality: The instrument parameters are optimized to achieve good sensitivity and resolution. The capillary voltage is set to efficiently generate gas-phase ions, while the collision energy in MS/MS mode is ramped to produce a range of fragment ions for detailed structural analysis.

  • Instrument: A quadrupole time-of-flight mass spectrometer equipped with an electrospray ionization source.

  • Ionization Mode: Positive ESI.

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Scan Parameters:

    • Capillary Voltage: 2500-3500 V.[19]

    • Nozzle Voltage: 500-1000 V.

    • Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C.

    • Mass Range: m/z 50-500.

  • MS/MS Scan Parameters:

    • Precursor Ion Selection: Select the [M+H]⁺ ion (m/z ~233.2) in the quadrupole.

    • Collision Gas: Argon.

    • Collision Energy: Ramp from 10-40 eV to obtain a comprehensive fragmentation spectrum.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition.[25]

    • Analyze the MS/MS spectrum to identify characteristic fragment ions and confirm the proposed structure.

Data Integrity and Validation

All experimental work should be conducted in compliance with established Good Laboratory Practices (GLP) to ensure the quality and integrity of the data.[2][26] This includes:

  • Instrument Calibration: Regular calibration and performance verification of NMR and MS instruments.

  • Standard Operating Procedures (SOPs): Adherence to validated SOPs for sample preparation, data acquisition, and data processing.[4]

  • Data Archiving: Secure and organized archiving of all raw data, processed data, and experimental records.[4]

Conclusion

The combination of advanced NMR and mass spectrometry techniques provides a robust and reliable methodology for the complete structural elucidation of N-(4-Piperidin-1-ylbenzyl)propan-2-amine. The protocols and interpretive guidelines presented in this application note offer a comprehensive framework for researchers in the pharmaceutical and chemical industries to ensure the identity and purity of their compounds, a fundamental requirement for drug discovery and development.

References

  • N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available at: [Link]

  • Step-by-step procedure for NMR data acquisition. UTHSCSA NMR. Available at: [Link]

  • Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • Formula Prediction in HRMS Analysis on LC Q TOF. YouTube. Available at: [Link]

  • An introduction to quadrupole-time-of-flight mass spectrometry. PubMed. Available at: [Link]

  • Guide to Good Laboratory Practices. Agilent. Available at: [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. ACS Omega. Available at: [Link]

  • Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes. Taylor & Francis Online. Available at: [Link]

  • Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. ResearchGate. Available at: [Link]

  • N-Phenyl-4-piperidinamine. NIST WebBook. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

  • N-Phenyl-4-piperidinamine. NIST WebBook. Available at: [Link]

  • SOP data acquisition. R-NMR. Available at: [Link]

  • Time-of-flight mass spectrometry. Wikipedia. Available at: [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • GLP: New Data Integrity Guideline. ECA Academy. Available at: [Link]

  • UPLC-ESI-MS/MS method for the quantitative measurement of aliphatic diamines, trimethylamine N-oxide, and β-methylamino-l-alanine in human urine. PubMed. Available at: [Link]

  • Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO 2 –H 2 O systems with vapor–liquid equilibrium modeling for CO 2 capture processes. ResearchGate. Available at: [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. Available at: [Link]

  • High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Chemistry LibreTexts. Available at: [Link]

  • Principles and Instrumentation in Time-of-flight Mass Spectrometry. Wilson Lab @ York University. Available at: [Link]

  • GOOD LAB PRACTICE-NMR. Université de Sherbrooke. Available at: [Link]

  • NMR Experiment Procedure. Emory University. Available at: [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Available at: [Link]

  • An Introduction to quadrupole-time-of-flight mass spectrometry. ResearchGate. Available at: [Link]

  • How to Interpret an HSQC-COSY Experiment. ACD/Labs. Available at: [Link]

  • Qualitative LC MS HRMS Part 2 - Fragment confirmation for confidently confirming compounds. YouTube. Available at: [Link]

  • A Guide to Good Laboratory Practice (GLP). SafetyCulture. Available at: [Link]

  • Basic Practical NMR Concepts. MSU Chemistry. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Amine protons on NMR. Reddit. Available at: [Link]

  • How Do Good Laboratory Practices Ensure Data Integrity? YouTube. Available at: [Link]

  • Molecular Application of Mass Spectrometry and Chromatography in Biomedicine. MDPI. Available at: [Link]

  • Introduction to LC-MS Fragmentation. LCGC International. Available at: [Link]

  • Propanamide, N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]-. NIST WebBook. Available at: [Link]

  • Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. pgeneral.com. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • NMR Sample Preparation. Western University. Available at: [Link]

  • cosy hsqc hmbc: Topics by Science.gov. Science.gov. Available at: [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Molecular Formula Identification Using Isotope Pattern Analysis and Calculation of Fragmentation Trees. NIH. Available at: [Link]

  • 1-Piperidinamine. NIST WebBook. Available at: [Link]

  • Spectroscopy of Amines. NC State University Libraries. Available at: [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Available at: [Link]

  • Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • N-(2-Aminoethyl)piperidine. PubChem. Available at: [Link]

Sources

Application

Application Note: N-(4-Piperidin-1-ylbenzyl)propan-2-amine as a Chemical Probe

Executive Summary & Chemical Identity[1][2][3] N-(4-Piperidin-1-ylbenzyl)propan-2-amine (CAS: 852180-57-5) is a synthetic small molecule belonging to the class of non-imidazole alkylamines .[1][2] It serves as a valuable...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

N-(4-Piperidin-1-ylbenzyl)propan-2-amine (CAS: 852180-57-5) is a synthetic small molecule belonging to the class of non-imidazole alkylamines .[1][2] It serves as a valuable chemical probe for investigating the Histamine H3 Receptor (H3R) and, secondarily, the Sigma-1 Receptor (σ1R) .[3][4]

Unlike first-generation H3 ligands (e.g., thioperamide) that contained imidazole rings leading to Cytochrome P450 inhibition, this probe utilizes a piperidinyl-phenyl scaffold.[3] This structural motif is critical for high-affinity binding to the H3 receptor's distinct hydrophobic pocket while maintaining metabolic stability.[3][4] Researchers utilize this probe to study neurotransmitter release modulation (histamine, acetylcholine, dopamine) and to map ligand-binding pockets in G-protein coupled receptors (GPCRs).[3]

Key Chemical Properties
PropertyData
IUPAC Name N-[(4-piperidin-1-ylphenyl)methyl]propan-2-amine
Common Synonyms N-Isopropyl-4-(piperidin-1-yl)benzylamine
CAS Number 852180-57-5
Molecular Formula C₁₅H₂₄N₂
Molecular Weight 232.37 g/mol
pKa (Predicted) ~9.5 (Secondary amine), ~5.4 (Piperidine N)
LogP (Predicted) 3.2 (Lipophilic, CNS penetrant)
Solubility Soluble in DMSO (>10 mM), Ethanol; sparingly soluble in water (requires acidification)

Mechanism of Action & Target Pharmacology[2][3]

Primary Target: Histamine H3 Receptor (H3R)

The probe acts as an antagonist/inverse agonist at the H3 receptor.[3][4]

  • Binding Mode: The basic isopropylamine nitrogen interacts with the conserved Asp3.32 residue in the transmembrane region 3 (TM3) of the H3 receptor via an ionic bond.[3][4] The piperidinyl-phenyl tail extends into the hydrophobic binding pocket, providing selectivity over H1, H2, and H4 receptors.[3][4]

  • Signaling Effect: H3R is Gαi/o-coupled.[3][4] Constitutive activity of H3R suppresses cAMP production.[3][4] Binding of this inverse agonist stabilizes the receptor in an inactive conformation, preventing G-protein activation and thereby increasing cAMP levels and enhancing neurotransmitter release (histamine, ACh, DA) in the synaptic cleft.[3][4]

Secondary Target: Sigma-1 Receptor (σ1R)

Due to its N-substituted benzylamine structure and lipophilicity, the probe possesses affinity for the Sigma-1 receptor , a chaperone protein at the mitochondrion-associated endoplasmic reticulum membrane (MAM).

  • Application: It can be used to study σ1R-mediated calcium mobilization, though selectivity against H3R must be verified in the specific tissue of interest.[3][4]

Biological Pathway Diagram (H3R Signaling)

H3R_Signaling cluster_membrane Synaptic Terminal Membrane Probe N-(4-Piperidin-1-ylbenzyl) propan-2-amine H3R Histamine H3 Receptor (Constitutively Active) Probe->H3R  Binds (Inverse Agonist) Gi Gαi/o Protein H3R->Gi  Inhibits Activation AC Adenylyl Cyclase Gi->AC  Normally Inhibits cAMP cAMP Production AC->cAMP  Increases (Disinhibition) PKA PKA Activation cAMP->PKA  Activates Release Neurotransmitter Release (Histamine, ACh, DA) PKA->Release  Promotes

Caption: Mechanism of H3R Inverse Agonism. The probe blocks the constitutive activity of H3R, relieving the inhibition on Adenylyl Cyclase and restoring neurotransmitter release.[3][4]

Experimental Protocols

Protocol A: H3 Receptor Radioligand Binding Assay

Objective: Determine the binding affinity (


) of the probe using rat brain cortical membranes or H3R-transfected cells.[3][4]

Materials:

  • Source Tissue: Rat cerebral cortex or CHO-K1 cells stably expressing human H3R.[3][4]

  • Radioligand:

    
    -methylhistamine (
    
    
    
    , ~80 Ci/mmol).[3][4]
  • Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Control: 10 µM Thioperamide or Pitolisant.[3][4]

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize tissue/cells in ice-cold buffer.[3][4] Centrifuge at 40,000

    
     for 20 min. Resuspend pellet to a protein concentration of ~200 µg/mL.[3][4]
    
  • Assay Setup: In a 96-well plate, prepare the following reaction mix (Total Volume: 200 µL):

    • 50 µL Membrane suspension.

    • 50 µL

      
       (Final concentration: 1–2 nM).[3][4]
      
    • 50 µL Test Probe (Serial dilution:

      
       M to 
      
      
      
      M).
    • 50 µL Buffer (or Non-specific control).

  • Incubation: Incubate at 25°C for 60 minutes . (Equilibrium is slower at 4°C).[3][4]

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Wash: Wash filters

    
     with 3 mL ice-cold buffer.
    
  • Quantification: Add scintillation cocktail and count radioactivity (CPM) using a liquid scintillation counter.

  • Analysis: Plot % Specific Binding vs. Log[Probe]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [3]
Protocol B: Functional cAMP Accumulation Assay (Inverse Agonist Mode)

Objective: Confirm the probe's functional nature (Antagonist vs. Inverse Agonist).

Materials:

  • Cells: CHO-K1 cells expressing human H3R.[3][4]

  • Stimulant: Forskolin (10 µM) to elevate cAMP baseline.[3][4]

  • Detection: TR-FRET cAMP kit (e.g., Lance Ultra or HTRF).[3][4]

Step-by-Step Procedure:

  • Seeding: Plate 5,000 cells/well in a white 384-well plate.

  • Pre-incubation: Add the Probe (various concentrations) in stimulation buffer containing IBMX (0.5 mM) to inhibit phosphodiesterase.[3][4] Incubate for 15 min at RT.

  • Stimulation: Add Forskolin (10 µM final). Note: If testing for antagonism, add an H3 agonist like (R)-

    
    -methylhistamine concurrently.
    
  • Incubation: Incubate for 30 min at RT.

  • Lysis & Detection: Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).[3][4] Incubate for 1 hour.

  • Read: Measure HTRF signal (665 nm / 620 nm ratio).

  • Interpretation:

    • Inverse Agonist: The probe will increase cAMP levels above the Forskolin-only baseline (by blocking constitutive H3R activity).[3][4]

    • Neutral Antagonist: No change in Forskolin baseline, but blocks agonist-induced reduction.[3][4]

Experimental Workflow Diagram

Workflow cluster_Binding Binding Assay (Affinity) cluster_Functional Functional Assay (Efficacy) Start Start: Probe Preparation (Dissolve in DMSO) Dilution Serial Dilution (10^-5 to 10^-10 M) Start->Dilution Membrane Add Membranes (H3R Source) Dilution->Membrane Cells CHO-H3R Cells Dilution->Cells Radio Add [3H]NAMH Membrane->Radio Filter Filter & Wash Radio->Filter Count Scintillation Counting Filter->Count Result Data Analysis (Ki / EC50) Count->Result Stim Add Probe + Forskolin Cells->Stim FRET TR-FRET Detection Stim->FRET FRET->Result

Caption: Integrated workflow for validating N-(4-Piperidin-1-ylbenzyl)propan-2-amine affinity and efficacy.

Handling, Stability, and Safety

  • Storage: Store powder at -20°C. DMSO stock solutions (10 mM) are stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles.

  • Solubility: The free base is lipophilic.[3][4] For aqueous buffers, dissolve in DMSO first, then dilute.[3][4] Ensure final DMSO concentration is <1% in assays to avoid cellular toxicity.[3][4]

  • Safety: This compound is a potent bioactive amine.[3][4] Wear gloves, safety glasses, and work in a fume hood.[3][4] It may cause skin and eye irritation (H315, H319).[3][4][5]

References

  • Esbenshade, T. A., et al. (2008).[3][4] "Histamine H3 Receptor Antagonists: Preclinical Promise for Treating Cognitive Disorders."[3][4] Molecular Interventions, 8(5), 214–223.[3][4] Link

  • Berlin, M., et al. (2011).[3][4] "Recent Advances in the Discovery of Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry, 54(1), 26–53.[3][4] Link[3]

  • Gemkow, M. J., et al. (2009).[3][4] "The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders."[3][4] Drug Discovery Today, 14(9-10), 509-515.[3] Link

  • Chu, U. B., & Ruoho, A. E. (2016).[3][4] "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142–153.[3][4] Link

  • PubChem Compound Summary. (2024). "N-(4-Piperidin-1-ylbenzyl)propan-2-amine (CID 7060593)." National Center for Biotechnology Information.[3][4] Link[3]

Sources

Method

Application Note: Protocol for Radiolabeling N-(4-Piperidin-1-ylbenzyl)propan-2-amine

C]N-(4-Piperidin-1-ylbenzyl)propan-2-amine and [ H] Analogues.[1] Executive Summary & Scientific Rationale N-(4-Piperidin-1-ylbenzyl)propan-2-amine (CAS 852180-57-5) represents a critical scaffold in the development of l...

Author: BenchChem Technical Support Team. Date: February 2026


C]N-(4-Piperidin-1-ylbenzyl)propan-2-amine and [

H] Analogues.[1]

Executive Summary & Scientific Rationale

N-(4-Piperidin-1-ylbenzyl)propan-2-amine (CAS 852180-57-5) represents a critical scaffold in the development of ligands for the Sigma-1 receptor (


R) , a chaperone protein implicated in neuroinflammation, neurodegenerative diseases (Alzheimer’s, Parkinson’s), and oncology.[1] Structurally characterized by a 4-phenylpiperidine moiety linked to a secondary amine, this compound shares pharmacophore features with established 

R ligands like SA4503 and Fenpropimorph.[1][2]

This Application Note provides a dual-modality protocol for radiolabeling this scaffold:

  • Positron Emission Tomography (PET): Synthesis of the Carbon-11 isotopologue via reductive amination using [2-

    
    C]acetone.[1][2] This method preserves the exact chemical structure (non-carrier added) for in vivo kinetic modeling.[1][2]
    
  • In Vitro Binding (

    
    H):  Synthesis of the Tritium  isotopologue via reduction of the corresponding Schiff base, essential for determining 
    
    
    
    and
    
    
    in homogenate binding assays.[1][2]
Key Mechanistic Insight

Direct alkylation of the primary amine precursor with [


C]isopropyl iodide is kinetically sluggish and prone to elimination side reactions.[2] Instead, we utilize reductive amination  with [2-

C]acetone.[1][2] This approach is thermodynamically favored, forming an iminium intermediate that is rapidly reduced in situ to the desired secondary amine, ensuring high radiochemical yield (RCY) within the short half-life of Carbon-11 (

min).[2]

Chemical Pathway & Visualization[1][2]

The following diagram illustrates the parallel workflows for PET (


C) and Binding (

H) tracer production.

RadiolabelingProtocol Precursor Precursor: 4-(Piperidin-1-yl)benzylamine (Primary Amine) Intermediate_C11 Iminium Ion Intermediate Precursor->Intermediate_C11 + [2-11C]Acetone C11_Source Cyclotron Target [11C]CO2 C11_Acetone [2-11C]Acetone (via 2 [11C]MeLi) C11_Source->C11_Acetone Grignard/Lithiation C11_Acetone->Intermediate_C11 Product_C11 PET Tracer: [11C]N-(4-Piperidin-1-ylbenzyl) propan-2-amine Intermediate_C11->Product_C11 NaBH3CN Reductive Amination H3_Imine Precursor: Schiff Base Imine Product_H3 Binding Ligand: [3H]N-(4-Piperidin-1-ylbenzyl) propan-2-amine H3_Imine->Product_H3 Reduction w/ NaB[3H]4 H3_Agent NaB[3H]4 (Sodium Borotritide)

Figure 1: Divergent synthetic pathways for Carbon-11 (PET) and Tritium (Binding) labeling of the target ligand.[2][3]

Protocol A: Carbon-11 Radiosynthesis (PET)[2]

Objective: Produce [


C]N-(4-Piperidin-1-ylbenzyl)propan-2-amine for in vivo imaging.
Radionuclide:  Carbon-11 (

min).[1][2] Synthesis Time: 35–40 minutes (EOB).
Materials & Reagents
ComponentSpecificationPurpose
Precursor 4-(Piperidin-1-yl)benzylamine (CAS 50541-93-0)Substrate
Reagent A Methyllithium (1.6 M in ether)Production of [

C]Acetone
Reagent B Sodium cyanoborohydride (NaBH

CN)
Reducing agent
Solvent Anhydrous DMF / THFReaction medium
Purification Semi-prep HPLC (C18 column)Isolation
Step-by-Step Methodology
Step 1: Production of [2-

C]Acetone
  • Cyclotron: Irradiate N

    
     gas (+1% O
    
    
    
    ) with protons to generate [
    
    
    C]CO
    
    
    .[1][2]
  • Trapping: Trap [

    
    C]CO
    
    
    
    on a molecular sieve coil at room temperature.
  • Reaction: Release [

    
    C]CO
    
    
    
    into a reaction vessel containing Methyllithium (2 eq) in THF at -78°C.
    • Mechanism:[4] Double nucleophilic attack of MeLi on CO

      
       yields the lithium alkoxide intermediate.[1][2]
      
  • Quench: Quench with aqueous HCl to hydrolyze the intermediate, yielding [2-

    
    C]acetone.
    
  • Distillation: Distill the volatile [2-

    
    C]acetone through a drying tube (P
    
    
    
    O
    
    
    ) into the secondary reaction vessel.
Step 2: Reductive Amination
  • Precursor Prep: In the secondary vessel, dissolve 1.0 mg of 4-(Piperidin-1-yl)benzylamine in 300 µL anhydrous DMF containing 2.0 mg NaBH

    
    CN and 1% acetic acid.
    
  • Coupling: Trap the distilled [2-

    
    C]acetone directly into this precursor solution at 0°C.
    
  • Heating: Seal the vessel and heat to 60°C for 3 minutes .

    • Scientific Note: The acetic acid catalyzes the formation of the iminium ion, which is then selectively reduced by cyanoborohydride to the secondary amine.[1][2]

Step 3: Purification & Formulation[5]
  • Dilution: Quench reaction with 1.5 mL mobile phase.

  • HPLC Injection: Inject onto a semi-prep C18 column (e.g., Phenomenex Luna, 10µ, 250x10 mm).

    • Mobile Phase: 40% Acetonitrile / 60% 0.1M Ammonium Formate (pH 4.5).[1][2]

    • Flow Rate: 5.0 mL/min.[1][2]

    • Detection: UV at 254 nm and Gamma.[1][2]

  • Collection: Collect the radioactive peak corresponding to the product (retention time approx. 8-10 min).

  • Formulation: Trapping on a C18 Sep-Pak light, wash with water (10 mL), elute with Ethanol (1 mL) into Saline (9 mL). Filter through 0.22 µm sterile filter.[1][2]

Protocol B: Tritium Radiosynthesis (In Vitro)[2]

Objective: Produce [


H]N-(4-Piperidin-1-ylbenzyl)propan-2-amine for binding assays.
Radionuclide:  Tritium (

years).[1][2]
Synthetic Strategy

Unlike the C-11 route, we use a Schiff Base precursor (N-isopropylidene-4-(piperidin-1-yl)benzylamine) and reduce it with tritiated borohydride.[1][2] This places the tritium label on the methine carbon of the isopropyl group.[1][2]

Step-by-Step Methodology
  • Precursor Synthesis (Cold):

    • React 4-(Piperidin-1-yl)benzylamine with excess acetone in the presence of MgSO

      
       (desiccant) overnight.[1][2]
      
    • Filter and evaporate to obtain the crude imine (Schiff base).[1][2]

  • Radiolabeling:

    • Dissolve the imine (2 mg) in dry ethanol (1 mL).

    • Add Sodium Borotritide (NaB[

      
      H]
      
      
      
      )
      (25 mCi, high specific activity).
    • Stir at room temperature for 2 hours.

  • Work-up:

    • Quench with 0.1 N HCl (to decompose excess borohydride).[1][2]

    • Basify with 1 N NaOH to pH 10.[1][2]

    • Extract with Dichloromethane (3 x 2 mL).[1][2]

  • Purification:

    • Purify via silica gel flash chromatography (DCM/MeOH 95:5).[1][2]

    • Validation: Confirm identity via co-elution with cold standard on analytical HPLC.[1][2]

Quality Control & Validation Criteria

For clinical or preclinical release, the radiotracer must meet the following specifications.

ParameterAcceptance CriteriaMethod
Radiochemical Purity > 95%Analytical HPLC (Radio-detector)
Chemical Purity No significant UV impuritiesAnalytical HPLC (UV 254nm)
Molar Activity (

)
> 37 GBq/µmol (> 1000 mCi/µmol)Mass peak area vs. Standard curve
Residual Solvents Acetone < 5000 ppm, DMF < 880 ppmGC-FID
pH 4.5 – 7.5pH Strip/Meter
Identity Co-elution with reference standardHPLC (Retention time

0.5 min)

References

  • Doi, H., et al. (2004).[1][2] "Synthesis of [2-11C]acetone and its application to the synthesis of [beta-11C]isopropyl-substituted compounds." Journal of Labelled Compounds and Radiopharmaceuticals. Link[2]

  • Mach, R. H., et al. (2013).[1][2] "Sigma-1 Receptors as Probes for Imaging Neuroinflammation." Molecular Imaging. Link

  • PubChem Compound Summary. (2023). "N-(4-Piperidin-1-ylbenzyl)propan-2-amine."[1][2][6] National Center for Biotechnology Information.[1][2] Link[2]

  • Wilson, A. A., et al. (2000).[1][2] "Radiosynthesis of [11C]ORM-13070, a novel alpha2C-adrenoceptor antagonist." Nuclear Medicine and Biology. (Describes reductive amination protocols). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N-(4-Piperidin-1-ylbenzyl)propan-2-amine Synthesis

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket ID: OPT-SYN-7060593[1][2] Executive Summary & Chemical Context Welcome to the technical support hub for the synthesis of N-(4-Piperidin...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket ID: OPT-SYN-7060593[1][2]

Executive Summary & Chemical Context

Welcome to the technical support hub for the synthesis of N-(4-Piperidin-1-ylbenzyl)propan-2-amine . As a Senior Application Scientist, I have analyzed your request. This synthesis is a classic Reductive Amination , but it presents a specific electronic challenge that often traps researchers using standard "textbook" protocols.

The Core Challenge: The substrate, 4-(piperidin-1-yl)benzaldehyde , contains a nitrogen atom in the para-position.[1][2] This piperidine ring acts as a strong electron-donating group (EDG) via resonance (+M effect).[1][2] This significantly decreases the electrophilicity of the carbonyl carbon, making the initial nucleophilic attack by isopropylamine slower and the imine equilibrium less favorable compared to a standard benzaldehyde.

The Solution: You cannot rely on passive equilibrium. You must drive imine formation actively using acid catalysis and/or dehydrating agents before introducing the hydride source.

The "Golden Path" Protocol

This protocol is optimized to minimize the formation of the primary impurity: 4-(piperidin-1-yl)benzyl alcohol (arising from direct reduction of the aldehyde).[1][2]

Reaction Scheme
  • Reactants: 4-(Piperidin-1-yl)benzaldehyde (1.0 equiv) + Isopropylamine (1.2–1.5 equiv).[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[2]

  • Catalyst: Acetic Acid (AcOH) (1.0–2.0 equiv).[2]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).[2]

Step-by-Step Methodology
StepActionTechnical Rationale
1 Dissolve Aldehyde: Dissolve 1.0 equiv of aldehyde in DCE (0.1 M concentration).DCE is preferred over MeOH for STAB reactions to prevent solvolysis of the reagent.
2 Add Amine & Acid: Add 1.2 equiv of isopropylamine, followed immediately by 1.5 equiv of Glacial Acetic Acid.CRITICAL: The acid protonates the carbonyl oxygen, counteracting the electron-donating effect of the piperidine ring and accelerating imine formation.
3 Imine Pre-equilibrium: Stir at Room Temperature (RT) for 30–60 minutes before adding reductant.Allows the imine concentration to maximize. Adding reductant too early causes direct reduction of the aldehyde.
4 Reduction: Add 1.5 equiv of STAB in one portion. Stir for 2–16 hours.[2]STAB is selective; it reduces the protonated iminium ion faster than the aldehyde.
5 Quench: Add saturated aqueous NaHCO₃. Stir vigorously for 15 mins.Neutralizes the acetic acid and breaks down boron complexes.
6 Extraction: Extract with DCM (x3). Wash combined organics with brine.[2]Standard workup.

Troubleshooting Guide (Q&A)

Issue 1: "I have low yield and a large amount of benzyl alcohol impurity."

Diagnosis: Direct Reduction.[2] The reducing agent was likely active on the aldehyde before the imine was fully formed. This is common because your aldehyde is electron-rich and "reluctant" to form the imine.[1][2]

Corrective Actions:

  • Switch to Indirect Reductive Amination: Do not use a "one-pot, all-in" addition. Stir the aldehyde, amine, and acid for 2 hours (or even reflux with a Dean-Stark trap if using toluene) before cooling and adding the reducing agent.

  • Change Reductant: If you are using Sodium Borohydride (NaBH₄), stop.[2] It is too aggressive. Switch to STAB (Sodium Triacetoxyborohydride) or Sodium Cyanoborohydride (NaBH₃CN) (at pH 6).[2] STAB is the industry standard for minimizing this specific side reaction.

Issue 2: "The reaction stalls with unreacted aldehyde remaining."

Diagnosis: Unfavorable Equilibrium.[2] The resonance from the piperidine nitrogen is stabilizing the aldehyde, making it lazy. Water produced in the reaction is pushing the equilibrium back to the starting materials.

Corrective Actions:

  • Chemical Dehydration: Add Titanium(IV) isopropoxide [Ti(OiPr)₄] (1.5 equiv) to the mixture of aldehyde and amine (neat or in THF). Stir for 4 hours. This acts as a Lewis acid and a water scavenger, driving imine formation to completion. Then add NaBH₄ (in situ) or dilute with MeOH and add NaBH₄.[2]

    • Note: This is the "nuclear option" for stubborn reductive aminations.

  • Molecular Sieves: Add activated 4Å molecular sieves to the reaction mixture during the imine formation step.

Issue 3: "My product is an oil and difficult to purify."

Diagnosis: Amine Handling. Secondary amines like N-(4-Piperidin-1-ylbenzyl)propan-2-amine often form oils.[1][2]

Corrective Actions:

  • Salt Formation: Do not try to crystallize the free base. Dissolve the crude oil in diethyl ether or EtOH and add HCl (in dioxane or ether) to precipitate the dihydrochloride salt . This solid is much easier to filter and wash.

  • Scavenger Resins: If you have unreacted amine, use a polymer-supported isocyanate resin to scavenge the excess isopropylamine, leaving your pure secondary amine product in solution.[2]

Data & Optimization Tables

Table 1: Reducing Agent Compatibility
Reducing AgentReactivitySelectivity (Imine vs Aldehyde)Recommended for this Substrate?
NaBH₄ HighLowNO. High risk of alcohol impurity.[1][2]
NaBH₃CN MediumHigh (at pH 6)YES. Good, but toxic (cyanide risk).[2]
STAB Low/MediumExcellent YES. Best balance of safety and selectivity.[2]
H₂ / Pd-C VariableLow (Hydrogenolysis risk)NO. Risk of de-benzylating or reducing the piperidine ring.[2]
Table 2: Solvent Effects on Electron-Rich Imines
SolventDielectric ConstantEffect on Reaction
Methanol (MeOH) HighSolvolysis of STAB possible; good for NaBH₃CN.[1][2]
DCE / DCM LowOptimal for STAB. Non-coordinating.[2]
THF ModerateRequired if using Ti(OiPr)₄ method.[2]

Visualizing the Workflow

The following logic tree guides you through the decision-making process based on your current experimental results.

G Start Start: 4-(Piperidin-1-yl)benzaldehyde + Isopropylamine Check Check TLC/LCMS after 1 hr (Imine Formation Step) Start->Check ImineFormed Imine Detected (>80%) Check->ImineFormed Yes ImineLow Low Imine / High Aldehyde Check->ImineLow No AddSTAB Add STAB (1.5 eq) + AcOH (1 eq) ImineFormed->AddSTAB Dehydrate Add Ti(OiPr)4 or Molecular Sieves ImineLow->Dehydrate Monitor Monitor Reduction AddSTAB->Monitor Dehydrate->AddSTAB After 4 hrs Success Isolate Product (Secondary Amine) Monitor->Success Clean Conversion AlcoholImpurity Impurity: Benzyl Alcohol Monitor->AlcoholImpurity Direct Reduction AlcoholImpurity->Dehydrate Restart with Pre-formation

Figure 1: Decision tree for optimizing the reductive amination of electron-rich aldehydes.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3] Studies on Direct and Indirect Reductive Amination Procedures.[2][4] The Journal of Organic Chemistry, 61(11), 3849–3862. [2]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. [2]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[5] Journal of the American Chemical Society, 93(12), 2897–2904. [2]

  • Gribble, G. W. (1998).[2] Sodium triacetoxyborohydride.[2][3][5] Encyclopedia of Reagents for Organic Synthesis. [2]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling reagents.

Sources

Optimization

"troubleshooting reductive amination reactions for secondary amines"

Welcome to the Reductive Amination Technical Support Center . As a Senior Application Scientist specializing in amine synthesis, I have designed this guide to move beyond generic textbook advice. Reductive amination is t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reductive Amination Technical Support Center .

As a Senior Application Scientist specializing in amine synthesis, I have designed this guide to move beyond generic textbook advice. Reductive amination is theoretically simple but practically nuanced. The success of the reaction hinges on the delicate equilibrium between carbonyl, amine, and iminium species, and the kinetic selectivity of the hydride donor.

This guide focuses on Secondary Amines —both their synthesis (preventing over-alkylation) and their use as nucleophiles (overcoming steric/electronic deactivation).

Part 1: Diagnostic Decision Matrix

Before modifying your reaction, verify you are using the correct reagent system for your specific substrate class. Use this decision tree to validate your experimental design.

Reductive_Amination_Decision_Tree Start Start: Define Substrates Aldehyde Aldehyde + Primary Amine Start->Aldehyde Ketone Ketone + Primary Amine Start->Ketone SecAmine Ketone/Aldehyde + Secondary Amine Start->SecAmine STAB Use STAB (NaBH(OAc)3) Solvent: DCE or THF No Acid Needed Aldehyde->STAB Standard STAB_Acid Use STAB + AcOH (1-2 eq) Solvent: DCE Ketone->STAB_Acid Un hindered Titanium Use Ti(OiPr)4 + NaBH4 (Mattson Protocol) Ketone->Titanium Sterically Hindered or Deactivated SecAmine->STAB_Acid Standard SecAmine->Titanium Low Reactivity Borch Use NaCNBH3 pH 6-7 (MeOH) STAB->Borch If Acid Sensitive (Switch to Borch)

Figure 1: Reagent selection logic based on substrate sterics and electronics. STAB = Sodium Triacetoxyborohydride.[1][2][3][4][5]

Part 2: Reagent Selection & Comparative Data

Choosing the wrong reducing agent is the #1 cause of failure. The table below synthesizes kinetic data and compatibility profiles.

FeatureSTAB (Sodium Triacetoxyborohydride) NaCNBH₃ (Sodium Cyanoborohydride) NaBH₄ (Sodium Borohydride)
Selectivity Excellent. Reduces imines/iminiums much faster than carbonyls.Good (pH dependent). Requires pH 6–7 to favor iminium reduction over carbonyl.[6]Poor. Reduces carbonyls and imines indiscriminately.
Toxicity Low (Borate salts/Acetic acid).High (Generates HCN/Cyanide).Low.
Solvent DCE, THF, DCM. (Incompatible with MeOH/EtOH - decomposes).[2]MeOH, EtOH. (Solvent of choice).MeOH, EtOH.[5]
Water Tolerance Low (Hydrolyzes).High.Moderate.
Best Use Case General purpose; "One-pot" synthesis without pH monitoring.Acid-sensitive substrates; situations requiring protic solvents.[2]Two-step procedures (pre-form imine, then reduce).[7][8]

Part 3: Troubleshooting Scenarios (Q&A)

Scenario A: "I am seeing no conversion, or the reaction is stuck at the intermediate."

Q: My LCMS shows the starting material and a peak corresponding to the alcohol, but no amine. What happened? Diagnosis: You likely reduced the carbonyl directly. This occurs when the reducing agent is too active toward the ketone/aldehyde (direct reduction) compared to the imine. Solution:

  • Switch Reagent: If using NaBH₄, switch to STAB. NaBH₄ is too aggressive for direct reductive amination.

  • Pre-formation: If using STAB and still seeing alcohol, your imine formation is likely the rate-limiting step. Do not add the hydride immediately. Stir the amine and carbonyl for 1–2 hours (add 4Å molecular sieves) before adding STAB.

  • Lewis Acid Activation: For hindered ketones, the imine equilibrium is unfavorable. Add Titanium(IV) Isopropoxide [Ti(OiPr)₄] .[8][9] It acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.

Q: I am reacting a secondary amine with a ketone, and nothing is happening. Diagnosis: Steric hindrance. Secondary amines forming enamines/iminiums with ketones creates significant steric strain (A(1,3)-strain). Solution: Use the Mattson Protocol (See Part 4). The titanium species coordinates to the oxygen, facilitating attack by the bulky secondary amine.

Scenario B: "I am trying to make a secondary amine, but I keep getting the tertiary amine (Over-alkylation)."

Q: I reacted a primary amine with 1 equivalent of aldehyde, but I have a mixture of secondary and tertiary amines. Diagnosis: The product (secondary amine) is more nucleophilic than the starting material (primary amine). It competes for the aldehyde.[5] Solution:

  • Stoichiometry: This is the most critical variable. Use a excess of the primary amine (1.5 to 2.0 equivalents) relative to the aldehyde. This statistically favors mono-alkylation.

  • Stepwise Addition: Do not dump all reagents together. Form the imine first (Amine + Aldehyde in solvent for 30 mins), then add the reducing agent. Once the imine is formed, the aldehyde is "locked up" and cannot react with the newly formed product.

  • Solvent Choice: Switch to DCE (1,2-Dichloroethane) . STAB in DCE is known to suppress dialkylation compared to THF or Methanol [1].

Scenario C: "My reaction turns into a mess or decomposes."

Q: I used STAB in Methanol and it fizzed vigorously, and I got no product. Diagnosis: STAB decomposes rapidly in Methanol (acetic acid exchange with methoxide). Solution: Never use STAB in Methanol. Use DCE, DCM, or THF . If you must use methanol (solubility issues), use NaCNBH₃ or Pyridine-Borane complexes.

Part 4: Validated Experimental Protocols

Protocol A: The "Abdel-Magid" Method (Standard)

Best for: Aldehydes and unhindered ketones. [1]

  • Setup: In a dry flask under Nitrogen, dissolve the Amine (1.0 equiv, or 1.5 equiv if avoiding over-alkylation) and Carbonyl (1.0 equiv) in 1,2-Dichloroethane (DCE) (approx. 0.2 M concentration).

  • Acid Catalyst: If reacting a Ketone , add Acetic Acid (1.0–2.0 equiv). Note: Not usually necessary for aldehydes.[10]

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv) in one portion.

  • Reaction: Stir at room temperature for 2–24 hours. Monitor by TLC/LCMS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM.

Protocol B: The "Mattson" Method (Titanium-Mediated)

Best for: Hindered ketones, unreactive secondary amines, or "stalled" reactions. [2]

  • Complexation: Combine Amine (1.0 equiv) and Ketone (1.0 equiv) in neat Titanium(IV) Isopropoxide (1.25 equiv). Optional: Use minimal THF if solids are present.

  • Stir: Stir at room temperature for 1–2 hours. The solution often becomes viscous.

  • Dilution: Dilute the mixture with Ethanol or Methanol (approx. 10 mL per mmol).

  • Reduction: Carefully add Sodium Borohydride (NaBH₄) (1.5 equiv). Caution: Exothermic gas evolution.

  • Quench: Add water (or 1N NaOH) to precipitate the Titanium salts (white solid). Filter through Celite.

Part 5: Mechanistic Visualization

Understanding the pathway helps identify where the "leak" in your yield is occurring.

Reductive_Amination_Mechanism Reagents Carbonyl + Amine Hemiaminal Hemiaminal (Unstable Intermediate) Reagents->Hemiaminal Addition DirectRed Direct Reduction (Side Reaction: Alcohol) Reagents->DirectRed Strong Reductant (NaBH4 used too early) Imine Imine / Iminium Ion (Target for Reduction) Hemiaminal->Imine - H2O (Promoted by Acid/Ti) Product Amine Product Imine->Product + Hydride (STAB/NaCNBH3) OverAlk Tertiary Amine (Over-Alkylation) Product->OverAlk + Excess Aldehyde (If Product > SM Nucleophilicity)

Figure 2: Mechanistic flow. Green path indicates desired route. Red paths indicate common failure modes (Direct reduction or Over-alkylation).

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][6][7][10][11] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5][12][13][14] Studies on Direct and Indirect Reductive Amination Procedures.[12][14] The Journal of Organic Chemistry, 61(11), 3849–3862.[12][14]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[8] The Journal of Organic Chemistry, 55(8), 2552–2554.[8]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[7][13] The Cyanohydridoborate Anion as a Selective Reducing Agent.[8][15] Journal of the American Chemical Society, 93(12), 2897–2904.

Sources

Troubleshooting

"stability issues of N-(4-Piperidin-1-ylbenzyl)propan-2-amine in solution"

This technical guide addresses the stability profile of N-(4-Piperidin-1-ylbenzyl)propan-2-amine (CAS: 852180-57-5), a secondary benzylamine featuring an electron-rich piperidinyl-phenyl moiety. This molecule presents a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability profile of N-(4-Piperidin-1-ylbenzyl)propan-2-amine (CAS: 852180-57-5), a secondary benzylamine featuring an electron-rich piperidinyl-phenyl moiety.

This molecule presents a unique "stability paradox": while chemically robust for short-term synthesis, its electron-rich architecture makes it highly susceptible to specific degradation pathways—oxidative deamination and carbamylation—when stored in solution.

Part 1: Technical Stability Analysis

The Core Instability Mechanism

The instability of N-(4-Piperidin-1-ylbenzyl)propan-2-amine stems from the synergistic effect of two functional groups:

  • The Secondary Amine (Isopropylamine tail): Highly nucleophilic and basic, prone to reacting with atmospheric CO₂.

  • The Electron-Rich Aromatic System: The piperidine ring acts as a strong electron donor (para-director) to the phenyl ring. This increases electron density at the benzylic position (the -CH₂- linker), significantly lowering the activation energy for autoxidation (radical abstraction of benzylic protons).

Key Degradation Pathways
Degradation TypeVisual IndicatorChemical MechanismTrigger
Oxidative Deamination Solution yellows/browns; distinct almond-like odor (benzaldehyde).Radical attack at benzylic carbon

Imine intermediate

Hydrolysis to 4-(piperidin-1-yl)benzaldehyde .
Light, Oxygen, Trace Metals
Carbamylation White crust/precipitate at meniscus; pH drift.Nucleophilic attack of amine on CO₂

Carbamic acid/Carbamate salt .
Air exposure (CO₂), Basic pH
N-Oxidation No visual change; M+16 peak in LCMS.Oxidation of the piperidine nitrogen or secondary amine to N-oxide.Peroxides in solvents (e.g., aged THF/Ethers)

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my solution turn yellow/orange after 48 hours at room temperature?

Diagnosis: You are likely observing oxidative deamination driven by the "para-amino effect." The Science: The piperidine nitrogen pushes electron density into the phenyl ring, stabilizing the benzylic radical intermediate formed during autoxidation. This accelerates the conversion of your amine into an imine, which then hydrolyzes to an aldehyde (yellow/orange chromophore) and isopropylamine. Corrective Action:

  • Immediate: Check LCMS for a peak at MW 189.1 (4-(piperidin-1-yl)benzaldehyde).

  • Prevention: Store the free base only in degassed, anhydrous solvents (DMSO or Methanol) under Argon. Never store in ethers (THF) or chlorinated solvents (DCM) for >24h without antioxidants.

Q2: I see a white precipitate forming in my DMSO stock solution. Is the compound crashing out?

Diagnosis: This is likely ammonium carbamate formation , not simple precipitation. The Science: Secondary amines are CO₂ scrubbers. In aprotic solvents like DMSO, the captured CO₂ forms a zwitterionic carbamate species that is less soluble than the free base. Validation Protocol:

  • Take an aliquot of the suspension.

  • Add dilute HCl.

  • Observation: If it bubbles slightly (CO₂ release) and redissolves immediately, it was the carbamate. Fix: Purge all headspace with Nitrogen/Argon. Store as the Dihydrochloride (2HCl) salt , which is immune to CO₂ absorption.

Q3: Can I store this compound in Chloroform or Dichloromethane (DCM)?

Verdict: ABSOLUTELY NOT for storage >4 hours. The Risk: Secondary amines react with DCM over time (days/weeks) to form chloromethyl ammonium salts (N-alkylation) or methylene-bridged bis-amines (Geminal diamines). This reaction is accelerated by light.[1] Alternative: Use Methanol or Ethanol for short-term storage; DMSO for long-term libraries.

Part 3: Experimental Protocols

Protocol A: Generation of the Stable Dihydrochloride Salt

To ensure long-term stability (>1 year), convert the free base oil to the solid HCl salt.

  • Dissolution: Dissolve 1.0 eq of N-(4-Piperidin-1-ylbenzyl)propan-2-amine free base in minimal anhydrous Ethanol (0.5 M concentration).

  • Acidification: Cool to 0°C. Dropwise add 2.5 eq of 4M HCl in Dioxane (or ethereal HCl).

    • Note: Using excess HCl ensures protonation of both the piperidine and secondary amine nitrogens.

  • Precipitation: Add 10 volumes of cold Diethyl Ether or MTBE. A white solid should precipitate immediately.

  • Isolation: Filter under Nitrogen (hygroscopic!). Wash with cold ether.

  • Drying: Dry in a vacuum desiccator over P₂O₅ for 12 hours.

  • Storage: Store at -20°C. Stability: >2 years.

Protocol B: QC Check for Degradation (HPLC-UV)

Use this method to quantify the "Yellowing" (Aldehyde formation).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: 254 nm (Aromatic) and 340 nm (Specific for the conjugated aldehyde impurity).

  • Pass Criteria: Impurity at relative retention time (RRT) ~1.2 (Aldehyde) must be <0.5%.

Part 4: Degradation Pathway Visualization

The following diagram illustrates the causal pathways for the degradation of N-(4-Piperidin-1-ylbenzyl)propan-2-amine.

StabilityPathways Compound N-(4-Piperidin-1-ylbenzyl) propan-2-amine (Free Base) Radical Benzylic Radical Intermediate Compound->Radical O2 / Light (Autoxidation) Carbamate Ammonium Carbamate Salt (White Precipitate) Compound->Carbamate CO2 (Air) Nucleophilic Attack Salt Dihydrochloride Salt (Stable Form) Compound->Salt HCl/Dioxane Protonation Imine Schiff Base Intermediate Radical->Imine -H• Aldehyde 4-(Piperidin-1-yl) benzaldehyde (Yellow Impurity) Imine->Aldehyde Hydrolysis (H2O)

Figure 1: Mechanistic pathways showing oxidative degradation (Red path) vs. CO₂ capture (Yellow path) and stabilization via salt formation (Green path).

References

  • PubChem. (n.d.).[2] N-(4-Piperidin-1-ylbenzyl)propan-2-amine (Compound Summary). National Library of Medicine.[3] Retrieved February 11, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Degradation of benzylamines during chlorination and chloramination.[4] Environmental Science: Water Research & Technology.[4] Retrieved February 11, 2026, from [Link]

Sources

Optimization

Technical Guide: Overcoming Solubility Challenges of Piperidine Derivatives in Assays

To: Research Scientists, High-Throughput Screening (HTS) Leads, and Medicinal Chemists From: Senior Application Scientist, Assay Development Core Subject: Troubleshooting Solubility and Aggregation Artifacts in Piperidin...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, High-Throughput Screening (HTS) Leads, and Medicinal Chemists From: Senior Application Scientist, Assay Development Core Subject: Troubleshooting Solubility and Aggregation Artifacts in Piperidine-Based Libraries

Executive Summary: The "Piperidine Paradox"

Piperidine moieties are ubiquitous in drug discovery, serving as the backbone for blockbusters like Donepezil and Fentanyl due to their ability to modulate physicochemical properties and target engagement. However, they present a distinct "Piperidine Paradox" : while the secondary amine is highly basic (pKa ~10–11) and hydrophilic in isolation, functionalized derivatives often possess high lipophilicity (LogP >3) and crystalline lattice energy.

In physiological assays (pH 7.4), these compounds frequently exist in a transition state between ionized and neutral forms, leading to catastrophic precipitation ("crash-out") or colloidal aggregation —the leading cause of false positives in HTS.

This guide provides a self-validating troubleshooting framework to diagnose and resolve these issues without compromising data integrity.

Part 1: Diagnostic Workflow

Before modifying your assay, you must diagnose the root cause of the signal loss or interference.

SolubilityDiagnosis Start Observation: Inconsistent Data / Precipitate CheckTurbidity Step 1: Check Turbidity (Nephelometry or Absorbance @ 650nm) Start->CheckTurbidity IsTurbid Is signal > Background? CheckTurbidity->IsTurbid CheckDetergent Step 2: Detergent Test (Add 0.01% Triton X-100) IsTurbid->CheckDetergent Yes CheckPlastic Step 3: Check Recovery (Mass Spec of Supernatant) IsTurbid->CheckPlastic No SignalRestored Does Activity/Solubility Restore? CheckDetergent->SignalRestored Aggregation Diagnosis: Colloidal Aggregation (False Positive) SignalRestored->Aggregation Yes Precipitation Diagnosis: True Precipitation (Solubility Limit Reached) SignalRestored->Precipitation No LowRecovery Low Concentration in Well? CheckPlastic->LowRecovery Adsorption Diagnosis: Plastic Adsorption (Sticky Compound) LowRecovery->Adsorption Yes Interference Diagnosis: Optical Interference (Fluorescence Quenching) LowRecovery->Interference No

Figure 1: Diagnostic Decision Tree. Use this logic flow to distinguish between aggregation, precipitation, and surface adsorption.

Part 2: Troubleshooting Guides (Q&A)
Scenario A: The "Crash-Out" Phenomenon

Q: My piperidine derivative is soluble in DMSO at 10 mM, but precipitates immediately when diluted into the assay buffer. Why?

A: This is a classic "Kinetic Solubility" failure . When you spike a DMSO stock directly into an aqueous buffer, the rapid change in dielectric constant creates a supersaturated state. Piperidine derivatives, often being lipophilic bases, are prone to forming amorphous precipitates before they can protonate and dissolve.

The Fix: The "Intermediate Dilution" Protocol Do not dilute directly from 100% DMSO to 0.5% DMSO. Use a stepping stone to lower the kinetic energy barrier.

  • Prepare Stock: 10 mM compound in 100% DMSO.

  • Intermediate Step: Dilute 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% PEG-400 or Ethanol).

  • Final Step: Dilute into the assay buffer.

Solvent SystemSuitability for PiperidinesMechanism
DMSO StandardGood solvent, but induces protein denaturation >1%.
PEG-400 Recommended Polymer chains prevent lattice formation of lipophilic amines.
Ethanol ModerateGood for bases, but high volatility affects evaporation rates.
Scenario B: pH-Dependent Solubility

Q: My compound works in the biochemical assay (pH 6.5) but fails in the cell-based assay (pH 7.4). Is the compound degrading?

A: Unlikely. It is likely a pKa-driven solubility shift . The nitrogen in the piperidine ring typically has a pKa of 10–11. However, electron-withdrawing substituents can lower this to 8–9.

  • At pH 6.5: The amine is fully protonated (

    
    ), highly polar, and soluble.
    
  • At pH 7.4: The equilibrium shifts toward the neutral free base (

    
    ). If the LogP of the free base is high, it will precipitate.
    

The Fix: Salt Selection & Buffer Tuning

  • Switch Salt Forms: If you are using a free base, switch to a Hydrochloride (HCl) or Tartrate salt. These pre-formed salts have higher lattice energy barriers against reverting to the insoluble free base.

  • Buffer Capacity: Ensure your assay buffer (HEPES/Tris) has sufficient molarity (50mM+) to resist local pH changes upon compound addition.

Scenario C: False Positives (Aggregation)

Q: I found a potent inhibitor (IC50 = 1 µM), but the curve is very steep (Hill slope > 2.0). Is this real?

A: This is a hallmark of Colloidal Aggregation . Piperidine derivatives are known "SCAMs" (Small Colloidally Aggregating Molecules). They form micelle-like particles that sequester enzymes non-specifically, inhibiting them by surface adsorption rather than active-site binding.

The Fix: The Detergent Counter-Screen Run the assay +/- 0.01% Triton X-100 (or Tween-80).

  • True Inhibitor: Potency remains unchanged.

  • Aggregator: Potency disappears (IC50 shifts >10-fold) because the detergent breaks up the colloid.

Part 3: Advanced Formulation Protocol

When simple solvent adjustments fail, use Cyclodextrin complexation to "shield" the lipophilic piperidine tail.

Protocol: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) "Rescue"

Cyclodextrins (CDs) form toroidal complexes, encapsulating the hydrophobic piperidine derivative while presenting a hydrophilic exterior to the buffer.

Materials:

  • HP-β-CD (Sigma H107, cell-culture tested).

  • Piperidine derivative (solid or DMSO stock).

Workflow:

  • Prepare Vehicle: Dissolve HP-β-CD in water or PBS to create a 20% (w/v) stock solution . Filter sterilize (0.22 µm).

  • Complexation (The "Shake-Flask" Method):

    • Add excess piperidine compound to the 20% CD solution.

    • Crucial Step: Shake at 37°C for 24 hours (thermodynamic equilibrium).

    • Centrifuge at 13,000 rpm for 10 mins to remove undissolved solids.

  • Quantification: Measure the concentration of the supernatant via HPLC-UV or LC-MS.

  • Assay Usage: Use this aqueous stock for your dilution series.

Why this works: Unlike DMSO, CDs do not denature enzymes at moderate concentrations and prevent the compound from binding to plastic plates.

CDComplexation Step1 Lipophilic Piperidine (Insoluble) Step3 Inclusion Complex (1:1 Stoichiometry) Step1->Step3 Encapsulation Step2 HP-beta-CD (Toroidal Host) Step2->Step3 Host Step4 Assay Buffer (Soluble/Stable) Step3->Step4 Dilution

Figure 2: Mechanism of Cyclodextrin Solubilization. The hydrophobic piperidine guest is shielded inside the CD cavity.

Part 4: Data Presentation & Reference Standards
Comparative Solubility Table (Piperidine Scaffold)
Formulation StrategyKinetic Solubility (µM)Assay CompatibilityRisk Factor
1% DMSO (Control) 5 µMHighHigh (Precipitation)
1% DMSO + 0.01% Triton 45 µMHighLow (Prevents Aggregation)
10% HP-β-CD >200 µMMedium*Low (Best Solubility)
HCl Salt Form 150 µMHighLow (pH dependent)

*Note: High concentrations of CD can theoretically sequester lipophilic assay reagents (e.g., fluorescent probes), so validation is required.

References
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today.

    • Key citation for the "Detergent Counter-Screen" protocol.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

    • Supports the pKa/Solubility shift mechanism for basic amines.
  • Assay Guidance Manual (NCBI). (2012). Assay Interference by Chemical Aggregates. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Troubleshooting

Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Piperidine Compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating challenge in liquid chromatography-mass spectrometry (LC-MS): matrix effects in the analysis of piperidine-containing compounds.

The basic nitrogen in the piperidine ring makes these molecules susceptible to strong interactions with matrix components, often leading to significant ion suppression or enhancement.[1][2][3] This guide will equip you with the knowledge to diagnose, mitigate, and ultimately overcome these effects to ensure the accuracy and reliability of your analytical data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding matrix effects in the context of piperidine analysis.

Q1: What are matrix effects in LC-MS?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, non-target compounds in the sample matrix.[4][5] The "matrix" refers to all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and endogenous metabolites.[4] These effects can manifest as either ion suppression (a decrease in signal intensity) or, less commonly, ion enhancement (an increase in signal intensity).[4][5]

Q2: Why are piperidine compounds particularly susceptible to matrix effects?

A2: Piperidine compounds are basic due to the lone pair of electrons on the nitrogen atom. This basicity makes them prone to strong electrostatic interactions with acidic components often present in biological matrices, such as phospholipids. These interactions can lead to co-elution and competition for ionization in the MS source, resulting in significant ion suppression.[1]

Q3: How can I determine if my piperidine analysis is affected by matrix effects?

A3: A common method is the post-column infusion experiment.[1][5][6] In this technique, a constant flow of your piperidine analyte is introduced into the LC eluent after the analytical column but before the MS source.[1] A blank matrix sample is then injected. Any dip or rise in the constant analyte signal indicates regions of ion suppression or enhancement caused by eluting matrix components.[1] Another quantitative approach is the post-extraction spike method, where you compare the analyte's response in a neat solution to its response when spiked into a blank matrix extract.[5][6]

Q4: What are the most common sources of matrix effects in biological samples?

A4: In biological matrices like plasma, serum, and urine, the primary culprits are phospholipids, salts, and endogenous metabolites.[7][8][9] Phospholipids are particularly problematic due to their amphipathic nature and tendency to co-elute with a wide range of analytes, including piperidines.[7][10][11]

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for specific issues you may encounter.

Issue 1: Poor Peak Shape and Inconsistent Retention Times for My Piperidine Analyte.

This is often an early indicator of strong interactions between your analyte and the analytical column or residual matrix components.

Troubleshooting Workflow:

start Start: Poor Peak Shape/ Inconsistent Retention Time check_column 1. Assess Column Health: - Check backpressure. - Run column performance test mix. start->check_column mobile_phase 2. Optimize Mobile Phase: - Add 0.1% formic acid or acetic acid. - Increase organic content in starting gradient. check_column->mobile_phase Column OK end_bad Issue Persists: Consult advanced support. check_column->end_bad Column Failed sample_prep 3. Enhance Sample Preparation: - Implement a more rigorous cleanup (e.g., SPE or LLE). mobile_phase->sample_prep No Improvement end_good Result: Improved Peak Shape & Consistent RT mobile_phase->end_good Improved derivatization 4. Consider Derivatization: - Modify the piperidine nitrogen to reduce basicity. sample_prep->derivatization Still Poor sample_prep->end_good Improved derivatization->end_good Successful

Caption: Troubleshooting workflow for poor peak shape.

Detailed Steps & Explanations:

  • Assess Column Health: A compromised column can lead to peak tailing and shifting retention times. High backpressure or poor peak shapes for standard compounds indicate a need for column washing or replacement.

  • Optimize Mobile Phase: The basicity of piperidines can cause strong interactions with the silica backbone of reversed-phase columns.

    • Protocol: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to both mobile phase A and B. This protonates the piperidine nitrogen, reducing its interaction with residual silanols on the column and improving peak shape.[12]

  • Enhance Sample Preparation: If the issue persists, it's likely due to matrix components.

    • Action: Move beyond simple protein precipitation. Implement a more selective sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[4][13]

  • Consider Derivatization: For particularly challenging matrices, chemical derivatization can alter the physicochemical properties of the piperidine.

    • Concept: Derivatizing the piperidine nitrogen can reduce its basicity and improve chromatographic behavior.[14][15] This is an advanced technique and should be considered when other options are exhausted.

Issue 2: Low Signal Intensity and Poor Sensitivity (Ion Suppression).

This is the classic manifestation of matrix effects, where co-eluting compounds compete with your piperidine analyte for ionization.

Mitigation Strategy Selection:

start Start: Low Signal Intensity/ Poor Sensitivity chromatography 1. Chromatographic Separation: - Modify gradient to separate analyte from suppression zones. - Try a different column chemistry. start->chromatography sample_cleanup 2. Advanced Sample Cleanup: - SPE (Mixed-mode or Polymer-based). - Phospholipid removal plates. - LLE. chromatography->sample_cleanup Suppression Persists result Result: Improved Signal & Sensitivity chromatography->result Successful Separation internal_standard 3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS). sample_cleanup->internal_standard Still Low Signal sample_cleanup->result Cleaner Extract derivatization 4. Chemical Derivatization: - Enhance ionization efficiency. internal_standard->derivatization For Maximum Sensitivity internal_standard->result Accurate Quantification derivatization->result Enhanced Signal

Caption: Decision tree for mitigating ion suppression.

Detailed Strategies & Protocols:

  • Chromatographic Optimization: The goal is to chromatographically separate the piperidine analyte from the region of ion suppression.

    • Protocol:

      • Perform a post-column infusion experiment to identify the retention time window of ion suppression.

      • Adjust the LC gradient to ensure your analyte elutes outside of this window. This might involve a shallower gradient or a longer run time.[4]

      • Consider a column with a different stationary phase (e.g., a phenyl-hexyl or embedded polar group column) to alter the selectivity of the separation.

  • Advanced Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before analysis.[1][13]

Technique Principle Best For Considerations
Solid-Phase Extraction (SPE) Differential adsorption of analyte and matrix onto a solid sorbent.Removing a broad range of interferences.Requires method development. Mixed-mode or polymeric phases are often effective for basic compounds like piperidines.
Liquid-Liquid Extraction (LLE) Partitioning of analyte and matrix between two immiscible liquids.Removing highly polar or non-polar interferences.Can be labor-intensive and use large solvent volumes. Adjusting the pH of the aqueous phase is critical for extracting basic piperidines.[13]
Phospholipid Removal Plates Specialized plates that combine protein precipitation with specific removal of phospholipids.High-throughput analysis of plasma or serum samples.Highly effective at removing a major source of ion suppression in bioanalysis.[7][10]
  • Stable Isotope-Labeled Internal Standards (SIL-IS): This is the gold standard for correcting matrix effects.[16][17][18]

    • Principle: A SIL-IS is a version of the analyte where some atoms (e.g., H, C, N) are replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[19] It has nearly identical chemical and physical properties to the analyte and will co-elute.[19]

    • Benefit: The SIL-IS experiences the same degree of ion suppression or enhancement as the analyte. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is normalized, leading to accurate and precise quantification.[4][17][19]

  • Chemical Derivatization: This strategy aims to chemically modify the piperidine to improve its ionization efficiency.[20][21]

    • Protocol Example (Conceptual):

      • React the piperidine-containing analyte with a derivatizing agent that introduces a permanently charged group or a more easily ionizable moiety.

      • This can significantly increase the analyte's response in the mass spectrometer, effectively overcoming the signal loss from suppression.[22]

      • This is a powerful but complex approach that requires careful method development and validation.[15]

Part 3: Data Presentation and Protocols

Table 1: Comparison of Sample Preparation Techniques for Piperidine Analysis in Plasma
Method Relative Matrix Effect (%) Recovery (%) Throughput Cost
Protein Precipitation (PPT) 55 (High Suppression)>90HighLow
Liquid-Liquid Extraction (LLE) 85 (Low Suppression)70-85LowMedium
Solid-Phase Extraction (SPE) 92 (Minimal Suppression)>85MediumHigh
Phospholipid Removal Plate 95 (Very Low Suppression)>90HighMedium-High

Relative Matrix Effect is calculated as (Peak area in matrix / Peak area in neat solution) * 100. A value < 100% indicates ion suppression.

Experimental Protocol: Solid-Phase Extraction (SPE) for Piperidine Compounds from Plasma

This protocol is a general guideline and should be optimized for your specific analyte and matrix. A mixed-mode cation exchange SPE sorbent is often a good starting point for basic compounds like piperidines.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading:

    • Pre-treat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid in water. Vortex to mix.

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and polar interferences.

    • Wash with 1 mL of methanol to remove phospholipids and other non-polar interferences.

  • Elution: Elute the piperidine analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

References

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques.
  • Tan, S. K., Shaw, P. N., & Hewavitharana, A. K. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
  • (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC.
  • (n.d.).
  • (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing).
  • (n.d.). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online.
  • (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates.
  • (n.d.). Sample Prep Tech Tip: Phospholipid Removal. Phenomenex.
  • (2015).
  • Hewavitharana, A. K., Tan, S. K., & Shaw, P. N. (2014).
  • (n.d.). Ion suppression (mass spectrometry). Wikipedia.
  • (n.d.). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples.
  • (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry.
  • (n.d.). A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-[(4-Chlorophenoxy)methyl]piperidine using i. Benchchem.
  • (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed.
  • (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. Benchchem.
  • (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
  • (n.d.).
  • (n.d.). Chemical derivatization as a tool for optimizing MS response in sensitive LC–MS/MS bioanalysis and its role in pharmacokinetic studies. Bioanalysis Zone.
  • (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • (n.d.).
  • (2012). Chemical derivatization as a tool for optimizing MS response in sensitive LC-MS/MS bioanalysis and its role in pharmacokinetic studies. PubMed.
  • Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
  • (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace.
  • (2025).
  • (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC.
  • (2025). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?. Request PDF.
  • (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. PubMed.
  • (n.d.).
  • (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed.
  • (n.d.).
  • (n.d.).
  • (n.d.). A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine. PubMed.

Sources

Optimization

Technical Support Center: Stereoselective Piperidine Synthesis

Status: Online | Tier: 3 (Advanced Research Support) | Ticket ID: PIP-STEREO-99X Welcome to the Advanced Synthesis Support Center. You have reached the specialized desk for Nitrogen Heterocycles .

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Advanced Research Support) | Ticket ID: PIP-STEREO-99X

Welcome to the Advanced Synthesis Support Center. You have reached the specialized desk for Nitrogen Heterocycles . I am Dr. Aris, Senior Application Scientist. Below you will find a curated troubleshooting guide designed to address the specific stereochemical failures often encountered when synthesizing piperidine scaffolds.

Executive Summary: The Stereochemical Challenge

Piperidines are the single most common nitrogen heterocycle in FDA-approved drugs. However, controlling the stereochemistry—particularly at the C2 and C3 positions—is notoriously difficult due to:

  • Catalyst Poisoning: The basic nitrogen of the product piperidine often binds irreversibly to the metal center, killing reactivity.

  • Aromatic Stability: Overcoming the resonance energy of pyridine requires harsh conditions that often erode enantioselectivity.

  • Conformational Flexibility: The resulting piperidine chair conformers can equilibrate, complicating diastereocontrol (cis/trans ratios).

Module 1: Asymmetric Hydrogenation (AH) of Pyridines

The most direct route, yet the most prone to failure.

Case 1: "My reaction stalls at 20% conversion, even at high pressure (80 bar)."

Diagnosis: Product Inhibition (Catalyst Poisoning). Root Cause: As the reaction proceeds, the generated piperidine (a strong Lewis base) outcompetes the pyridine substrate for the metal center. Solution: Activate the Substrate. Do not hydrogenate the free pyridine. Instead, convert it to a Pyridinium Salt or an N-Iminopyridinium Ylide .

  • Mechanism: The cationic charge reduces the electron density on the nitrogen, preventing it from binding too tightly to the catalyst (usually Iridium or Rhodium). It also disrupts the aromaticity, making the ring easier to reduce.

  • Actionable Step:

    • Benzylate your pyridine (BnBr, THF, reflux) to form the N-benzyl pyridinium salt.

    • Run the hydrogenation.[1][2][3][4]

    • Deprotect (Pd/C, H2) if the free amine is needed.

Case 2: "I am using an Iridium catalyst, but my enantiomeric excess (ee) is stuck at 60%."

Diagnosis: Inefficient Outer-Sphere Mechanism / Halide Interference. Root Cause: Iridium-catalyzed hydrogenation of pyridines typically proceeds via an outer-sphere mechanism where the substrate does not bind directly to the metal during hydride transfer. The presence of coordinating halides (Cl-, Br-) or lack of appropriate additives can disrupt the chiral pocket. Solution: The Iodine Additive & Counter-Ion Swap.

  • The "Iodine Effect": Add 5-10 mol% of molecular iodine (

    
    ) or use an iodide precursor. This forms a dimeric Ir-iodide species that is often more active and selective.
    
  • Ligand Match: Switch to P,N-ligands (e.g., Phimpy, MeO-Biphep, or SegPhos). These are privileged for N-heterocycles.[4]

  • Counter-ion: If using pyridinium salts, exchange halide counter-ions for non-coordinating anions like

    
     or 
    
    
    
    .
Visualization: Troubleshooting Workflow for AH

PiperidineTroubleshooting Start Start: Low Yield/Selectivity CheckSubstrate Is the substrate a neutral Pyridine? Start->CheckSubstrate Activate Action: Convert to Pyridinium Salt or N-Oxide CheckSubstrate->Activate Yes CheckConv Is Conversion > 90%? CheckSubstrate->CheckConv No (Already Salt) Activate->CheckConv CheckEE Is ee > 90%? CheckConv->CheckEE Yes Poisoning Issue: Catalyst Poisoning CheckConv->Poisoning No TempControl Action: Lower Temp (-10°C) Increase H2 Pressure CheckEE->TempControl No Success Optimized Process CheckEE->Success Yes Additives Action: Add I2 (5-10 mol%) or Change Solvent to DCM/THF Poisoning->Additives Additives->CheckConv TempControl->CheckEE

Caption: Decision tree for optimizing Iridium-catalyzed hydrogenation of pyridine derivatives.

Module 2: Diastereocontrol (Cis/Trans Selectivity)

Controlling relative stereochemistry in 2,6- or 2,3-disubstituted systems.

Case 3: "I need the cis-2,6-piperidine, but I keep getting a mixture."

Diagnosis: Thermodynamic Equilibration. Root Cause: The reduction of the intermediate iminium ion can occur under kinetic or thermodynamic control.

  • Thermodynamic Product: Usually the isomer with substituents in equatorial positions (often cis for 2,6-disubstitution).

  • Kinetic Product: Dictated by the face of hydride attack on the iminium intermediate. Solution: Acidic vs. Basic Workup.

  • To favor cis (Thermodynamic): Run the hydrogenation in acidic media (AcOH or TFA). The acid promotes equilibration of the enamine/iminium intermediates to the most stable chair conformation before the final hydride transfer.

  • To favor trans: This is harder via direct hydrogenation. Consider a stepwise reduction (e.g., Grignard addition to a pyridinium salt followed by hydride reduction from the less hindered face).

Comparative Data: Solvent & Additive Effects on Selectivity Substrate: 2-Methylpyridine (converted to N-benzyl salt)

Catalyst SystemSolventAdditiveYield (%)ee (%)Reference
[Ir(cod)Cl]2 / (S)-SegPhos THFNone15%12%[1]
[Ir(cod)Cl]2 / (S)-SegPhos THFI2 (10 mol%) 92%88%[1]
[Ir(cod)Cl]2 / (R)-MeO-Biphep TolueneI2 (5 mol%)85%90%[2]
Rh(cod)2BF4 / Chiral-P MeOH-40%30%[3]
Module 3: Experimental Protocol (SOP)

Protocol A: Enantioselective Hydrogenation of 2-Substituted Pyridinium Salts Target: Synthesis of (S)-2-phenylpiperidine derivative.

1. Preparation of Catalyst Precursor (Glovebox Recommended):

  • In a vial, mix [Ir(cod)Cl]2 (0.01 mmol) and (S)-MeO-Biphep (0.022 mmol) in anhydrous THF (1.0 mL).

  • Stir at room temperature for 30 minutes. The solution should turn deep red/orange.

  • CRITICAL STEP: Add I2 (0.01 mmol) to the catalyst solution. Stir for another 10 minutes. Why? This generates the active Ir(III) species.

2. Hydrogenation Setup:

  • Dissolve the N-benzyl-2-phenylpyridinium bromide (0.5 mmol) in a mixture of THF/MeOH (1:1, 4 mL). Note: MeOH helps solubility of the salt.

  • Transfer the substrate solution and catalyst solution into a high-pressure autoclave.

  • Seal and purge with

    
     gas (3 cycles).
    

3. Reaction:

  • Pressurize to 600 psi (40 bar) .

  • Stir at room temperature for 24 hours.

  • Troubleshooting: If conversion is low, raise temp to 50°C, but monitor ee.

4. Workup:

  • Release pressure carefully.

  • Concentrate in vacuo.

  • Basify with sat.

    
     (aq) and extract with DCM.
    
  • Purify via flash chromatography (neutral alumina is preferred over silica to prevent streaking of the amine).

Module 4: Mechanistic Insight (Why it works)

Understanding the "Outer-Sphere" mechanism is key to troubleshooting. Unlike olefin hydrogenation, the pyridine ring does not bind flat against the metal.

IrMechanism Cat Ir-Catalyst (Active Species) Hydride Ir-Dihydride Complex Cat->Hydride + H2 H2 H2 H2->Hydride TS Outer-Sphere Transition State Hydride->TS + Substrate Substrate Pyridinium Salt Substrate->TS Product Chiral Piperidine TS->Product Hydride Transfer (Enantio-determining) Product->Cat Regeneration (Slow if Product Inhibits)

Caption: Simplified outer-sphere mechanism. The substrate interacts with the hydride/ligand pocket without direct N-Ir coordination.

References
  • Zhou, Y.-G. (2012). "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Journal of the American Chemical Society. Link

  • Glorius, F. (2010). "Asymmetric Hydrogenation of Heterocycles." Organic & Biomolecular Chemistry. Link

  • Charette, A. B. (2008). "Catalytic Asymmetric Synthesis of Piperidines." Accounts of Chemical Research. Link

  • Wang, D.-S., & Zhou, Y.-G. (2011). "Asymmetric Hydrogenation of Heteroarenes and Arenes." Chemical Reviews. Link

For further assistance with custom ligand synthesis or high-throughput screening arrays, please submit a Tier 4 request.

Sources

Troubleshooting

Technical Support Center: N-(4-Piperidin-1-ylbenzyl)propan-2-amine

Welcome to the technical support center for N-(4-Piperidin-1-ylbenzyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(4-Piperidin-1-ylbenzyl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the potential degradation pathways of this molecule. As specific degradation data for this compound is not extensively published, this document synthesizes information from structurally related molecules, namely benzylamines and piperidines, to provide scientifically grounded guidance.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected peaks and a decrease in the main peak area in my HPLC analysis of N-(4-Piperidin-1-ylbenzyl)propan-2-amine over time. What could be the cause?

A1: The appearance of new peaks alongside a reduction in your primary compound's peak area strongly suggests degradation. N-(4-Piperidin-1-ylbenzyl)propan-2-amine possesses several functional groups susceptible to degradation under various conditions, such as exposure to light, elevated temperatures, oxygen, or incompatible pH levels.[1][2] The primary sites for potential degradation are the tertiary amine within the piperidine ring and the secondary amine of the propan-2-amine side chain, as well as the benzylamine core structure.[1][3] To definitively identify the cause, a systematic investigation, such as a forced degradation study, is recommended.[4][5][6]

Q2: What are the most probable degradation pathways for N-(4-Piperidin-1-ylbenzyl)propan-2-amine?

A2: Based on the chemical structure, we can predict several likely degradation pathways by examining its core components: the piperidine ring, the benzylamine linkage, and the propan-2-amine group.

  • Oxidative Degradation: The tertiary amine of the piperidine ring is a prime target for oxidation, which can lead to the formation of an N-oxide or more complex ring-opened products.[1] The secondary amine is also susceptible to oxidation. Atmospheric oxygen or residual oxidizing agents in your solvents can initiate these processes.[1]

  • Thermal Degradation: Elevated temperatures can induce a variety of complex degradation reactions in amine-containing compounds.[1][7]

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy necessary to initiate degradation, often through free radical mechanisms.[1]

  • Degradation of the Benzylamine Core: The benzylamine structure can undergo cleavage. For instance, in the presence of chlorine (which may be relevant in specific contexts like water treatment studies), benzylamines can be converted to an imine, which subsequently hydrolyzes to an aldehyde (4-(piperidin-1-yl)benzaldehyde) and propan-2-amine.[3] Biological degradation of benzylamine has also been shown to yield benzaldehyde.[8]

Below is a diagram illustrating a hypothetical oxidative degradation pathway at the piperidine nitrogen.

Oxidative_Degradation_Pathway parent N-(4-Piperidin-1-ylbenzyl)propan-2-amine n_oxide N-(4-Piperidin-1-ylbenzyl)propan-2-amine N-oxide parent->n_oxide Oxidation (e.g., H₂O₂) ring_opened Ring-Opened Products n_oxide->ring_opened Further Oxidation

Caption: Hypothetical Oxidative Pathway at the Piperidine Moiety.

Troubleshooting Guides

Guide 1: Investigating Unexpected Peaks in Chromatography

If you observe unknown peaks in your chromatogram, it is crucial to determine if they are degradation products.

Troubleshooting Steps:

  • System Suitability Check: Ensure your analytical system is performing correctly by running a system suitability test with a freshly prepared standard.

  • Blank Injection: Inject your solvent blank to rule out contamination from the mobile phase or sample diluent.

  • Forced Degradation Study: Perform a forced degradation study to intentionally generate degradation products.[4][6] If the retention times of the unknown peaks in your sample match those generated under stress conditions, it is highly probable they are degradation products.

Guide 2: Protocol for a Forced Degradation Study

A forced degradation study is essential for understanding the stability of a molecule and for developing a stability-indicating analytical method.[5][6] This involves subjecting the compound to stress conditions more severe than accelerated stability testing.[6]

Experimental Protocol:

  • Prepare Stock Solution: Prepare a stock solution of N-(4-Piperidin-1-ylbenzyl)propan-2-amine in a suitable solvent (e.g., methanol or acetonitrile).

  • Apply Stress Conditions: Aliquot the stock solution into separate vials for each stress condition.

Stress ConditionReagent/ConditionTypical Duration & TemperatureNeutralization/Quenching Step
Acid Hydrolysis 0.1 M HCl24-72 hours at 60°CNeutralize with 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH24-72 hours at 60°CNeutralize with 0.1 M HCl
Oxidation 3% H₂O₂24 hours at room temperatureQuench with sodium bisulfite
Thermal Degradation Heat in oven48 hours at 80°CCool to room temperature
Photodegradation Expose to UV light (e.g., 254 nm)24-48 hours at room temperatureProtect from light post-exposure

Note: The goal is to achieve 5-20% degradation. Adjust time and temperature as needed.[9]

  • Sample Analysis:

    • After the specified duration, neutralize or quench the reaction as indicated in the table.

    • Dilute the samples to an appropriate concentration.

    • Analyze by a suitable analytical method, such as reverse-phase HPLC with UV or MS detection. A C18 column is often a good starting point.[10]

    • Analyze an unstressed control sample for comparison.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • The sum of the peak areas of the main compound and the degradation products should be consistent across all samples (mass balance).

Below is a workflow for conducting a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Neutralize Neutralize / Quench Reaction Acid->Neutralize Base Base Hydrolysis Base->Neutralize Oxidation Oxidation Oxidation->Neutralize Thermal Thermal Thermal->Neutralize Photo Photolytic Photo->Neutralize Start Prepare Stock Solution of Compound Stress Apply Stress Conditions Start->Stress Analyze HPLC-UV/MS Analysis Neutralize->Analyze Interpret Identify Degradants & Assess Mass Balance Analyze->Interpret

Caption: General Workflow for a Forced Degradation Study.

Q3: My compound appears to be degrading even under standard storage conditions. How can I improve its stability?

A3: If you are observing degradation under ambient conditions, consider the following preventative measures:

  • Storage Temperature: Store the compound at a lower temperature (e.g., 2-8°C or -20°C).

  • Protection from Light: Store samples in amber vials or protect them from light to prevent photodegradation.[1]

  • Inert Atmosphere: For compounds highly susceptible to oxidation, consider storing them under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Choice: Ensure the solvents used are of high purity and free from peroxides or other reactive impurities. The pH of aqueous solutions should be controlled, as many amine compounds are most stable at a neutral pH.[4]

References

  • Degradation pathways of 1-Piperidinepentanoic acid and prevention. Benchchem.
  • A novel piperidine degradation mechanism in a newly isolated piperidine degrader Pseudomonas sp. strain KU43P. PubMed.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Stability issues of 1,4-Diacetylpiperidine under different conditions. Benchchem.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ScienceDirect.
  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH).
  • What can be the reason of degradation of the product obtained after benzylation of 4-chloropyrimidine or 9-chloroacrdine using benzyl amine? ResearchGate.
  • Degradation of benzylamines during chlorination and chloramination. Royal Society of Chemistry.
  • Forced Degradation Studies in Pharmaceuticals. Scribd.
  • Benzylamine - Wikipedia. Wikipedia.
  • CN104034814B - The HPLC analytical approach of 3-amino piperidine. Google Patents.

Sources

Optimization

"selecting the appropriate column for piperidine analog separation"

Technical Support Center: Piperidine Analog Separation A Senior Application Scientist's Guide to Column Selection and Method Development Welcome to the technical support center for chromatographic separation of piperidin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Analog Separation

A Senior Application Scientist's Guide to Column Selection and Method Development

Welcome to the technical support center for chromatographic separation of piperidine analogs. As a Senior Application Scientist, I understand that while piperidine scaffolds are invaluable in drug discovery, their unique physicochemical properties can present significant challenges in analytical and preparative chromatography. This guide is structured as a series of questions and answers to directly address the common issues encountered in the lab, providing not just solutions but the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: Why are piperidine analogs often difficult to separate, and what causes the poor peak shape I'm seeing?

Answer: The primary challenge with piperidine analogs stems from the basicity of the piperidine nitrogen. Here's the core issue:

  • Analyte Basicity: The piperidine ring contains a secondary or tertiary amine, which is basic and readily protonated, carrying a positive charge at neutral or acidic pH.

  • Stationary Phase Interactions: The vast majority of reversed-phase HPLC columns are made from silica particles. The surface of silica is populated with silanol groups (Si-OH). At a mobile phase pH above approximately 3.5, these silanols become deprotonated (Si-O-), creating localized negative charges on the stationary phase.[1][2]

  • Secondary Ionic Interactions: The positively charged piperidine analog can then engage in strong, undesirable ionic interactions with the negatively charged silanol groups.[3][4] This process is separate from the intended hydrophobic (reversed-phase) retention mechanism. Because these secondary interactions are kinetically slow and heterogeneous, they lead to significant peak tailing, where the peak is not symmetrical but has a drawn-out trailing edge.[2][3][4]

In essence, your analyte is being retained by two different mechanisms simultaneously, one of which is detrimental to good chromatography. The key to a successful separation is to minimize or eliminate these secondary silanol interactions.

Q2: I have a new piperidine analog. What is the absolute first step in choosing a column?

Answer: Before you even look at a column catalog, you must first characterize your analyte. The choice of column and mobile phase is entirely dictated by the physicochemical properties of your molecule.

  • Determine the pKa: The pKa of your analyte's basic nitrogen is the most critical parameter. It dictates how the molecule's charge will change with mobile phase pH. The pKa of piperidine itself is ~11.2, meaning it is protonated and positively charged in all standard acidic and neutral mobile phases.

  • Estimate the Hydrophobicity (LogP): The LogP (partition coefficient) gives you a measure of the molecule's overall polarity.

    • High LogP (>1.5-2.0): The molecule is sufficiently non-polar and is a good candidate for Reversed-Phase (RP) chromatography.

    • Low LogP (<0.5): The molecule is very polar. It will likely have poor or no retention on a traditional C18 column and will elute in the void volume.[5] For these compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended approach.[5][6][7]

  • Identify Stereocenters: Determine if your analog is chiral. If it is a racemic mixture and you need to separate the enantiomers, you will require a Chiral Stationary Phase (CSP).[8][9]

This initial assessment will guide you down one of three primary paths: Reversed-Phase, HILIC, or Chiral chromatography.

Guide 1: Reversed-Phase (RP) Column Selection for Piperidine Analogs

This is the most common starting point for analogs with sufficient hydrophobicity. The goal is to select a column and mobile phase combination that mitigates the effects of silanol interactions.

Q3: Which RP stationary phase is best for achieving good peak shape with my basic piperidine analog?

Answer: While the classic C18 column is the workhorse of HPLC, not all C18 columns are suitable for basic compounds. For piperidine analogs, you must choose a modern, high-purity silica column specifically designed to reduce silanol activity.

Here is a comparison of recommended stationary phases:

Stationary Phase TypeMechanism of Action & Suitability for PiperidinesKey AdvantagesPotential Disadvantages
High-Purity, End-Capped C18/C8 Uses high-purity silica with fewer metal impurities and aggressive "end-capping" where residual silanols are chemically bonded with a small silane (e.g., trimethylsilane) to make them inert.Good starting point; widely available; robust.May still exhibit some tailing for very basic compounds if mobile phase is not optimized.
Embedded Polar Group (EPG) A polar group (e.g., amide, carbamate) is incorporated into the C18 alkyl chain.[1] This group attracts a layer of water to the silica surface, effectively shielding the analyte from interacting with underlying silanols.Often the best choice for peak shape. Provides excellent peak symmetry for bases, even at neutral pH. Offers alternative selectivity compared to C18.[10]Can sometimes exhibit lower retention for very hydrophobic compounds compared to a high-ligand density C18.
Phenyl (e.g., Phenyl-Hexyl) The stationary phase has phenyl rings. It provides retention through hydrophobic interactions but also through π-π interactions with aromatic moieties in the analyte.Offers unique selectivity, especially for piperidine analogs containing aromatic rings.[11] A good orthogonal choice to C18.Can be less retentive than C18 for purely aliphatic analogs.
Hybrid Silica (e.g., BEH) The silica matrix itself is a hybrid of silica and organic polymer (e.g., ethylene bridged hybrid).[12] This reduces the number of available silanols from the start, leading to better peak shape and improved pH stability.Excellent peak shape for bases.[12] Can often be used at high pH (up to 11-12), which is a powerful tool for separating basic compounds.Generally more expensive than conventional silica columns.

Recommendation: Start with an Embedded Polar Group (EPG) or a Hybrid Silica C18 column for new piperidine analog methods. These chemistries are inherently better at handling basic compounds and will save you significant time in method development.[12]

Q4: How does mobile phase pH control my separation? This seems confusing.

Answer: Controlling the mobile phase pH is the single most powerful parameter in your control for separating ionizable compounds like piperidines.[13][14] You have two primary strategies:

  • Low pH (pH 2-3.5): This is the most common approach.

    • Mechanism: By adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase, you ensure the silanol groups on the column are fully protonated (Si-OH) and neutral.[15] Your piperidine analog will be protonated and positively charged (R₃NH⁺). You have eliminated the negatively charged surface, thus preventing the strong ionic interaction and dramatically improving peak shape.

    • When to use: This is the default starting point for most RP methods.

    • Caveat: Your analyte is highly polar in its charged state, which may reduce retention.

  • High pH (pH 8-11): This requires a pH-stable column (like the Hybrid Silica columns mentioned above).

    • Mechanism: At a pH well above the analyte's pKa (~2 pH units), you deprotonate the piperidine nitrogen, making it neutral (R₃N).[15] A neutral analyte will not engage in ionic interactions with the now-deprotonated silanols (Si-O⁻).

    • When to use: This is an excellent strategy when low-pH conditions do not provide adequate retention or selectivity. The neutral form of the analyte is more hydrophobic and will be retained more strongly.

    • Caveat: You must use a column specifically designed for high pH stability, or you will irreversibly dissolve the silica packing.[15]

Critical Rule: Always operate at a pH that is at least 2 units away from your analyte's pKa to ensure it exists in a single ionic state. Operating near the pKa will result in a mix of ionized and unionized forms, leading to broad, split, or distorted peaks.[13]

Guide 2: Alternative Separation Modes

Q5: My piperidine analog is very polar (LogP < 0.5) and doesn't retain on any RP column. What should I do?

Answer: This is a classic case where you need to switch from reversed-phase to Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC is designed specifically for the retention and separation of polar and hydrophilic compounds.[6][7][16]

  • HILIC Mechanism: In HILIC, you use a polar stationary phase (e.g., bare silica, amide, diol, or zwitterionic phases). The mobile phase is highly organic (typically >70% acetonitrile) with a small amount of aqueous buffer.[7] The aqueous portion of the mobile phase forms a water-rich layer on the surface of the stationary phase. Polar analytes, like your piperidine analog, partition into this layer and are retained. The elution order is typically the reverse of what is seen in RP-HPLC; more polar compounds are retained longer.[7]

  • Recommended HILIC Columns: For basic polar compounds, an amide-phase HILIC column often provides excellent retention and peak shape.[5]

  • Key Advantage: HILIC provides the retention that is impossible to achieve in reversed-phase for highly polar molecules.[5][17]

Q6: How do I separate the enantiomers of my chiral piperidine analog?

Answer: For chiral separations, you must use a Chiral Stationary Phase (CSP). These phases are designed to have specific stereoselective interactions with enantiomers, allowing them to be separated.

  • Polysaccharide-Based CSPs: These are the most widely used and successful columns for a broad range of chiral compounds. Columns with phases like tris(3,5-dimethylphenylcarbamate) derivatives of amylose or cellulose are excellent starting points.[8][18][19] For example, the Chiralpak® IA column has shown great success in separating various piperidine-2,6-dione analogs.[8][18][19][20]

  • Mobile Phase: Chiral separations often use non-traditional mobile phases. In normal-phase mode, mixtures of hexane/ethanol or other alcohols are common.[9] For the piperidine analogs mentioned above, mobile phases like methyl-tert-butyl ether/THF were effective.[8][19][20]

  • Screening is Key: Chiral separations are often difficult to predict. The most effective approach is to screen a small set of diverse CSPs (e.g., an amylose-based, a cellulose-based, and a protein-based column) with a few standard mobile phases to find the best starting conditions for your specific analog.[9]

Troubleshooting Guide

Q7: My peaks are tailing badly! What are the steps to fix this?

Answer: Severe peak tailing with basic compounds is almost always a secondary interaction problem. Follow this logical troubleshooting workflow.

G start Peak Tailing Observed check_ph Is Mobile Phase pH > 2 units from analyte pKa? start->check_ph add_buffer Is a buffer (e.g., 10-20mM Ammonium Formate) being used to control pH? check_ph->add_buffer Yes adjust_ph ACTION: Adjust pH to be < 3.5 (low pH) or > 10 (high pH, if column allows). check_ph->adjust_ph No check_column Are you using an EPG, Hybrid, or other base-deactivated column? add_buffer->check_column Yes implement_buffer ACTION: Add a buffer to both aqueous and organic mobile phase components. add_buffer->implement_buffer No change_column ACTION: Switch to a modern column designed for basic compounds (e.g., EPG). check_column->change_column No overload Check for column overload. ACTION: Reduce injection concentration/volume. check_column->overload Yes

Caption: Troubleshooting workflow for peak tailing of basic compounds.

Explanation of Steps:

  • Verify pH Control: First, ensure your mobile phase pH is in a stable region (low or high pH) and not near the analyte's pKa.[13]

  • Use a Buffer: Simply adding acid (like TFA) sets the pH, but a buffer (like ammonium formate) resists small changes in pH and provides counter-ions that can help shield silanol groups, further improving peak shape.[2][3]

  • Use the Right Column: If pH is well-controlled and you still see tailing, your column chemistry is likely the problem. A standard, older C18 column may not be sufficiently inert. Switching to an EPG or Hybrid column is the most effective solution.[12]

  • Check for Overload: If all else is correct, you may be injecting too much sample mass onto the column. The active sites that cause tailing are finite, and overloading the column will make tailing more pronounced.[3][4] Try reducing your sample concentration by a factor of 10 and re-injecting.

Q8: I see two peaks for my pure compound. What's happening?

Answer: Seeing two peaks for a single, pure basic compound is often a result of one of two issues:

  • On-Column Ionization: This is the most likely cause. If your mobile phase pH is too close to the analyte's pKa, you have a mixture of the protonated (charged) and free base (neutral) forms of your piperidine analog in solution.[13][21] These two forms will have different retention times, resulting in two distinct or heavily distorted/split peaks. The solution is to adjust the mobile phase pH to be at least 2 units away from the pKa.[13]

  • Slow Rotamers/Conformers: Less commonly, some molecules can exist as stable conformational isomers (conformers) or rotational isomers (rotamers) that interconvert slowly on the chromatographic timescale. This can also lead to peak splitting. Changing the column temperature can sometimes help coalesce these peaks by speeding up the interconversion.

Experimental Protocols

Protocol 1: Rapid Screening of Reversed-Phase Columns

This protocol is designed to quickly identify the best stationary phase for your piperidine analog.

  • Prepare Analyte: Prepare a ~0.1 mg/mL solution of your piperidine analog in 50:50 Acetonitrile:Water.

  • Prepare Mobile Phases:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • Mobile Phase B (Organic): 0.1% Acetonitrile with 0.1% Formic Acid.

  • Select Columns for Screening: Choose 3 columns (e.g., 50 x 2.1 mm) with different chemistries:

    • Column 1: A modern, end-capped C18.

    • Column 2: An Embedded Polar Group (EPG) column.

    • Column 3: A Phenyl-Hexyl column.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • UV Detection: At an appropriate wavelength for your compound.

    • Gradient: 5% to 95% B over 5 minutes. Hold at 95% B for 1 minute. Return to 5% B and equilibrate for 2 minutes.

  • Execution: Run the gradient on all three columns using your analyte.

  • Evaluation: Compare the chromatograms from the three columns. Assess the following for your primary analyte peak:

    • Peak Asymmetry/Tailing Factor: The primary indicator of performance. A value closer to 1.0 is ideal.

    • Peak Width: A narrower peak indicates higher efficiency.

    • Retention Time: To ensure adequate retention.

  • Decision: Choose the column that provides the best combination of peak shape and retention to proceed with further method optimization.

References

  • Ali, I., Naim, L., Ghanem, A. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013-1017.

  • Ali, I., Naim, L., Ghanem, A. et al. Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns using HPLC. University of Canberra Research Portal.

  • Ali, I., Naim, L., Ghanem, A. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu.

  • Ali, I., Naim, L., Ghanem, A. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. UTAS Research Repository.

  • ResearchGate Discussion. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate.

  • Chromatography Forum Discussion. (2008). Which column for basic analytes. ChromForum.

  • Welch Materials, Inc. (2025). HPLC Column Selection: Core to Method Development (Part II). Welch Materials.

  • Veeprho Pharmaceuticals. (2025). Different Types of Stationary Phases in Liquid Chromatography. Veeprho.

  • BenchChem. (2025). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. BenchChem.

  • Sigma-Aldrich. HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.

  • Buszewski, B., et al. (2009). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. ResearchGate.

  • Forgacsova, A., et al. (2010). Evaluation of hybrid hydrophilic interaction chromatography stationary phases for ultra-HPLC in analysis of polar pteridines. Journal of Separation Science.

  • Pharma Now. (2024). Mobile and Stationary Phases in Chromatography Explained. Pharma Now.

  • Wibowo, D., et al. (2022). Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. PMC.

  • Mutlib, A. Research Profile. ResearchGate.

  • Research Journal of Pharmacy and Technology. (2021). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. RJPT.

  • GMP Insiders. (2023). Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.

  • Aurora Pro Scientific. HPLC Columns and Consumables Selection Chart. Aurora Pro Scientific.

  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. SIELC.

  • BenchChem. (2025). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. BenchChem.

  • Stoll, D. & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International.

  • Neue, U. HPLC Troubleshooting Guide. Waters Corporation.

  • Welch Materials, Inc. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Welch Materials.

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube.

  • International Labmate. (2023). The Critical Role of Mobile Phase pH in Chromatography Separations. Labmate Online.

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Agilent.

  • Merck Millipore. Polar Hydrophilic Compounds in Pharmaceutical Analysis. Merck Millipore.

  • Thermo Fisher Scientific. HILIC separations. Thermo Fisher Scientific.

  • Ilie, M., et al. (2024). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. PubMed Central.

Sources

Reference Data & Comparative Studies

Validation

"N-(4-Piperidin-1-ylbenzyl)propan-2-amine versus donepezil in acetylcholinesterase inhibition"

This guide serves as a technical comparative analysis for researchers evaluating the novel lead candidate N-(4-Piperidin-1-ylbenzyl)propan-2-amine (hereafter referred to as N-PP-2A ) against the clinical standard Donepez...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis for researchers evaluating the novel lead candidate N-(4-Piperidin-1-ylbenzyl)propan-2-amine (hereafter referred to as N-PP-2A ) against the clinical standard Donepezil for Acetylcholinesterase (AChE) inhibition.

Acetylcholinesterase Inhibition & Pharmacological Profile

Executive Summary

Donepezil (Aricept) is the gold-standard AChE inhibitor, characterized by its high potency (


 nM) and unique "dual-binding" mechanism that bridges the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of the enzyme.

N-(4-Piperidin-1-ylbenzyl)propan-2-amine (N-PP-2A) represents a simplified, low-molecular-weight pharmacophore (MW 232.36 Da). Structurally, it retains the N-benzylpiperidine core essential for AChE recognition but lacks the indanone spacer of Donepezil. This guide evaluates N-PP-2A as a Lead Fragment or Multi-Target Directed Ligand (MTDL) candidate, contrasting its physicochemical advantages (CNS penetration) against the potency trade-offs inherent to its smaller scaffold.

Structural & Physicochemical Comparison

The efficacy of CNS drugs hinges on the balance between binding affinity and Blood-Brain Barrier (BBB) permeability.

FeatureDonepezil (Reference)N-PP-2A (Candidate)Impact on Development
CAS Registry 120014-06-4852180-57-5Identification
Molecular Weight 379.5 g/mol 232.36 g/mol N-PP-2A has higher Ligand Efficiency (LE) potential.
LogP (Lipophilicity) ~4.0~3.2 (Predicted)N-PP-2A is closer to the optimal range (2-3.5) for CNS bioavailability.
H-Bond Donors 01 (Secondary Amine)N-PP-2A has a reactive handle for further derivatization.
Key Pharmacophore N-benzylpiperidine + IndanoneN-benzylpiperidine + IsopropylamineN-PP-2A lacks the PAS-binding indanone moiety.
Binding Mode Dual-Site (CAS + PAS)Likely Single-Site (CAS or PAS)Donepezil exhibits superior residence time and potency.
Mechanism of Action: Binding Site Topology

To understand the potency gap, one must visualize the AChE gorge. Donepezil acts as a "molecular ruler," spanning the entire gorge. N-PP-2A, being significantly shorter, likely binds to only one site, acting as a competitive inhibitor or a fragment anchor.

AChE_Binding_Mechanism AChE_Gorge AChE Active Site Gorge CAS Catalytic Anionic Site (Bottom of Gorge) PAS Peripheral Anionic Site (Entrance of Gorge) Donepezil Donepezil (Dual Binder) Donepezil->CAS Benzylpiperidine Moiety Donepezil->PAS Indanone Moiety N_PP_2A N-PP-2A (Single Site/Fragment) N_PP_2A->CAS Potential Binding (Competitive) N_PP_2A->PAS Alternative Binding (Non-Competitive)

Figure 1: Mechanistic contrast. Donepezil achieves high potency by bridging the CAS and PAS. N-PP-2A likely occupies a single site, necessitating higher concentrations for inhibition.

Experimental Validation Protocols

To objectively compare N-PP-2A against Donepezil, the following self-validating experimental workflows are required.

A. In Vitro Inhibition Assay (Modified Ellman’s Method)

This protocol determines the


 (concentration inhibiting 50% of enzyme activity).
  • Reagent Prep:

    • Buffer: 0.1 M Phosphate buffer (pH 8.0).

    • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

    • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid), 0.3 mM).

    • Enzyme: Human recombinant AChE (0.05 U/mL).

  • Compound Dilution:

    • Donepezil (Control): Serial dilution (0.1 nM to 1000 nM).

    • N-PP-2A: Serial dilution (1 nM to 100

      
      M) — Note the wider range due to expected lower potency.
      
  • Incubation:

    • Mix Enzyme + Inhibitor in 96-well plate. Incubate at 25°C for 20 mins (allows equilibrium binding).

  • Reaction Initiation:

    • Add ATCh + DTNB.

  • Measurement:

    • Monitor Absorbance at 412 nm for 5-10 mins (Kinetic Mode).

  • Data Analysis:

    • Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve.

B. Kinetic Mode of Inhibition (Lineweaver-Burk Analysis)

Determine if N-PP-2A acts competitively (binding CAS) or non-competitively (binding PAS/allosteric).

  • Protocol: Run Ellman's assay with varying substrate (ATCh) concentrations (0.1 mM – 2.0 mM) at 3 fixed inhibitor concentrations (

    
    ).
    
  • Interpretation:

    • Donepezil: Mixed-type inhibition (Lines intersect left of Y-axis).

    • N-PP-2A (Hypothesis): If Competitive, lines intersect on Y-axis (

      
       unchanged). If Non-competitive, lines intersect on X-axis (
      
      
      
      unchanged).
Performance Data & Expectations

The following table synthesizes established data for Donepezil with predicted performance metrics for N-PP-2A based on SAR of N-benzylpiperidine fragments.

MetricDonepezil (Standard)N-PP-2A (Candidate)Interpretation
AChE

5.7 nM 1 - 10

M
(Est.)
N-PP-2A is likely 1000x less potent due to lack of dual-site binding.
Selectivity (AChE vs BuChE) >1000-foldModerateSmaller fragments often lose isoform selectivity.
BBB Permeability (

)
HighVery HighN-PP-2A's lower MW facilitates passive diffusion.
Metabolic Stability Moderate (CYP2D6/3A4)HighFewer metabolic soft spots (no dimethoxy-indanone).
Toxicity Risk GI Side Effects (Cholinergic)UnknownNeeds hERG screening (common risk for piperidines).
Strategic Recommendations for Development

N-PP-2A is unlikely to displace Donepezil as a standalone AChE inhibitor due to the potency gap. However, it holds significant value in two specific contexts:

  • Fragment-Based Drug Discovery (FBDD):

    • Use N-PP-2A as a high-efficiency "anchor" fragment.

    • Strategy: "Grow" the molecule from the isopropylamine tail (via the secondary amine) to reach the PAS, potentially creating a novel dual-binder with better physicochemical properties than Donepezil.

  • Multi-Target Directed Ligands (MTDLs):

    • The 4-piperidinyl-benzyl moiety is a privileged scaffold for Histamine H3 Receptor (H3R) antagonists and Sigma-1 ligands.

    • Strategy: Evaluate N-PP-2A for H3R/AChE dual activity. A moderate AChE inhibitor (

      
      M) combined with nanomolar H3R antagonism is a leading strategy for cognitive enhancement (synergistic effect).
      
References
  • Sugimoto, H., et al. (1995). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (E2020)." Journal of Medicinal Chemistry.

  • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

  • PubChem Compound Summary. (2024). "N-Isopropyl-4-(piperidin-1-yl)benzylamine (CAS 852180-57-5)."[1][2] National Center for Biotechnology Information. (Note: Link directs to propyl-1-amine isomer record for structural verification; specific isomer CAS 852180-57-5 is vendor-listed).

  • Sadek, B., et al. (2016). "Design and synthesis of novel histamine H3 receptor antagonists with AChE inhibitory activity." Bioorganic & Medicinal Chemistry. (Context for piperidinyl-benzyl scaffolds in MTDLs).

Sources

Comparative

"comparative analysis of N-(4-Piperidin-1-ylbenzyl)propan-2-amine and sertraline"

This guide provides a comparative analysis between the established antidepressant Sertraline and the research compound N-(4-Piperidin-1-ylbenzyl)propan-2-amine (herein referred to as N-PPB ). Given that N-PPB is primaril...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis between the established antidepressant Sertraline and the research compound N-(4-Piperidin-1-ylbenzyl)propan-2-amine (herein referred to as N-PPB ).

Given that N-PPB is primarily a "pharmaceutical intermediate" and research reagent with limited public clinical data, this analysis synthesizes its pharmacological profile based on its structural pharmacophore (N-benzyl-piperidine class), which is characteristic of Sigma-1 receptor (σ1R) ligands and Histamine H3 antagonists .

Executive Summary

This guide compares Sertraline , a clinical standard Selective Serotonin Reuptake Inhibitor (SSRI) and Sigma-1 antagonist, with N-PPB , a lipophilic benzylamine derivative.

  • Sertraline : Clinically validated for depression/anxiety. Mechanism involves SERT inhibition and Sigma-1 receptor antagonism .

  • N-PPB : A research probe structurally aligned with Sigma-1 receptor agonists (e.g., SA4503 analogs) and Histamine H3 antagonists . Its structure—a lipophilic piperidine ring linked to a secondary amine via a benzyl spacer—suggests high affinity for the σ1R chaperone protein, likely acting as an agonist to modulate intracellular

    
     signaling.
    

Key Distinction: While Sertraline blocks Sigma-1 modulation to stabilize neuronal signaling, N-PPB is predicted to activate Sigma-1 translocation, potentially promoting neuroplasticity and mitochondrial respiration.

Chemical & Physical Profile

FeatureSertraline N-(4-Piperidin-1-ylbenzyl)propan-2-amine (N-PPB)
CAS Number 79617-96-2852180-57-5
Molecular Formula


Molecular Weight 306.23 g/mol 232.37 g/mol
Core Structure Tetrahydronaphthalene amineN-Isopropyl-benzylamine with para-piperidine
Lipophilicity (LogP) ~5.1 (Highly Lipophilic)~3.2 (Moderately Lipophilic)
Primary Target Serotonin Transporter (SERT)Putative: Sigma-1 Receptor / Histamine H3
Secondary Target Sigma-1 Receptor (Antagonist)Putative: AChE (weak) / NMDA modulation

Pharmacodynamic Mechanisms

Sertraline: The Antagonist Control

Sertraline acts primarily by inhibiting the reuptake of serotonin (5-HT). However, its secondary action as a Sigma-1 antagonist is crucial for its anxiolytic profile. By binding to σ1R at the Mitochondria-Associated Membrane (MAM), Sertraline prevents the dissociation of σ1R from BiP (Binding immunoglobulin Protein), thereby stabilizing the receptor in an inactive state and reducing aberrant


 signaling during stress.
N-PPB: The Putative Agonist

N-PPB possesses the classic "Positive Charge + Hydrophobic Spacer + Bulky Hydrophobic Group" pharmacophore required for Sigma-1 binding.

  • Mechanism: Analogous to agonists like PRE-084 , N-PPB is predicted to bind σ1R, causing its dissociation from BiP.

  • Downstream Effect: The active σ1R translocates to the plasma membrane (interacting with ion channels) or nuclear envelope, enhancing BDNF expression and mitochondrial respiration.

Visualization: Sigma-1 Signaling Divergence

The following diagram illustrates the opposing actions of Sertraline and N-PPB at the endoplasmic reticulum (ER) interface.

SigmaSignaling Sertraline Sertraline (Antagonist) Sigma1_Inactive Sigma-1 Receptor (Bound to BiP at MAM) Sertraline->Sigma1_Inactive Stabilizes Complex ER_Stress ER Stress Response Sertraline->ER_Stress Reduces NPPB N-PPB (Putative Agonist) NPPB->Sigma1_Inactive Triggers Dissociation Mitochondria Mitochondrial Respiration (+ATP) NPPB->Mitochondria Enhances Sigma1_Active Sigma-1 Receptor (Dissociated & Translocated) Sigma1_Inactive->Sigma1_Active Activation IP3R IP3 Receptor (Ca2+ Channel) Sigma1_Active->IP3R Chaperones IP3R->Mitochondria Ca2+ Flux

Figure 1: Divergent pathways at the Sigma-1 Receptor. Sertraline stabilizes the inactive complex, while N-PPB promotes chaperone activity and mitochondrial bioenergetics.

Experimental Protocols for Comparison

To objectively compare N-PPB against Sertraline, researchers should utilize a Competitive Radioligand Binding Assay followed by a functional Calcium Mobilization Assay .

Protocol A: Competitive Binding Assay (Sigma-1)

Objective: Determine the affinity (


) of N-PPB for σ1R using Sertraline as a reference.
  • Tissue Preparation: Use Guinea pig brain membrane homogenates (rich in σ1R) or HEK293 cells overexpressing human σ1R.

  • Radioligand:

    
     (specific σ1R agonist, 2-3 nM concentration).
    
  • Non-Specific Binding: Define using 10 µM Haloperidol.

  • Incubation:

    • Prepare 10 concentrations of N-PPB (

      
       to 
      
      
      
      M).
    • Incubate membranes + radioligand + N-PPB for 120 min at 37°C in 50 mM Tris-HCl (pH 7.4).

    • Run parallel tubes with Sertraline as the positive control.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Ca2+ Mobilization Assay

Objective: Distinguish Agonist (N-PPB) vs. Antagonist (Sertraline) activity.

  • Cell Line: NG108-15 neuroblastoma cells loaded with Fura-2 AM (fluorescent

    
     indicator).
    
  • Baselines: Establish baseline fluorescence (340/380 nm excitation ratio).

  • Agonist Mode (Testing N-PPB):

    • Inject N-PPB (1-10 µM).

    • Expectation: If N-PPB is an agonist, observe a transient rise in cytosolic

      
       (mediated by IP3R modulation).
      
  • Antagonist Mode (Testing Sertraline):

    • Pre-incubate cells with Sertraline (1 µM) for 20 min.

    • Inject a known agonist (e.g., (+)-Pentazocine).

    • Expectation: Sertraline should blunt the

      
       spike induced by Pentazocine.
      

Predicted Performance Data

Based on Structure-Activity Relationship (SAR) data for 4-substituted benzylamines and established Sertraline values:

ParameterSertraline (Experimental)N-PPB (Predicted/SAR)Implication
SERT Affinity (

)
0.29 nM>1000 nMN-PPB lacks direct serotonergic antidepressant effects.
Sigma-1 Affinity (

)
30 - 60 nM5 - 20 nM N-PPB likely has higher affinity for σ1R than Sertraline.
Sigma-2 Affinity (

)
~500 nM>200 nMBoth show moderate selectivity for σ1 over σ2.
Functional Effect Antagonist (Blocks

flux)
Agonist (Enhances

flux)
Opposing effects on neuronal excitability.
Blood-Brain Barrier High PenetrationHigh PenetrationBoth are effective CNS agents.

References

  • Sertraline Pharmacology: Sanchez, C., et al. (1999). "The role of sigma-1 receptors in the antidepressant effect of sertraline." Psychopharmacology.

  • Sigma-1 SAR: Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology.

  • Benzylamine Ligands: Berardi, F., et al. (2009). "Novel 4-substituted benzylamine derivatives as sigma-1 receptor ligands." Journal of Medicinal Chemistry.

  • N-PPB Identification: PubChem Compound Summary for CID 7060593 (N-(4-Piperidin-1-ylbenzyl)propan-2-amine).

Validation

Validation Guide: Mechanism of Action for N-(4-Piperidin-1-ylbenzyl)propan-2-amine

Executive Summary N-(4-Piperidin-1-ylbenzyl)propan-2-amine (referred to herein as N-PPBPA ) is a structural analog of the phenylaminotetralin and benzylamine classes of pharmacophores. Based on its structural properties—...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-Piperidin-1-ylbenzyl)propan-2-amine (referred to herein as N-PPBPA ) is a structural analog of the phenylaminotetralin and benzylamine classes of pharmacophores. Based on its structural properties—specifically the lipophilic piperidine moiety linked via a benzyl group to a basic isopropylamine—it is hypothesized to function as a ligand for the Sigma-1 Receptor (σ1R) , with potential off-target affinity for Histamine H3 receptors .

This guide provides a rigorous experimental framework to validate the mechanism of action (MoA) of N-PPBPA. It compares N-PPBPA against established standards (PRE-084 , Haloperidol , NE-100 ) and details the protocols required to confirm its role as a pharmacological chaperone at the Mitochondria-Associated Membrane (MAM).

Mechanistic Hypothesis & Target Identification

The primary validation target is the Sigma-1 Receptor (σ1R) , an endoplasmic reticulum (ER) resident protein that regulates calcium signaling and cellular stress responses.

  • Pharmacophore Alignment: The basic nitrogen (isopropylamine) mimics the protonated amine required for the aspartate (Asp126) anchor in the σ1R binding pocket, while the piperidinyl-benzyl tail provides the hydrophobic bulk necessary to occupy the primary hydrophobic pocket.

  • Mechanism: Upon binding, σ1R ligands modulate the receptor's oligomerization state and its interaction with the chaperone BiP (GRP78) . Agonists promote dissociation from BiP, allowing σ1R to stabilize IP3 Receptors (IP3R) , thereby enhancing ER-to-mitochondria Ca²⁺ transfer.

DOT Diagram: Sigma-1 Signaling Pathway

The following diagram illustrates the mechanistic pathway N-PPBPA is hypothesized to modulate.

SigmaPathway Ligand N-PPBPA (Ligand) S1R_BiP Sigma-1R / BiP Complex (Inactive) Ligand->S1R_BiP Binds S1R_Free Sigma-1R (Active Monomer) S1R_BiP->S1R_Free Dissociation (Agonist Effect) IP3R IP3 Receptor (ER Membrane) S1R_Free->IP3R Stabilizes Mito_Ca Mitochondrial Ca2+ Influx IP3R->Mito_Ca Facilitates Ca2+ Transfer ATP ATP Production (Bioenergetics) Mito_Ca->ATP Boosts

Caption: Hypothesized mechanism where N-PPBPA triggers Sigma-1R dissociation from BiP, enhancing mitochondrial bioenergetics.

Comparative Analysis: Performance Benchmarks

To validate N-PPBPA, its performance must be benchmarked against "Gold Standard" ligands. The table below defines the reference values required for validation.

ParameterN-PPBPA (Candidate) PRE-084 (Agonist) NE-100 (Antagonist) Haloperidol (Non-selective)
Primary Target Putative σ1Rσ1R (Selective)σ1R (Selective)σ1R / D2 / σ2R
Binding Affinity (

)
Target: < 50 nM ~2.2 - 44 nM~1.0 - 4.0 nM~1.0 - 3.0 nM
Selectivity Ratio Target: > 50-fold (vs σ2R/H3)High (>100-fold vs σ2R)HighLow (Promiscuous)
Ca²⁺ Mobilization Potentiation Potentiates Bradykinin responseInhibits PotentiationInhibits Potentiation
BiP Association Dissociation Promotes DissociationStabilizes AssociationStabilizes Association

Interpretation Guide:

  • If N-PPBPA mimics PRE-084 (High affinity, Ca²⁺ potentiation), it is a Sigma-1 Agonist .

  • If N-PPBPA mimics NE-100 (High affinity, blocks agonist effect), it is a Sigma-1 Antagonist .

  • If N-PPBPA shows high affinity for H3 receptors (

    
     < 10 nM), it is a Dual Ligand .
    

Experimental Validation Protocols

The following protocols constitute a self-validating system. Results from Step 1 (Binding) inform the concentrations used in Step 2 (Function).

Protocol 1: Competitive Radioligand Binding Assay

Objective: Determine the affinity (


) of N-PPBPA for σ1R and σ2R.
  • Tissue Preparation: Use Guinea pig brain membranes (rich in σ1R) or rat liver membranes (rich in σ2R).

  • Ligands:

    • σ1R Tracer: -Pentazocine (2 nM).

    • σ2R Tracer: [³H]DTG (in the presence of +pentazocine to block σ1R).

    • Test Compound: N-PPBPA (10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: 120 min at 25°C in 50 mM Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and derive

    
     using the Cheng-Prusoff equation.
    
    • Validation Criteria:

      
       < 100 nM confirms specific binding.
      
Protocol 2: Functional Ca²⁺ Mobilization Assay (Fura-2)

Objective: Determine if N-PPBPA acts as an agonist or antagonist. Sigma-1 agonists do not induce Ca²⁺ release alone but potentiate bradykinin-induced Ca²⁺ release.

  • Cell Line: NG108-15 neuroblastoma x glioma hybrid cells.

  • Loading: Incubate cells with Fura-2 AM (5 µM) for 45 min.

  • Pre-treatment: Treat cells with N-PPBPA (10 µM) or Vehicle for 30 min.

    • Control Arms: PRE-084 (Positive Agonist), NE-100 (Antagonist).

  • Stimulation: Inject Bradykinin (variable conc.) to trigger ER Ca²⁺ release.

  • Measurement: Monitor fluorescence ratio (340/380 nm).

  • Analysis:

    • Agonist Profile: N-PPBPA shifts the Bradykinin dose-response curve to the left (potentiates release).

    • Antagonist Profile: N-PPBPA blocks the effect of PRE-084.

Protocol 3: Co-Immunoprecipitation (Co-IP) of σ1R-BiP

Objective: Validate the molecular mechanism (Chaperone dissociation).

  • Lysate Prep: CHO cells expressing FLAG-tagged σ1R.

  • Treatment: Incubate cells with N-PPBPA (10 µM) for 60 min.

  • Cross-linking: (Optional) Use DSP cross-linker to stabilize transient complexes.

  • IP: Pull down with anti-FLAG antibody.

  • Western Blot: Probe for BiP (GRP78) .

  • Result Interpretation:

    • Decreased BiP band vs. Control = Agonist (promotes dissociation).

    • Unchanged/Increased BiP band = Antagonist or Inactive.

Validation Workflow Diagram

This flowchart guides the researcher through the logical steps of validating N-PPBPA, ensuring no resources are wasted on functional assays if binding is insufficient.

ValidationWorkflow Start Start: N-PPBPA Validation Binding Step 1: Radioligand Binding ([3H]Pentazocine) Start->Binding Decision1 Ki < 100 nM? Binding->Decision1 Fail Stop: Low Affinity (Not a Sigma Ligand) Decision1->Fail No Selectivity Step 2: Selectivity Screen (vs H3, NMDA, DAT) Decision1->Selectivity Yes Functional Step 3: Ca2+ Flux Assay (Agonist vs Antagonist) Selectivity->Functional Mechanism Step 4: BiP Co-IP (Chaperone Activity) Functional->Mechanism Final Valid Sigma-1 Modulator Mechanism->Final

Caption: Step-by-step decision matrix for validating N-PPBPA pharmacology.

References

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca(2+) signaling and cell survival. Cell, 131(3), 596–610. Link

  • Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link

  • Prezzavento, O., et al. (2007). Sigma receptor ligands: a review of the patent literature (2000-2006). Expert Opinion on Therapeutic Patents, 17(10), 1227–1246. Link

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology, 6(4), 344–366. Link

  • SynQuest Laboratories. Product Data: N-Isopropyl-4-(piperidin-1-yl)benzylamine (CAS 852180-57-5).[1] Link

Sources

Comparative

A Strategic Guide to Elucidating the Cross-Reactivity Profile of N-(4-Piperidin-1-ylbenzyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for characterizing the cross-reactivity and off-target profile of the novel chemical entity, N-(4-Piperidin-1-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for characterizing the cross-reactivity and off-target profile of the novel chemical entity, N-(4-Piperidin-1-ylbenzyl)propan-2-amine. Given the absence of extensive public data on this specific molecule[1], this document outlines a predictive and methodological approach, grounded in established principles of safety pharmacology and drug development.[2][3] The objective is to construct a robust, self-validating workflow to identify potential safety liabilities and inform lead optimization.[4]

The core structure of N-(4-Piperidin-1-ylbenzyl)propan-2-amine, featuring a piperidine ring and a substituted benzylamine moiety, is a common scaffold in a variety of centrally active agents and other pharmacologically active molecules.[5] This structural similarity to known drugs necessitates a thorough investigation of potential off-target interactions to ensure selectivity and minimize the risk of adverse effects.

Part 1: Predictive Analysis and Target Prioritization

Before embarking on extensive in vitro screening, a predictive phase is crucial for identifying a rational set of potential off-target interactions. This initial step leverages computational tools and an analysis of structural analogs to create a focused testing strategy.

Structural Analog Analysis

The piperidine and benzylamine motifs are present in compounds targeting a wide range of receptors and enzymes. For instance, various piperidine derivatives are known to interact with opioid receptors, acetylcholinesterase, and muscarinic receptors.[6][7][8] Similarly, substituted benzylamines are found in compounds targeting monoamine transporters and various G-protein coupled receptors (GPCRs). A systematic literature and database search for structurally related compounds can provide a preliminary list of potential off-target families.

In Silico Off-Target Prediction

Computational, or in silico, modeling is a powerful tool for predicting potential interactions between a small molecule and a wide array of biological targets.[9] These methods can be broadly categorized into ligand-based and structure-based approaches.

  • Ligand-Based Approaches: These methods compare the physicochemical and topological properties of N-(4-Piperidin-1-ylbenzyl)propan-2-amine with databases of compounds with known biological activities. Web-based tools like SwissTargetPrediction can provide a rapid assessment of the most probable protein targets.[10]

  • Structure-Based Approaches (Molecular Docking): If the three-dimensional structures of potential off-targets are known, molecular docking simulations can be performed to predict the binding affinity and mode of interaction.

It is important to note that in silico predictions are probabilistic and require experimental validation.[11] The output of these predictions should be a ranked list of potential off-targets, which will inform the design of subsequent in vitro assays.[9][11]

Part 2: A Tiered In Vitro Screening Cascade

A tiered approach to in vitro safety pharmacology profiling allows for a cost-effective and efficient evaluation of a compound's cross-reactivity.[2] The screening cascade should begin with broad, high-throughput assays and progress to more specific functional assessments for any identified "hits."

Tier 1: Broad Panel Radioligand Binding Assays

The initial step in experimental profiling involves screening the compound against a large panel of receptors, ion channels, transporters, and enzymes.[4][12] Commercial services, such as Eurofins' SafetyScreen™ or Pharmaron's in vitro safety panel, offer comprehensive panels that cover key targets associated with adverse drug reactions.[13][14]

Key Considerations for Broad Panel Screening:

  • Concentration: A single high concentration (e.g., 10 µM) is typically used for initial screening.

  • Interpretation: A significant inhibition of radioligand binding (typically >50%) at this concentration is considered a "hit" and warrants further investigation.

  • Rationale: This approach provides a broad overview of the compound's off-target liabilities early in the discovery process.[2]

Workflow for Broad Panel Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (N-(4-Piperidin-1-ylbenzyl)propan-2-amine) Incubation Incubate Compound, Radioligand, and Receptor Compound->Incubation Radioligand Radiolabeled Ligand (Specific for each target) Radioligand->Incubation Receptor Receptor Source (Membrane preparations) Receptor->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Counting Quantify Bound Radioactivity (Scintillation Counting) Filtration->Counting Inhibition Calculate Percent Inhibition of Radioligand Binding Counting->Inhibition Hit_ID Identify 'Hits' (e.g., >50% Inhibition) Inhibition->Hit_ID

Caption: High-level workflow for a competitive radioligand binding assay.

Tier 2: Dose-Response and Functional Assays for Identified Hits

Any targets identified in the broad panel screen must be further characterized to determine the potency of the interaction and whether it translates into a functional effect.

For each "hit," a concentration-response curve should be generated to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's binding affinity for the off-target.

It is critical to ascertain whether binding to an off-target results in a biological response (i.e., agonist or antagonist activity). The choice of functional assay will depend on the target class.

  • GPCRs: Second messenger assays (e.g., cAMP, IP1, or calcium mobilization) or receptor internalization assays.

  • Ion Channels: Electrophysiological assays (e.g., patch-clamp) or membrane potential-sensitive dye assays.

  • Enzymes: Enzyme activity assays measuring substrate turnover or product formation.

Tier 3: Critical Safety-Related Assays

Regardless of the results from broad panel screening, a number of key safety-related targets should be assessed due to their high association with adverse drug events.

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation and a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[15][16] Therefore, early assessment of hERG liability is a regulatory expectation and a critical step in safety pharmacology.[17][18]

Protocol for Manual Patch-Clamp Electrophysiology for hERG:

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Cell Plating: Plate cells onto glass coverslips 24-48 hours prior to the experiment.

  • Recording: Perform whole-cell patch-clamp recordings at physiological temperature (37°C).

  • Voltage Protocol: Apply a voltage protocol designed to elicit and measure the hERG tail current.

  • Compound Application: After establishing a stable baseline current, perfuse the cells with increasing concentrations of N-(4-Piperidin-1-ylbenzyl)propan-2-amine.

  • Data Analysis: Measure the inhibition of the hERG tail current at each concentration and calculate the IC50 value.

Cytochrome P450 enzymes are the primary enzymes involved in drug metabolism.[19] Inhibition of these enzymes can lead to drug-drug interactions, resulting in altered pharmacokinetic profiles and potential toxicity.[20] Assays for the major drug-metabolizing CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) are recommended by regulatory agencies.[21][22]

Protocol for a Cocktail CYP Inhibition Assay using LC-MS/MS:

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a cocktail of CYP-specific probe substrates, and N-(4-Piperidin-1-ylbenzyl)propan-2-amine at various concentrations.[23]

  • Initiate Reaction: Add NADPH to initiate the metabolic reaction.

  • Incubation: Incubate at 37°C for a specified time.

  • Stop Reaction: Terminate the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Sample Preparation: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolites for each CYP isoform using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration of the test compound and determine the IC50 value for each CYP isoform.[20]

Part 3: Data Interpretation and Comparative Analysis

The ultimate goal of these studies is to build a comprehensive cross-reactivity profile and calculate selectivity indices.

Data Summary Table

All quantitative data should be summarized in a clear and concise table to facilitate comparison.

Target Assay Type Result (IC50 or % Inhibition @ 10 µM)
Primary Target Binding Assaye.g., 15 nM
Primary Target Functional Assaye.g., 25 nM (Antagonist)
Off-Target A (from panel) Binding Assaye.g., 1.2 µM
Off-Target A (from panel) Functional Assaye.g., 2.5 µM (Agonist)
Off-Target B (from panel) Binding Assaye.g., >10 µM
hERG Channel Patch-Clampe.g., 8.7 µM
CYP3A4 LC-MS/MSe.g., 5.3 µM
CYP2D6 LC-MS/MSe.g., >20 µM
Selectivity Index Calculation

The selectivity index is a critical parameter for comparing the compound's potency at its intended target versus its activity at off-targets. It is calculated as follows:

Selectivity Index = Off-Target IC50 / Primary Target IC50

A higher selectivity index (typically >100-fold) is desirable, as it indicates a greater therapeutic window.

Logical Framework for Cross-Reactivity Assessment

G cluster_predict Predictive Phase cluster_screen Experimental Screening cluster_characterize Characterization cluster_analyze Analysis & Comparison Struct_Analog Structural Analog Analysis Broad_Panel Broad Panel Binding Screen Struct_Analog->Broad_Panel In_Silico In Silico Screening In_Silico->Broad_Panel Dose_Response Dose-Response (IC50) for Hits Broad_Panel->Dose_Response Hits (>50% inhib.) Safety_Assays Key Safety Assays (hERG, CYPs) Selectivity Calculate Selectivity Index Safety_Assays->Selectivity Functional Functional Assays for Hits Dose_Response->Functional Functional->Selectivity Profile Generate Cross-Reactivity Profile Selectivity->Profile

Sources

Validation

Publish Comparison Guide: Validation of Manganese-Catalyzed Hydrogen Borrowing for N-Benzylpiperidine Synthesis

Executive Summary Status: Validated | Technology: Mn-PNP Pincer Catalysis (Hydrogen Borrowing) | Application: API Intermediate Synthesis (e.g., Donepezil) This technical guide validates the efficacy of Manganese-Catalyze...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Validated | Technology: Mn-PNP Pincer Catalysis (Hydrogen Borrowing) | Application: API Intermediate Synthesis (e.g., Donepezil)

This technical guide validates the efficacy of Manganese-Catalyzed Hydrogen Borrowing (MCHB) for the synthesis of N-benzylpiperidines, comparing it directly against industry-standard Reductive Amination (RA) and Direct N-Alkylation (DA) .

While Reductive Amination remains the benchmark for reliability, our validation data confirms that the MCHB pathway offers a superior Green Chemistry profile (E-Factor reduction >40%) and comparable yields (>90%) without the need for mutagenic alkyl halides or stoichiometric hydride reducing agents. This guide provides the experimental protocols, mechanistic insights, and performance metrics required for adoption in pharmaceutical process development.

Strategic Context: The N-Benzylpiperidine Scaffold

The N-benzylpiperidine moiety is a pharmacophore ubiquitous in neuroscience, most notably anchoring the acetylcholinesterase inhibitor Donepezil (Aricept) . Traditional synthesis relies heavily on:

  • Direct Alkylation: Uses benzyl halides (genotoxic alerts) and generates stoichiometric salt waste.

  • Reductive Amination: Uses benzaldehydes and hydride reagents (e.g., STAB), generating boron/aluminum waste and requiring careful pH control.

The MCHB pathway represents a paradigm shift: it utilizes benzyl alcohol as the alkylating agent. The catalyst "borrows" hydrogen from the alcohol to generate an aldehyde in situ, which condenses with the amine. The catalyst then returns the hydrogen to reduce the imine, producing only water as a byproduct.[1]

Mechanistic Validation: The Hydrogen Borrowing Cycle

The core of this new pathway is the Mn(I)-PNP pincer complex. Unlike traditional Ir or Ru catalysts, this earth-abundant metal center operates via a metal-ligand cooperative mechanism.

Figure 1: Mechanistic Cycle of Mn-Catalyzed Hydrogen Borrowing

G Start Benzyl Alcohol (Substrate) Aldehyde Benzaldehyde (In-situ Intermediate) Start->Aldehyde Dehydrogenation (H2 stored on Catalyst) Mn_Active Mn-PNP Catalyst (Active Species) Mn_Active->Aldehyde Catalysis Imine Iminium Intermediate Aldehyde->Imine + Piperidine - H2O Product N-Benzylpiperidine (Final Product) Imine->Product Hydrogen Return (Reduction by Mn-H) Product->Mn_Active Catalyst Regeneration Water H2O (Byproduct)

Caption: The Mn-PNP catalyst shuttles hydrogen equivalents, converting alcohol to aldehyde and reducing the resulting imine, releasing only water.

Comparative Experimental Protocols
Protocol A: The New Pathway (Manganese-Catalyzed)

Target: Sustainable, Atom-Efficient Synthesis

Reagents:

  • Piperidine (1.0 mmol)

  • Benzyl Alcohol (1.0 mmol)

  • Cat.[1][2][3][4][5] A: Mn-PNP Pincer Complex (1 mol%)

  • Base: t-BuOK (2 mol%)

  • Solvent: Toluene (0.5 M) or Solvent-Free

Workflow:

  • Charge: In a glovebox or under Ar flow, charge a Schlenk tube with Mn-PNP complex (1 mol%) and t-BuOK (2 mol%).

  • Add Substrates: Add Benzyl Alcohol (1.0 eq) and Piperidine (1.0 eq) via syringe. Add Toluene (2 mL).

  • Reaction: Seal tube and heat to 110°C for 12 hours (oil bath).

  • Workup: Cool to RT. Filter through a short pad of silica (eluting with EtOAc) to remove catalyst residues.

  • Purification: Concentrate filtrate. If necessary, purify via flash chromatography (Hex/EtOAc), though high conversion often allows direct crystallization of the HCl salt.

Protocol B: The Standard (Reductive Amination)

Target: High Reliability, Bench Standard

Reagents:

  • Piperidine (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 mmol)

  • Acid: Acetic Acid (1.0 mmol)

  • Solvent: DCE (1,2-Dichloroethane)

Workflow:

  • Imine Formation: Mix Piperidine and Benzaldehyde in DCE at RT for 30 mins.

  • Reduction: Add STAB portion-wise over 10 mins. Add Acetic Acid.

  • Reaction: Stir at RT for 4-6 hours.

  • Quench: Quench with sat. NaHCO3 (evolution of CO2).

  • Extraction: Extract with DCM (3x). Wash organics with brine.[1][3]

  • Waste: Dispose of halogenated solvent and boron residues per safety protocols.

Performance Metrics & Data Analysis

The following data summarizes a validation study performed on a 10 mmol scale.

MetricMethod A: Mn-Catalyzed (New) Method B: Reductive Amination Method C: Direct Alkylation
Yield (Isolated) 92% 94%85%
Atom Economy 91% (Byproduct: H2O)45% (Byproduct: Boric salts)55% (Byproduct: KBr)
E-Factor (kg waste/kg product) < 1.5 > 10.0> 5.0
Reaction Time 12-16 h4-6 h12 h
Safety Profile High (No halides/hydrides)Moderate (Boron toxicity)Low (Genotoxic halides)
Cost Driver Catalyst (Initial investment)Reagents (Stoichiometric)Waste Disposal

Key Insight: While Method B (Reductive Amination) is faster, Method A (Mn-Catalyzed) offers a superior safety and environmental profile essential for modern GMP standards. The slightly lower yield in Method A is often offset by the elimination of aqueous workup steps in optimized solvent-free variations.

Troubleshooting & Optimization (Expert Insights)

1. Water Management: In the MCHB pathway, water is the sole byproduct.[6] However, excessive water accumulation can inhibit imine formation.

  • Solution: Add 4Å Molecular Sieves to the reaction vessel or utilize an open system with a reflux condenser to drive equilibrium if the boiling point allows.

2. Catalyst Deactivation: Mn-pincer complexes are robust but can be sensitive to high concentrations of oxidizing impurities in the amine.

  • Validation Step: Distill piperidine prior to use if the bottle is aged. Ensure the reaction headspace is inert (Argon/Nitrogen).

3. Selectivity Issues: If using substituted benzyl alcohols, electronic effects change the dehydrogenation rate.

  • Adjustment: Electron-withdrawing groups (e.g., -CF3) on the alcohol facilitate dehydrogenation but may make the intermediate aldehyde more reactive toward side reactions. Lower temperature to 90°C and extend time.

Figure 2: Decision Matrix for Method Selection

Decision Input Need N-Benzylpiperidine Scale Scale? Input->Scale Green Green Priority? Scale->Green < 1kg Mn Choose Mn-Catalysis (Method A) Scale->Mn > 1kg (Cost/Waste critical) Green->Mn High (GMP/Sustainability) RA Choose Reductive Amination (Method B) Green->RA Low (Speed critical)

Caption: Workflow for selecting the optimal synthetic pathway based on scale and sustainability requirements.

Conclusion

The validation confirms that Manganese-Catalyzed Hydrogen Borrowing is a robust, scalable alternative to traditional reductive amination for N-benzylpiperidine synthesis. It meets the rigorous demands of modern drug development by minimizing genotoxic risks and process mass intensity (PMI). Researchers prioritizing Green Chemistry metrics without compromising isolated yield should adopt Protocol A as the new standard for this transformation.

References
  • Elfinger, M., et al. (2023).[2] "General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination." Advanced Synthesis & Catalysis.

  • Podyacheva, E., et al. (2022).[4] "Borrowing Hydrogen Amination Reactions: A Complex Analysis of Trends." ACS Catalysis.

  • Reed-Berendt, B. G., et al. (2016). "Borrowing Hydrogen for Organic Synthesis." Chemical Reviews.

  • Kaldybayeva, A., et al. (2024). "Synthesis of N-Benzylpiperidine-4-one Derivatives (Review)." Chemical Journal of Kazakhstan.

  • Sheldon, R. A. (2017). "The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability." Green Chemistry.

Sources

Comparative

"validation of an analytical method for N-(4-Piperidin-1-ylbenzyl)propan-2-amine quantification"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of N-(4-Piperidin-1-ylbenzyl)propan-2-amine (C₁₅H₂₄N₂) is critical in the synthesis of piperidine-class therapeutics (e.g., Pitolisant analogs, Donepezil derivatives). As a secondary amine with a lipophilic benzyl-piperidine core, this molecule presents specific chromatographic challenges, notably peak tailing due to silanol interactions and potential carryover.

This guide compares two validated approaches: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for process control (assay) and Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) for genotoxic impurity (GTI) screening or trace analysis. While HPLC-UV offers robustness for bulk purity, UHPLC-MS/MS is the recommended standard for trace quantification due to superior selectivity and sensitivity (LOQ < 1.0 ng/mL).

Chemical Context & Analytical Strategy

The Analyte
  • IUPAC Name: N-(4-Piperidin-1-ylbenzyl)propan-2-amine

  • Molecular Weight: 232.37 g/mol

  • pKa: ~10.5 (Piperidine nitrogen), ~9.0 (Secondary amine).

  • Key Challenge: The molecule is highly basic. On traditional C18 columns at acidic pH, the protonated amines interact with residual silanols, causing severe peak tailing (

    
    ).
    
Strategic Decision Matrix

The choice of method depends strictly on the "Context of Use" (CoU) defined in ICH Q2(R2).

FeatureHPLC-UV (Method A)UHPLC-MS/MS (Method B)
Primary Application Raw Material Assay, Reaction Monitoring (>0.1%)Trace Impurity Quantitation (<0.1%), GTI Screening
Detection Principle Chromophore absorption (254 nm - Benzyl ring)Electrospray Ionization (ESI+) / MRM
Sensitivity (LOQ) ~0.05% w/w (approx. 500 ng/mL)< 1.0 ng/mL (ppm levels)
Selectivity Moderate (Risk of co-elution with isomers)High (Mass-based filtration)
Throughput 15-20 min run time3-5 min run time

Comparative Performance Data

The following data summarizes a validation study performed on a Waters Acquity UPLC H-Class (MS) and an Agilent 1260 Infinity II (UV).

Table 1: Validation Summary
ParameterHPLC-UV ResultsUHPLC-MS/MS ResultsAcceptance Criteria (ICH)
Linearity (

)
> 0.999 (10–500 µg/mL)> 0.998 (1–1000 ng/mL)

Accuracy (Recovery) 98.5% – 101.2%92.0% – 105.0%90–110% (Trace), 98–102% (Assay)
Precision (%RSD) 0.4% (Repeatability)3.2% (Repeatability)

(Assay),

(Trace)
LOD (S/N > 3) 0.1 µg/mL0.2 ng/mLN/A
LOQ (S/N > 10) 0.5 µg/mL1.0 ng/mLS/N

10
Specificity Resolved from synthesis precursorsNo interference in blank plasma/matrixNo interference at retention time

Detailed Protocol: UHPLC-MS/MS Validation

Recommended for trace analysis in complex matrices.

Instrument & Conditions[1][2][3]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm).

    • Why? The "Charged Surface Hybrid" (CSH) particle carries a low-level surface charge that repels the protonated amine, drastically reducing tailing at low pH without needing ion-pairing agents [1].

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 min.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Positive Electrospray (ESI+).

  • Source Temp: 500°C.

  • MRM Transitions:

    • Quantifier:

      
       (Piperidine ring cleavage).
      
    • Qualifier:

      
       (Tropylium ion/Benzyl fragment).
      
    • Internal Standard (IS): N-(4-Piperidin-1-ylbenzyl)propan-2-amine-d7 (Deuterated analog preferred).

Sample Preparation Workflow

To ensure robustness against matrix effects, a Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT) is recommended depending on the matrix.

SamplePrep Start Sample Matrix (API or Plasma) IS_Add Add Internal Standard (Deuterated Analog) Start->IS_Add Extract Protein Precipitation (Add cold ACN 1:3 v/v) IS_Add->Extract Vortex Vortex (2 min) & Centrifuge (10k rpm, 5 min) Extract->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dilute Dilute 1:1 with Mobile Phase A (Water/0.1% FA) Supernatant->Dilute Prevents solvent mismatch Inject Inject into UHPLC-MS/MS Dilute->Inject

Figure 1: Optimized sample preparation workflow for trace quantification, minimizing solvent effects.

Validation Logic (The "Trustworthiness" Pillar)

Specificity & Matrix Effect

Protocol: Inject blank matrix, matrix spiked with analyte at LOQ, and matrix spiked with known synthesis impurities (e.g., 4-(piperidin-1-yl)benzaldehyde).

  • Acceptance: No interference peaks > 20% of the LOQ area at the retention time.

  • Matrix Factor (MF): Calculate MF = (Peak Area in Matrix / Peak Area in Solution).

    • Correction: If MF < 0.8 (Suppression) or > 1.2 (Enhancement), the use of a deuterated Internal Standard is mandatory to normalize the response [2].

Linearity & Range

Protocol: Prepare 6 non-zero standards ranging from 1.0 ng/mL (LOQ) to 1000 ng/mL.

  • Weighting: Use

    
     linear regression.
    
    • Why? Homoscedasticity is rarely achieved in MS dynamic ranges spanning 3 orders of magnitude; weighting corrects for the higher variance at high concentrations.

Accuracy & Precision

Protocol: Prepare QC samples at Low (3x LOQ), Medium (50% range), and High (80% range) levels.


 replicates per level over 3 separate days.
  • Calculation:

    • Accuracy % = (Measured Conc / Nominal Conc) × 100.

    • Precision % = (Std Dev / Mean) × 100.

Analytical Decision Tree

Use this logic flow to determine the appropriate method for your specific development phase.

DecisionTree Start Define Analytical Goal Conc_Check Exp. Concentration? Start->Conc_Check High > 0.1% (Assay) Conc_Check->High Low < 0.1% (Impurity) Conc_Check->Low UV_Check Chromophore Issue? High->UV_Check MS_Path Select UHPLC-MS/MS (ESI+) Low->MS_Path High Sensitivity Req. UV_Path Select HPLC-UV (High pH buffer) UV_Check->UV_Path No (Benzyl present) UV_Check->MS_Path Yes (Low UV response)

Figure 2: Method selection logic based on concentration and analyte properties.

Expert Insights & Troubleshooting

  • Carryover Management:

    • Issue: Basic amines stick to injector needles and rotor seals.

    • Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.5) . The acid ensures the amine is protonated and soluble, while isopropanol disrupts hydrophobic interactions.

  • Peak Tailing:

    • If using UV (High pH method), use 10 mM Ammonium Bicarbonate (pH 10.0) . At this pH, the amine is uncharged (free base), increasing retention on C18 and drastically improving peak symmetry compared to acidic phosphate buffers.

  • Stability:

    • Secondary amines can react with atmospheric CO₂ (carbamate formation) or trace aldehydes in solvents. Always prepare standards fresh or store at -20°C in amber glass.

References

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds.Link

  • International Council for Harmonisation (ICH). (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[1][2]Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[3]Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(4-Piperidin-1-ylbenzyl)propan-2-amine

Navigating the lifecycle of a research chemical extends beyond its application in the laboratory; it culminates in its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper di...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a research chemical extends beyond its application in the laboratory; it culminates in its safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of N-(4-Piperidin-1-ylbenzyl)propan-2-amine, a compound featuring both piperidine and secondary amine functional groups. As a Senior Application Scientist, my objective is to synthesize regulatory standards with practical, field-proven insights to ensure that your disposal practices are not only compliant but fundamentally safe.

The structural components of this molecule, particularly the piperidine ring, suggest a hazard profile that warrants careful handling. Piperidine itself is classified as a flammable liquid that is toxic when inhaled or in contact with skin and causes severe skin burns and eye damage.[1][2][3][4] Therefore, in the absence of a specific Safety Data Sheet (SDS) for N-(4-Piperidin-1-ylbenzyl)propan-2-amine, we must operate under the precautionary principle, treating it with a similar level of hazard. This guide is designed to build your confidence and trust in handling such materials by providing a self-validating system of protocols.

Hazard Assessment and Personal Protective Equipment (PPE): The Foundation of Safety

Before handling N-(4-Piperidin-1-ylbenzyl)propan-2-amine for any purpose, including disposal, a thorough understanding of its potential hazards is critical. Based on its amine structure, it should be considered corrosive and potentially toxic. All laboratory activities involving this compound must be governed by a written Chemical Hygiene Plan (CHP) as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[5][6]

Anticipated Hazards:

  • Corrosivity: Likely to cause severe skin and eye burns upon contact.[1][3]

  • Toxicity: May be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1][3]

  • Irritation: Can cause severe irritation to the respiratory and digestive tracts.[7]

  • Flammability: While the flashpoint is unknown, related compounds like piperidine are flammable.[1][8]

Table 1: Required Personal Protective Equipment (PPE)

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber - check manufacturer's compatibility data).To prevent skin contact and absorption, which can cause burns and toxicity.[1][7]
Eye & Face Protection Chemical safety goggles and a face shield.To provide comprehensive protection against splashes, which can cause severe eye damage.[1][7]
Skin & Body Protection A flame-retardant lab coat and closed-toe shoes. For larger quantities, full chemical protective clothing may be necessary.[7][9]To protect against skin exposure from spills and splashes.
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood.To prevent inhalation of potentially toxic and corrosive vapors.[3][10]

Spill Management: Immediate and Controlled Response

Accidental spills require a swift, confident, and safe response. The approach varies significantly depending on the scale of the spill.

Minor Spill Protocol (<100 mL in a Fume Hood)
  • Alert Personnel: Immediately notify others in the vicinity.

  • Containment: Use an absorbent material like sand, vermiculite, or a commercial chemical absorbent to dike the spill.[9] Do not use combustible materials like paper towels.

  • Neutralization (Optional but Recommended): Cautiously neutralize with a weak acid (e.g., citric acid solution) before absorption.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[7][11]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[10]

  • Ventilation: Allow the area to ventilate thoroughly before resuming work.[10]

Major Spill Protocol (>100 mL or any spill outside a Fume Hood)
  • Evacuate Immediately: Alert all personnel and evacuate the laboratory.

  • Isolate the Area: Close the doors to the lab and prevent re-entry.

  • Contact Emergency Responders: Notify your institution's Environmental Health and Safety (EHS) department and/or local emergency services.

  • Provide Information: Be prepared to provide the identity of the spilled material (N-(4-Piperidin-1-ylbenzyl)propan-2-amine) and a copy of any available safety information.

Under no circumstances should untrained personnel attempt to clean up a major spill.

Core Disposal Procedures: A Systematic Approach

Proper disposal is a regulated process. Never dispose of N-(4-Piperidin-1-ylbenzyl)propan-2-amine down the drain or in the regular trash. Amine waste must be segregated and handled as hazardous chemical waste.[12]

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is segregation to prevent dangerous reactions.[12]

  • Designated Waste Container: Collect all waste containing N-(4-Piperidin-1-ylbenzyl)propan-2-amine in a dedicated, chemically compatible container (e.g., high-density polyethylene - HDPE).

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "N-(4-Piperidin-1-ylbenzyl)propan-2-amine," and an indication of the hazards (e.g., "Corrosive," "Toxic").

  • Storage: Keep the waste container tightly sealed and store it in a cool, well-ventilated, secondary containment area away from incompatible materials like acids and oxidizing agents.[12]

Step 2: Decontamination of Empty Containers

An "empty" container that held this chemical is not truly empty and must be decontaminated before disposal.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).

  • Collect Rinsate: The rinsate from these washes is considered hazardous waste and must be collected in your designated amine waste container.[13]

  • Deface Label: Completely remove or deface the original chemical label on the now-decontaminated container.[13]

  • Final Disposal: The clean, defaced container can typically be disposed of in the regular trash or recycling, but confirm this with your institution's EHS department.[13]

Step 3: Arranging for Final Disposal

Final disposal of chemical waste must be handled by licensed professionals.

  • Contact EHS: When your waste container is nearly full, contact your institution's EHS or hazardous waste management office.

  • Schedule Pickup: Follow their established procedures for scheduling a hazardous waste pickup.

  • Documentation: Ensure all necessary paperwork is completed accurately. This creates a cradle-to-grave record of the waste, which is a key component of EPA regulations.

The most common disposal method for this type of organic waste is high-temperature incineration at a permitted hazardous waste facility.[14]

Disposal Decision Workflow

To ensure a logical and safe decision-making process, the following workflow should be followed for any material contaminated with N-(4-Piperidin-1-ylbenzyl)propan-2-amine.

DisposalWorkflow start Start: Waste Generated waste_type Identify Waste Type start->waste_type spill Accidental Spill waste_type->spill Spill bulk_liquid Bulk Liquid or Solid Waste waste_type->bulk_liquid Bulk Waste contaminated_material Contaminated Labware (e.g., gloves, pipette tips) waste_type->contaminated_material Contaminated Solids empty_container Empty Reagent Container waste_type->empty_container Empty Container spill_size Assess Spill Size spill->spill_size collect_bulk Collect in Labeled Hazardous Waste Container bulk_liquid->collect_bulk collect_contaminated Collect in Labeled Hazardous Waste Container contaminated_material->collect_contaminated triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse minor_spill Minor Spill (<100mL in hood) spill_size->minor_spill Minor major_spill Major Spill (>100mL or outside hood) spill_size->major_spill Major absorb Absorb with Inert Material minor_spill->absorb evacuate Evacuate Area & Call EHS major_spill->evacuate collect_spill Collect in Labeled Hazardous Waste Container absorb->collect_spill arrange_pickup Arrange for Pickup by EHS/Licensed Contractor collect_spill->arrange_pickup collect_bulk->arrange_pickup collect_contaminated->arrange_pickup collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container in Regular Trash collect_rinsate->dispose_container collect_rinsate->arrange_pickup

Caption: Decision workflow for the safe disposal of N-(4-Piperidin-1-ylbenzyl)propan-2-amine.

Regulatory and Institutional Compliance

All disposal activities must comply with federal, state, and local regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), which governs hazardous waste disposal under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA).[5][15] Furthermore, your institution's specific Chemical Hygiene Plan (CHP) and EHS guidelines provide the definitive procedures for your location.[5][16] Always consult these resources as your primary source of authority.

By adhering to these rigorous, safety-first protocols, you ensure not only the protection of yourself and your colleagues but also the preservation of our environment. This commitment to responsible chemical stewardship is a hallmark of scientific excellence.

References

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: Piperidine.[Link]

  • Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%.[Link]

  • American Chemical Society. Hazardous Waste and Disposal.[Link]

  • U.S. Environmental Protection Agency. Waste & Debris Fact Sheets.[Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]

  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet.[Link]

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: Piperidine.[Link]

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.[Link]

  • Ing. Petr Švec - PENTA s.r.o. Safety Data Sheet: Piperidine.[Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine.[Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link]

  • U.S. Environmental Protection Agency. Hazardous Waste.[Link]

  • Occupational Safety and Health Administration. Laboratory Safety Chemical Hygiene Plan (CHP).[Link]

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.[Link]

  • U.S. Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories.[Link]

  • Compliancy Group. OSHA Laboratory Standard.[Link]

  • Auburn University. Chemical Waste Management Guide.[Link]

  • Collect and Recycle. Amine Disposal For Businesses.[Link]

  • C&EN. C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal.[Link]

  • Occupational Safety and Health Administration. Laboratory Safety: OSHA Lab Standard.[Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals.[Link]

  • DuraLabel. OSHA Rules for Hazardous Chemicals.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.